Eriocalyxin B
Description
isolated from Isodon Eriocalyx; structure in first source
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1S,2S,5R,8S,9S,10S,11R)-9,10-dihydroxy-12,12-dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadec-13-ene-7,15-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O5/c1-10-11-4-5-12-18-9-25-20(24,19(12,8-11)15(10)22)16(23)14(18)17(2,3)7-6-13(18)21/h6-7,11-12,14,16,23-24H,1,4-5,8-9H2,2-3H3/t11-,12+,14-,16+,18-,19+,20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTIKCEKESDRWAE-UJVKWQRCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CC(=O)C23C1C(C(C45C2CCC(C4)C(=C)C5=O)(OC3)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C=CC(=O)[C@]23[C@@H]1[C@@H]([C@]([C@]45[C@H]2CC[C@H](C4)C(=C)C5=O)(OC3)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801317705 | |
| Record name | Eriocalyxin B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801317705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84745-95-9 | |
| Record name | Eriocalyxin B | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84745-95-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Eriocalyxin B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801317705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Eriocalyxin B: A Technical Guide to its Discovery, Isolation, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eriocalyxin B (EriB), a naturally occurring ent-kaurane diterpenoid, has emerged as a promising therapeutic candidate with potent anti-cancer and anti-inflammatory properties. First isolated from the medicinal plant Isodon eriocalyx, EriB has been the subject of extensive research to elucidate its mechanisms of action and explore its potential in drug development. This technical guide provides a comprehensive overview of the discovery and isolation of this compound, detailed experimental protocols for its purification and biological characterization, and an in-depth look at the key signaling pathways it modulates. All quantitative data are summarized in structured tables for comparative analysis, and complex biological and experimental workflows are visualized using diagrams to facilitate understanding.
Discovery and Natural Source
This compound was first identified as a bioactive compound isolated from the leaves of Isodon eriocalyx var. laxiflora (family Lamiaceae), a perennial herb traditionally used in Chinese medicine for its anti-inflammatory and anti-bacterial properties.[1][2] Subsequent studies have confirmed that Isodon eriocalyx is a rich source of various diterpenoids, with this compound being a major bioactive constituent.[3] The highest concentrations of EriB are typically found in the dried leaves of the plant.[3]
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₂₄O₅ | [4] |
| Molecular Weight | 344.40 g/mol | [4] |
| CAS Number | 84745-95-9 | [4] |
| Appearance | Colorless powder | [3] |
Isolation and Purification of this compound
The isolation of this compound from its natural source, Isodon eriocalyx, is a multi-step process involving extraction and chromatographic purification. The following protocol is a composite methodology based on published literature.
Experimental Protocol: Extraction and Initial Fractionation
-
Plant Material Preparation: Air-dried leaves of Isodon eriocalyx are pulverized into a fine powder.
-
Solvent Extraction: The powdered plant material is subjected to reflux extraction with 80% ethanol. The resulting extract is filtered and concentrated under reduced pressure to yield a crude ethanol extract.
-
Solvent Partitioning: The crude extract is suspended in water and partitioned successively with petroleum ether and ethyl acetate (EtOAc). The EtOAc fraction, which contains this compound, is collected and concentrated.
Experimental Protocol: Chromatographic Purification
-
Silica Gel Column Chromatography:
-
The concentrated EtOAc fraction is subjected to silica gel column chromatography.
-
The column is eluted with a gradient of chloroform (CHCl₃) and methanol (MeOH), starting with 100% CHCl₃ and gradually increasing the polarity by adding MeOH.
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions containing this compound are pooled and concentrated.
-
-
Preparative Thin Layer Chromatography (Prep-TLC):
-
The enriched fraction from column chromatography is further purified using preparative TLC.
-
The sample is applied as a band onto a silica gel 60 F₂₅₄ plate.
-
The plate is developed using a solvent system of CHCl₃:MeOH (e.g., 15:1 v/v).[3]
-
The band corresponding to this compound (visualized under UV light) is scraped from the plate.
-
The compound is eluted from the silica gel using a polar solvent (e.g., ethyl acetate or a mixture of dichloromethane and methanol).
-
The solvent is evaporated to yield purified this compound as a colorless powder.[3]
-
Purity Analysis
The purity of the isolated this compound can be determined using High-Performance Liquid Chromatography (HPLC).
| Parameter | Condition |
| Column | C18 reverse-phase column |
| Mobile Phase | Acetonitrile and 0.1% triethylamine in water |
| Detection | UV at 233 nm |
| Purity Achieved | >99% |
A validated HPLC method demonstrated linearity in the concentration range of 50–2500 ng/ml with an extraction recovery of over 80%.[5]
Isolation Workflow
Biological Activities and Mechanisms of Action
This compound exhibits a wide range of biological activities, with its anti-cancer and anti-inflammatory effects being the most extensively studied. These activities are attributed to its ability to modulate multiple cellular signaling pathways.
Anti-Cancer Activity
EriB has demonstrated significant anti-proliferative and pro-apoptotic effects in various cancer cell lines.
| Cancer Type | Cell Line(s) | Observed Effects | IC₅₀ Values |
| Prostate Cancer | PC-3, 22RV1 | Inhibition of proliferation, induction of apoptosis and autophagy | 0.46–3.26 µM |
| Triple-Negative Breast Cancer | MDA-MB-231 | Inhibition of proliferation, induction of apoptosis | - |
| Colon Cancer | SW1116 | Inhibition of proliferation, migration, invasion, and angiogenesis | ~1 µmol/l (effective concentration) |
Modulation of Key Signaling Pathways in Cancer
VEGFR-2 Signaling Pathway: this compound inhibits angiogenesis by directly targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). It has been shown to inhibit VEGF-induced phosphorylation of VEGFR-2, thereby blocking downstream signaling cascades that promote endothelial cell proliferation, migration, and tube formation.[6]
NF-κB Signaling Pathway: EriB is a potent inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3][7] It has been shown to interfere with the binding of both p65 and p50 subunits of NF-κB to their DNA response elements, thereby suppressing the transcription of NF-κB target genes involved in inflammation and cell survival.[3][7][8]
Akt/mTOR Signaling Pathway: In prostate and breast cancer cells, this compound has been found to induce apoptosis and autophagy by inhibiting the Akt/mTOR signaling pathway. It decreases the phosphorylation of both Akt and the mammalian target of rapamycin (mTOR), key regulators of cell growth, proliferation, and survival.[9][10]
Experimental Protocols for Biological Assays
4.2.1. Cell Viability Assay (MTT Assay):
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for the desired time period (e.g., 24 or 48 hours).[9]
-
Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.[9]
-
Remove the medium and add DMSO to dissolve the formazan crystals.[9]
-
Measure the absorbance at 490 nm using a microplate reader.[9]
4.2.2. Western Blot Analysis:
-
Treat cells with this compound at the desired concentrations and time points.
-
Lyse the cells in RIPA buffer and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against the target proteins (e.g., p-VEGFR-2, total VEGFR-2, p-Akt, total Akt, p-mTOR, total mTOR, NF-κB p65) overnight at 4°C.[6][11]
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) reagent.
4.2.3. NF-κB Activation Assay (Chromatin Immunoprecipitation - ChIP):
-
Treat cells with this compound followed by stimulation with an NF-κB activator (e.g., TNF-α).
-
Cross-link proteins to DNA using formaldehyde.
-
Lyse the cells and sonicate the chromatin to shear the DNA.
-
Immunoprecipitate the chromatin with an antibody against an NF-κB subunit (e.g., p65).[3]
-
Reverse the cross-linking and purify the DNA.
-
Analyze the precipitated DNA by PCR using primers specific for the promoter region of an NF-κB target gene.[3]
Conclusion and Future Directions
This compound is a natural product with significant therapeutic potential, particularly in the fields of oncology and inflammation. Its multifaceted mechanism of action, targeting several key signaling pathways, makes it an attractive candidate for further drug development. The detailed protocols for its isolation and biological evaluation provided in this guide serve as a valuable resource for researchers in this field. Future research should focus on optimizing the isolation process to improve yields, conducting comprehensive preclinical studies to evaluate its efficacy and safety in vivo, and exploring potential synergistic effects with existing therapeutic agents. The continued investigation of this compound and its derivatives holds promise for the development of novel and effective treatments for a range of human diseases.
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. Natural product this compound exerts anti-tumor effects by downregulating TCEA3 expression and sensitizes immune checkpoint blockade therapy in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound inhibits nuclear factor-kappaB activation by interfering with the binding of both p65 and p50 to the response element in a noncompetitive manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Datasheet DC Chemicals [dcchemicals.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound, a natural diterpenoid, inhibited VEGF-induced angiogenesis and diminished angiogenesis-dependent breast tumor growth by suppressing VEGFR-2 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PlumX [plu.mx]
- 8. aacrjournals.org [aacrjournals.org]
- 9. This compound Induces Apoptosis and Autophagy Involving Akt/Mammalian Target of Rapamycin (mTOR) Pathway in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound Induces Apoptosis and Autophagy Involving Akt/Mammalian Target of Rapamycin (mTOR) Pathway in Prostate Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Eriocalyxin B mechanism of action
An In-depth Technical Guide on the Core Mechanism of Action of Eriocalyxin B
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (EriB) is a natural ent-kaurane diterpenoid isolated from the medicinal herb Isodon eriocalyx[1]. It has garnered significant attention in the scientific community for its potent and broad-spectrum anti-cancer activities demonstrated against a range of malignancies, including leukemia, pancreatic cancer, breast cancer, and colon cancer[1][2][3][4]. EriB's multifaceted mechanism of action, which involves the direct targeting of key oncogenic transcription factors, induction of cellular stress, and inhibition of tumor-supportive processes, makes it a promising candidate for further drug development. This guide provides a detailed technical overview of its core mechanisms, supported by quantitative data, experimental methodologies, and visual signaling pathways.
Core Mechanisms of Action
EriB exerts its anti-tumor effects through a complex interplay of several mechanisms, primarily centered around the induction of apoptosis, inhibition of pivotal signaling pathways, and generation of oxidative stress.
Direct Inhibition of Key Transcription Factors
A unique aspect of EriB's action is its ability to directly interact with and inhibit critical transcription factors that drive cancer cell proliferation and survival.
a) STAT3 Signaling Pathway: Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many cancers, promoting cell survival and proliferation. EriB is a potent and specific inhibitor of the STAT3 signaling pathway[5]. The mechanism is direct covalent interaction; EriB contains two α,β-unsaturated carbonyl groups that react with thiol groups on cysteine residues[5][6]. Specifically, EriB covalently binds to Cysteine 712 (Cys712) in or near the SH2 domain of the STAT3 protein[6][7]. This modification prevents the phosphorylation of STAT3 at Tyrosine 705 by upstream kinases (like JAK2), thereby blocking its activation, dimerization, and nuclear translocation[4][5][7][8]. The inhibition of STAT3 signaling leads to the downregulation of its target genes, which include anti-apoptotic proteins like Bcl-2 and cell cycle regulators like cyclin D1[2]. This direct targeting has been observed in triple-negative breast cancer (TNBC) and colon cancer cells[2][4][9].
References
- 1. researchgate.net [researchgate.net]
- 2. pjps.pk [pjps.pk]
- 3. This compound induces apoptosis and cell cycle arrest in pancreatic adenocarcinoma cells through caspase- and p53-dependent pathways (Journal Article) | ETDEWEB [osti.gov]
- 4. This compound blocks human SW1116 colon cancer cell proliferation, migration, invasion, cell cycle progression and angiogenesis via the JAK2/STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Inhibits STAT3 Signaling by Covalently Targeting STAT3 and Blocking Phosphorylation and Activation of STAT3 | PLOS One [journals.plos.org]
- 6. This compound Inhibits STAT3 Signaling by Covalently Targeting STAT3 and Blocking Phosphorylation and Activation of STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Inhibits STAT3 Signaling by Covalently Targeting STAT3 and Blocking Phosphorylation and Activation of STAT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound induces apoptosis in human triple negative breast cancer cells via inhibiting STAT3 activation and mitochondrial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
Eriocalyxin B: A Comprehensive Technical Guide to its Biological Activity and Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eriocalyxin B (EriB) is a naturally occurring ent-kaurane diterpenoid isolated from the medicinal plant Isodon eriocalyx.[1] This compound has garnered significant attention within the scientific community for its potent and diverse biological activities, positioning it as a promising candidate for therapeutic development. This technical guide provides a comprehensive overview of the biological activity screening of this compound, with a focus on its anti-cancer, anti-inflammatory, and anti-angiogenic properties. Detailed experimental methodologies and quantitative data are presented to facilitate further research and drug development efforts.
Core Biological Activities and Mechanisms of Action
This compound exerts its biological effects through the modulation of multiple critical cellular signaling pathways. Its primary activities include the induction of apoptosis, inhibition of cell proliferation, suppression of inflammation, and hindrance of angiogenesis.
Anti-Cancer Activity
This compound has demonstrated significant cytotoxic and anti-proliferative effects across a broad spectrum of cancer cell lines. The underlying mechanisms are multifaceted, primarily involving the induction of programmed cell death (apoptosis) and cell cycle arrest.
Key Signaling Pathways in Anti-Cancer Activity:
-
NF-κB Pathway Inhibition: this compound is a potent inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2] It has been shown to interfere with the binding of both p65 and p50 subunits of NF-κB to their DNA response elements.[2][3] At higher concentrations, it can also suppress IKK kinase activity, leading to the inhibition of IκB-α phosphorylation and subsequent NF-κB nuclear translocation.[2] This inhibition of NF-κB, a key regulator of cell survival and inflammation, contributes significantly to the pro-apoptotic effects of EriB.
-
STAT3 Pathway Inhibition: EriB directly targets the Signal Transducer and Activator of Transcription 3 (STAT3) protein.[4][5] It covalently binds to Cys712 in the SH2 domain of STAT3, which prevents its phosphorylation and activation.[4][6] The inhibition of the STAT3 pathway, which is constitutively activated in many cancers and promotes cell proliferation and survival, is a crucial aspect of EriB's anti-tumor activity.[4][5]
-
Akt/mTOR Pathway Inhibition: this compound has been shown to suppress the Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) signaling pathway.[7][8] By downregulating the phosphorylation of Akt and mTOR, EriB induces both apoptosis and autophagy in cancer cells.[8]
-
ERK Pathway Activation: In some cancer cell lines, such as lymphoma cells, this compound has been observed to activate the Extracellular signal-regulated kinase (ERK) pathway, which is associated with the production of reactive oxygen species (ROS) and subsequent apoptosis.[1]
Quantitative Data on Anti-Cancer Activity:
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |
| PC-3 | Prostate Cancer | 0.25 - 8 | 24, 48 | [1] |
| 22RV1 | Prostate Cancer | 0.25 - 8 | 24, 48 | [1] |
| SMMC-7721 | Hepatocellular Carcinoma | Not specified | 48 | [4] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 0.37 - 100 | 24 | [9] |
| MCF-7 | Breast Cancer | >100 | 24 | [9] |
Anti-Angiogenic Activity
This compound exhibits potent anti-angiogenic properties by targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathway.[10][11] Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis.
Mechanism of Anti-Angiogenic Action:
EriB inhibits VEGF-induced proliferation, migration, and tube formation of human umbilical vein endothelial cells (HUVECs).[10] Molecular docking studies suggest that this compound binds to the ATP-binding site of the VEGFR-2 kinase domain, thereby inhibiting its phosphorylation and downstream signaling cascades.[10][11] This leads to a reduction in tumor vascularization and subsequent inhibition of tumor growth.[10]
Anti-Inflammatory Activity
The anti-inflammatory effects of this compound are closely linked to its inhibition of the NF-κB pathway.[2] By suppressing the production of pro-inflammatory mediators regulated by NF-κB, EriB can alleviate inflammatory responses. This has been demonstrated in a mouse model of experimental autoimmune prostatitis, where EriB administration reduced prostate inflammation and pelvic pain.[9]
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to screen the biological activity of this compound.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.25–8 µM) and a vehicle control (e.g., DMSO) for the desired exposure time (e.g., 24 or 48 hours).[1]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1]
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[1] Cell viability is expressed as a percentage of the control.
Apoptosis Analysis (Flow Cytometry with Annexin V/PI Staining)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with this compound at the desired concentrations and for the appropriate duration.
-
Cell Harvesting: Collect both adherent and floating cells, wash twice with cold PBS, and resuspend in 1X Binding Buffer.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Protein Expression Analysis (Western Blotting)
Western blotting is used to detect specific proteins in a sample and assess the effect of this compound on signaling pathway components.
Protocol:
-
Cell Lysis: After treatment with EriB, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody specific for the target protein overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways affected by this compound and a general experimental workflow for its biological activity screening.
Figure 1: Key signaling pathways modulated by this compound.
Figure 2: General experimental workflow for this compound screening.
Conclusion
This compound is a promising natural product with a well-documented portfolio of anti-cancer, anti-inflammatory, and anti-angiogenic activities. Its ability to modulate multiple key signaling pathways, including NF-κB, STAT3, Akt/mTOR, and VEGFR-2, underscores its potential as a lead compound for the development of novel therapeutics. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further investigate the pharmacological properties of this compound and explore its clinical applications. Continued research into its mechanisms of action and in vivo efficacy is warranted to fully realize the therapeutic potential of this remarkable natural compound.
References
- 1. This compound Induces Apoptosis and Autophagy Involving Akt/Mammalian Target of Rapamycin (mTOR) Pathway in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. This compound, a novel autophagy inducer, exerts anti-tumor activity through the suppression of Akt/mTOR/p70S6K signaling pathway in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound induces apoptosis in lymphoma cells through multiple cellular signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. pjps.pk [pjps.pk]
- 8. This compound Induces Apoptosis and Autophagy Involving Akt/Mammalian Target of Rapamycin (mTOR) Pathway in Prostate Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. This compound, a natural diterpenoid, inhibited VEGF-induced angiogenesis and diminished angiogenesis-dependent breast tumor growth by suppressing VEGFR-2 signaling - PMC [pmc.ncbi.nlm.nih.gov]
Eriocalyxin B molecular targets
An in-depth analysis of the molecular targets of Eriocalyxin B (EriB), a natural diterpenoid compound isolated from the medicinal herb Isodon eriocalyx. This document outlines its primary molecular interactions, effects on key signaling pathways, and the experimental methodologies used to elucidate these mechanisms. It is intended for researchers, scientists, and professionals in the field of drug development.
Executive Summary
This compound (EriB) is a potent bioactive molecule that exhibits significant anti-tumor, anti-inflammatory, and anti-angiogenic activities. Its therapeutic effects are primarily attributed to its ability to directly interact with and modulate the function of several critical cellular proteins. The core mechanisms of EriB action involve the covalent modification of cysteine residues on its target proteins, leading to the disruption of pro-survival and pro-inflammatory signaling pathways. This guide details the key molecular targets of EriB, presenting quantitative data on its activity, the experimental protocols used for its characterization, and visual representations of the affected signaling cascades.
Primary Molecular Targets
EriB's biological activity stems from its direct interaction with multiple protein targets. The presence of an α,β-unsaturated ketone functional group in its structure allows it to act as a Michael acceptor, forming covalent bonds with nucleophilic cysteine residues on its target proteins.
Nuclear Factor-κB (NF-κB)
NF-κB is a master regulator of inflammation, immunity, and cell survival. EriB has been identified as a potent and direct inhibitor of this pathway.
-
Mechanism of Action: EriB directly targets the p65 subunit of NF-κB. It forms an irreversible covalent bond with the Cysteine 38 residue of p65. This modification sterically hinders the nuclear translocation of p65, preventing it from binding to DNA and activating the transcription of its target genes, which include anti-apoptotic proteins and inflammatory cytokines.
-
Downstream Effects: Inhibition of NF-κB signaling by EriB leads to the suppression of inflammatory responses and the induction of apoptosis in cancer cells that rely on this pathway for survival.
Signal Transducer and Activator of Transcription 3 (STAT3)
The STAT3 protein is a transcription factor that plays a crucial role in cell proliferation, survival, and differentiation. Its constitutive activation is a hallmark of many human cancers.
-
Mechanism of Action: EriB is a direct inhibitor of STAT3. It covalently binds to STAT3, which in turn blocks its phosphorylation, subsequent dimerization, and nuclear translocation. This prevents STAT3 from performing its function as a transcriptional activator for genes involved in cell cycle progression and survival, such as cyclin D1 and Bcl-xL.
-
Downstream Effects: By inhibiting the STAT3 pathway, EriB effectively suppresses tumor cell proliferation and induces apoptosis.
Thioredoxin Reductase (TrxR)
TrxR is a key enzyme in the cellular antioxidant system, responsible for maintaining a reduced intracellular environment.
-
Mechanism of Action: EriB has been shown to inhibit the activity of TrxR. This inhibition disrupts the cellular redox balance, leading to a significant accumulation of intracellular reactive oxygen species (ROS).
-
Downstream Effects: The resulting oxidative stress triggers the mitochondrial apoptosis pathway. Elevated ROS levels lead to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax, ultimately causing the activation of caspases and programmed cell death.
Quantitative Activity Data
The potency of this compound has been quantified across various cancer cell lines and against specific molecular targets.
| Target/Cell Line | Measurement | Value | Reference |
| Cell Viability | |||
| HL-60 (Leukemia) | IC50 | 0.86 µM | |
| K562 (Leukemia) | IC50 | 1.89 µM | |
| A549 (Lung Cancer) | IC50 | 2.65 µM | |
| PANC-1 (Pancreatic Cancer) | IC50 | 3.10 µM | |
| Pathway Inhibition | |||
| NF-κB Reporter Gene | IC50 | ~1.25 µM | |
| STAT3 Phosphorylation | Inhibition | Significant at 5-10 µM | |
| TrxR Activity | Inhibition | Dose-dependent |
Signaling Pathway Visualizations
The following diagrams illustrate the key signaling pathways modulated by this compound.
Caption: this compound inhibits the NF-κB pathway by binding to p65.
Caption: this compound inhibits STAT3 activation and translocation.
Eriocalyxin B: A Technical Guide to its Anti-Tumor Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eriocalyxin B (EriB) is a natural ent-kaurane diterpenoid isolated from the medicinal plant Isodon eriocalyx var. laxiflora.[1][2] This compound has emerged as a promising anti-cancer agent, demonstrating potent cytotoxic and anti-proliferative effects across a wide range of malignancies, including leukemia, lymphoma, breast cancer, pancreatic cancer, prostate cancer, and osteosarcoma.[3][4][5][6][7][8] Preclinical studies, both in vitro and in vivo, have elucidated its multi-faceted anti-tumor activity, which involves the induction of apoptosis and autophagy, cell cycle arrest, and inhibition of angiogenesis and metastasis.[1][5][7][9] This technical guide provides a comprehensive overview of the anti-tumor properties of this compound, with a focus on its molecular mechanisms, quantitative data from key studies, detailed experimental protocols, and visualization of the signaling pathways it modulates.
Mechanisms of Anti-Tumor Action
This compound exerts its anti-cancer effects through the modulation of multiple cellular signaling pathways, leading to the inhibition of cancer cell proliferation, survival, and spread. The primary mechanisms include the induction of programmed cell death (apoptosis), the promotion of cellular self-digestion (autophagy), halting of the cell division cycle, and suppression of new blood vessel formation (angiogenesis).
Induction of Apoptosis
A predominant mechanism of EriB's anti-tumor activity is the induction of apoptosis. This is achieved through the modulation of key signaling pathways, including NF-κB, STAT3, and Akt/mTOR, as well as the generation of reactive oxygen species (ROS).
In triple-negative breast cancer cells (MDA-MB-231), EriB induces apoptosis by inhibiting the phosphorylation of STAT3 and the nuclear levels of NF-κBp65.[3][10] This leads to an increased Bax/Bcl-2 ratio, dissipation of the mitochondrial membrane potential, and activation of caspase-3.[3][10] Similarly, in lymphoma cells, EriB triggers apoptosis in association with caspase activation, downregulation of the anti-apoptotic proteins Bcl-2 and Bcl-xL, and either stable expression or upregulation of the pro-apoptotic protein Bax.[4]
Furthermore, in pancreatic adenocarcinoma cells, EriB's cytotoxic effects involve caspase-dependent apoptosis and the activation of the p53 pathway.[5][11] The induction of apoptosis by EriB in these cells is also linked to the suppression of the glutathione and thioredoxin antioxidant systems, leading to increased intracellular ROS levels.[12] This elevation in ROS appears to be a crucial event, as thiol-containing antioxidants like N-acetylcysteine (NAC) and dithiothreitol (DTT) can inhibit EriB-induced cytotoxicity and apoptosis.[12][13]
Modulation of Signaling Pathways
This compound's ability to induce apoptosis and other anti-tumor effects is intricately linked to its modulation of several critical signaling pathways.
NF-κB Pathway: EriB is a potent and selective inhibitor of the NF-κB pathway.[14][15] It has been shown to target multiple steps in this pathway in a concentration-dependent manner.[14] At lower concentrations, it interferes with the DNA-binding activity of both the p65 and p50 subunits of NF-κB to their response elements in the nucleus.[14][15][16] At higher concentrations, it can suppress IKK kinase activity, leading to the inhibition of IκB-α phosphorylation and degradation, which in turn prevents NF-κB nuclear translocation.[14] The inhibition of NF-κB signaling by EriB has been observed in hepatocellular carcinoma and t(8;21) leukemia cells.[17][18]
STAT3 Pathway: EriB acts as a specific inhibitor of STAT3 signaling.[13][19] It selectively inhibits both constitutive and IL-6-induced phosphorylation of STAT3, which is crucial for its activation.[18][19] The mechanism of inhibition involves the direct and covalent binding of EriB to Cys712 in the SH2 domain of STAT3.[13][18][19] This interaction prevents the phosphorylation and subsequent activation of STAT3 by its upstream kinases.[18][19] The inhibition of STAT3 activation by EriB has been demonstrated in various cancer cells, including those of triple-negative breast cancer.[3][10]
Akt/mTOR Pathway: In prostate cancer cells, EriB induces both apoptosis and autophagy by inhibiting the Akt/mTOR signaling pathway.[17] Treatment with EriB leads to a downregulation in the phosphorylation of both Akt and mTOR.[17] Similarly, in breast cancer cells, EriB suppresses the Akt/mTOR/p70S6K signaling pathway, leading to the induction of apoptosis and autophagy.[7]
VEGFR-2 Signaling and Anti-Angiogenesis: EriB exhibits significant anti-angiogenic properties by targeting the VEGF/VEGFR-2 signaling pathway.[1][2][20] It inhibits VEGF-induced proliferation, tube formation, migration, and invasion of human umbilical vein endothelial cells (HUVECs).[1][20] Molecular docking simulations suggest that EriB interacts with the ATP-binding sites of VEGFR-2, thereby inhibiting its phosphorylation and downstream signaling cascades.[1][20] In vivo studies using zebrafish embryos and mouse models of breast cancer have confirmed EriB's ability to inhibit new blood vessel formation and reduce tumor vascularization.[1][2][20]
Cell Cycle Arrest
In addition to inducing apoptosis, this compound can also cause cell cycle arrest in certain cancer cell types. In pancreatic adenocarcinoma cells, EriB induces cell cycle arrest at the G2/M phase.[5][11] In VEGF-stimulated HUVECs, EriB causes G1 phase cell cycle arrest, which is associated with the downregulation of cyclin D1 and CDK4.[1][20] However, in prostate cancer cells, EriB did not show a significant effect on the cell cycle.[17]
Quantitative Data Summary
The following tables summarize the quantitative data on the anti-tumor effects of this compound from various studies.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | Assay | IC50 Value | Exposure Time | Reference |
| PANC-1 | Pancreatic Adenocarcinoma | MTT | ~1.5 µM | 72h | [5] |
| SW1990 | Pancreatic Adenocarcinoma | MTT | ~1.0 µM | 72h | [5] |
| CAPAN-1 | Pancreatic Adenocarcinoma | MTT | ~1.2 µM | 72h | [5] |
| CAPAN-2 | Pancreatic Adenocarcinoma | MTT | ~0.8 µM | 72h | [5] |
| WRL68 | Normal Human Liver | MTT | > 10 µM | 72h | [5] |
| PC-3 | Prostate Cancer | MTT | Not specified | 48h | [17] |
| 22RV1 | Prostate Cancer | MTT | Not specified | 48h | [17] |
| MDA-MB-231 | Triple Negative Breast Cancer | Not specified | Not specified | Not specified | [3] |
| MCF-7 | Breast Cancer | Not specified | Not specified | Not specified | [3] |
| Kasumi-1 | Acute Myeloid Leukemia | Not specified | Most sensitive | Not specified | [8] |
Table 2: In Vivo Anti-Tumor Efficacy of this compound
| Cancer Model | Animal Model | EriB Dose | Treatment Duration | Outcome | Reference |
| Pancreatic Tumor Xenograft | BALB/c Nude Mice | 2.5 mg/kg | Not specified | Significant reduction in tumor weight | [12] |
| 4T1 Breast Tumor | Mice | 5 mg/kg/day | Not specified | Decreased tumor vascularization, suppressed tumor growth and angiogenesis | [1][2] |
| Murine Xenograft B- and T-lymphoma | Mice | Not specified | Not specified | Remarkably inhibited tumor growth and induced in situ tumor cell apoptosis | [4] |
| t(8;21) Leukemia | Murine Models | Not specified | Not specified | Remarkably prolonged survival time or decreased xenograft tumor size | [8] |
| K7M2 Osteosarcoma | Immunocompetent Mice | Not specified | Not specified | Enhanced anti-tumorigenic activity in combination with PD1ab and CTLA4ab | [6] |
Key Experimental Protocols
This section provides an overview of the methodologies used in the cited studies to investigate the anti-tumor properties of this compound.
Cell Viability Assay (MTT Assay)
-
Principle: This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase in viable cells to form a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
-
Protocol Outline:
-
Seed cancer cells in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle control for the desired time periods (e.g., 24, 48, 72 hours).
-
Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in a solubilization solution (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.
-
Apoptosis Analysis (Annexin V/Propidium Iodide Staining)
-
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).
-
Protocol Outline:
-
Treat cells with this compound or vehicle control for the specified duration.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry. The percentages of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+) are quantified.
-
Western Blot Analysis
-
Principle: This technique is used to detect specific proteins in a sample of tissue homogenate or cell extract. It involves separating proteins by size using gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the target protein.
-
Protocol Outline:
-
Lyse EriB-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against the proteins of interest (e.g., p-STAT3, STAT3, Bcl-2, Bax, Caspase-3, p-Akt, Akt) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
In Vivo Tumor Xenograft Model
-
Principle: This model involves the subcutaneous or orthotopic implantation of human cancer cells into immunocompromised mice (e.g., nude mice) to study tumor growth and the efficacy of anti-cancer agents in vivo.
-
Protocol Outline:
-
Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10⁶ cells) into the flank of nude mice.
-
Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Randomly assign the mice to treatment groups (e.g., vehicle control, this compound at different doses).
-
Administer EriB or vehicle control to the mice via a specific route (e.g., intraperitoneal injection) according to the planned schedule (e.g., daily).
-
Monitor tumor volume and body weight regularly throughout the experiment. Tumor volume can be calculated using the formula: (length × width²)/2.
-
At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
-
Signaling Pathway and Experimental Workflow Diagrams
This compound Modulated Signaling Pathways
Caption: Overview of signaling pathways modulated by this compound.
Experimental Workflow for In Vitro Anti-Cancer Assessment
Caption: Workflow for in vitro evaluation of this compound's anti-cancer effects.
Conclusion
This compound is a promising natural product with potent and broad-spectrum anti-tumor activities. Its mechanisms of action are multifaceted, involving the induction of apoptosis and autophagy, cell cycle arrest, and the inhibition of angiogenesis through the modulation of key signaling pathways such as NF-κB, STAT3, and Akt/mTOR. The quantitative data from both in vitro and in vivo studies underscore its potential as a therapeutic agent for various cancers. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic potential and to develop it as a novel anti-cancer drug. This guide provides a foundational understanding for researchers and drug development professionals interested in the further exploration of this compound.
References
- 1. This compound, a natural diterpenoid, inhibited VEGF-induced angiogenesis and diminished angiogenesis-dependent breast tumor growth by suppressing VEGFR-2 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a natural diterpenoid, inhibited VEGF-induced angiogenesis and diminished angiogenesis-dependent breast tumor growth by suppressing VEGFR-2 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pjps.pk [pjps.pk]
- 4. This compound induces apoptosis in lymphoma cells through multiple cellular signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound induces apoptosis and cell cycle arrest in pancreatic adenocarcinoma cells through caspase- and p53-dependent pathways (Journal Article) | ETDEWEB [osti.gov]
- 6. Natural product this compound exerts anti-tumor effects by downregulating TCEA3 expression and sensitizes immune checkpoint blockade therapy in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, a novel autophagy inducer, exerts anti-tumor activity through the suppression of Akt/mTOR/p70S6K signaling pathway in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound induces apoptosis of t(8;21) leukemia cells through NF-kappaB and MAPK signaling pathways and triggers degradation of AML1-ETO oncoprotein in a caspase-3-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Natural product this compound suppressed triple negative breast cancer metastasis both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound induces apoptosis in human triple negative breast cancer cells via inhibiting STAT3 activation and mitochondrial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound induces apoptosis and cell cycle arrest in pancreatic adenocarcinoma cells through caspase- and p53-dependent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound-induced apoptosis in pancreatic adenocarcinoma cells through thiol-containing antioxidant systems and downstream signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound Inhibits STAT3 Signaling by Covalently Targeting STAT3 and Blocking Phosphorylation and Activation of STAT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Redirecting [linkinghub.elsevier.com]
- 16. This compound inhibits nuclear factor-kappaB activation by interfering with the binding of both p65 and p50 to the response element in a noncompetitive manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound Induces Apoptosis and Autophagy Involving Akt/Mammalian Target of Rapamycin (mTOR) Pathway in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound Inhibits STAT3 Signaling by Covalently Targeting STAT3 and Blocking Phosphorylation and Activation of STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. This compound Inhibits STAT3 Signaling by Covalently Targeting STAT3 and Blocking Phosphorylation and Activation of STAT3 | PLOS One [journals.plos.org]
- 20. [PDF] this compound, a natural diterpenoid, inhibited VEGF-induced angiogenesis and diminished angiogenesis-dependent breast tumor growth by suppressing VEGFR-2 signaling | Semantic Scholar [semanticscholar.org]
Eriocalyxin B: An In-Depth Technical Guide to In Vitro Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro studies conducted on Eriocalyxin B (EriB), a natural ent-kaurane diterpenoid isolated from Isodon eriocalyx. EriB has demonstrated significant anti-tumor, anti-inflammatory, and anti-angiogenic properties across a wide range of cancer cell lines. This document summarizes key quantitative data, details common experimental protocols, and visualizes the complex signaling pathways modulated by this promising compound.
Quantitative Data Summary
The cytotoxic and pro-apoptotic effects of this compound have been quantified in numerous studies. The following tables summarize these findings for easy comparison.
Table 1: Cytotoxicity of this compound (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Cell Line | Cancer Type | IC50 Value (µM) | Treatment Duration (hours) | Reference |
| PC-3 | Prostate Cancer | 0.46 - 0.88 | 24 - 48 | [1] |
| 22RV1 | Prostate Cancer | 1.20 - 3.26 | 24 - 48 | [1] |
| PANC-1 | Pancreatic Cancer | Potent Cytotoxicity | Not Specified | [2][3] |
| SW1990 | Pancreatic Cancer | Potent Cytotoxicity | Not Specified | [2][3] |
| CAPAN-1 | Pancreatic Cancer | Potent Cytotoxicity | Not Specified | [2][3] |
| CAPAN-2 | Pancreatic Cancer | Potent Cytotoxicity | Not Specified | [2][3] |
| MDA-MB-231 | Triple-Negative Breast Cancer | Significant Inhibition at 0.37-100 µM | 24 | [4] |
| MG63 | Osteosarcoma | Significant Inhibition at 10-100 µM | Not Specified | [5] |
| U2OS | Osteosarcoma | Significant Inhibition at 10-100 µM | Not Specified | [5] |
Table 2: Induction of Apoptosis by this compound
Apoptosis, or programmed cell death, is a key mechanism through which EriB exerts its anti-cancer effects.
| Cell Line | EriB Concentration (µM) | Treatment Duration (hours) | Percentage of Apoptotic Cells (Early + Late) | Reference |
| MDA-MB-231 | 1.5 | 12 | Increased significantly | [6] |
| MDA-MB-231 | 3.0 | 12 | Increased significantly | [6] |
| PC-3 | 0.5 | 48 | 42.1% | [1] |
| 22RV1 | 2.0 | 48 | 31.0% | [1] |
Table 3: Cell Cycle Arrest Induced by this compound
This compound can halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints.
| Cell Line | Effect | Pathway Implication | Reference |
| CAPAN-2 (Pancreatic) | G2/M Phase Arrest | p53-dependent pathway activation | [2][3] |
| SW1116 (Colon) | Cell Cycle Progression Blocked | Inhibition of JAK2/STAT3 signaling | [7] |
| PC-3 (Prostate) | No significant effect on cell cycle | - | [1] |
| 22RV1 (Prostate) | No significant effect on cell cycle | - | [1] |
Core Signaling Pathways Modulated by this compound
This compound's anti-tumor activity is attributed to its ability to interfere with multiple critical signaling pathways that govern cell survival, proliferation, and inflammation.
NF-κB Signaling Pathway
Nuclear Factor-kappaB (NF-κB) is a crucial transcription factor involved in inflammation and cell survival.[8][9] EriB inhibits NF-κB activity through a dual mechanism. At higher concentrations, it suppresses IKK kinase activity, preventing the phosphorylation and subsequent degradation of IκB-α. This keeps NF-κB sequestered in the cytoplasm.[8] At lower concentrations, EriB interferes directly with the DNA-binding activity of both p65 and p50 subunits of NF-κB in the nucleus in a noncompetitive manner.[8][10]
Caption: Dual-level inhibition of the NF-κB pathway by this compound.
JAK/STAT3 Signaling Pathway
The STAT3 signaling pathway is often aberrantly activated in cancer, promoting cell survival and proliferation.[11][12] EriB is a potent and specific inhibitor of STAT3.[11][12] Unlike many inhibitors that target upstream kinases, EriB directly and covalently binds to the Cys712 residue near the SH2 domain of the STAT3 protein.[11][13] This covalent modification prevents the phosphorylation of STAT3 at Tyr705, blocking its dimerization and translocation to the nucleus, thereby inhibiting the transcription of its target genes.[6][7][11]
Caption: Direct covalent targeting of STAT3 by this compound.
Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. In breast and prostate cancer cells, EriB has been shown to induce apoptosis and autophagy by inhibiting the phosphorylation of Akt, mTOR, and the downstream effector p70S6K.[1][14] This inhibition disrupts the normal pro-survival signaling, tipping the balance towards cell death.
Caption: Inhibition of the pro-survival Akt/mTOR pathway by this compound.
VEGFR-2 Mediated Angiogenesis Pathway
Angiogenesis, the formation of new blood vessels, is critical for tumor growth. EriB exhibits potent anti-angiogenic activity by directly targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[15] It binds to the ATP-binding site of VEGFR-2, suppressing its phosphorylation and blocking downstream signaling cascades, including Akt, ERK, and p38 MAPK. This leads to reduced endothelial cell viability, proliferation, and migration.[15]
Caption: Anti-angiogenic effect of this compound via VEGFR-2 inhibition.
Experimental Protocols
The following section details standardized protocols for key in vitro assays commonly used to evaluate the efficacy of this compound.
General Workflow for In Vitro Evaluation
The typical workflow for assessing the in vitro effects of a compound like this compound involves a series of sequential and parallel assays to determine its impact on cell viability, apoptosis, and specific molecular targets.
Caption: Standard experimental workflow for in vitro analysis of this compound.
Cell Viability (MTT) Assay
This colorimetric assay measures the reduction of yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells, providing an indication of cell viability.[1]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1x10⁴ to 1x10⁵ cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Treatment: Remove the medium and add fresh medium containing various concentrations of this compound (e.g., 0.25–8 µM) and a vehicle control (DMSO).[1] Incubate for the desired period (e.g., 24 or 48 hours).[1]
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.[1][16]
-
Incubation: Incubate the plate at 37°C for 4 hours, allowing the MTT to be metabolized into formazan crystals.[1]
-
Solubilization: Carefully remove the medium from each well. Add 100-150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[1] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[16]
-
Absorbance Reading: Measure the absorbance at a wavelength of 490-570 nm using a microplate reader.[1][17] Cell viability is expressed as a percentage relative to the vehicle-treated control cells.
Apoptosis Analysis (Annexin V/PI Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound (e.g., 0, 1.5, and 3 µM) for a specified time (e.g., 12 or 48 hours).[1][6]
-
Harvesting: Collect both adherent and floating cells. Centrifuge at 300-400 x g for 5 minutes.[18]
-
Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.[6]
-
Staining: Resuspend the cells in 500 µL of 1X Binding Buffer. Add 5-10 µL of Annexin V-FITC and 5-10 µL of Propidium Iodide (PI) solution.[6]
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[6]
-
Analysis: Analyze the samples immediately using a flow cytometer. The cell populations are quantified:
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins involved in the signaling pathways affected by this compound.
Protocol:
-
Cell Lysis: After treatment with EriB, wash cells with cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method, such as the Bradford or BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins based on molecular weight by running them on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., p-STAT3, STAT3, Caspase-3, Bcl-2, Bax) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.
-
Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system. Quantify band intensity using densitometry software.
References
- 1. This compound Induces Apoptosis and Autophagy Involving Akt/Mammalian Target of Rapamycin (mTOR) Pathway in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound induces apoptosis and cell cycle arrest in pancreatic adenocarcinoma cells through caspase- and p53-dependent pathways (Journal Article) | ETDEWEB [osti.gov]
- 3. This compound induces apoptosis and cell cycle arrest in pancreatic adenocarcinoma cells through caspase- and p53-dependent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Natural product this compound exerts anti-tumor effects by downregulating TCEA3 expression and sensitizes immune checkpoint blockade therapy in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pjps.pk [pjps.pk]
- 7. This compound blocks human SW1116 colon cancer cell proliferation, migration, invasion, cell cycle progression and angiogenesis via the JAK2/STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Redirecting [linkinghub.elsevier.com]
- 10. This compound inhibits nuclear factor-kappaB activation by interfering with the binding of both p65 and p50 to the response element in a noncompetitive manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound Inhibits STAT3 Signaling by Covalently Targeting STAT3 and Blocking Phosphorylation and Activation of STAT3 | PLOS One [journals.plos.org]
- 12. This compound Inhibits STAT3 Signaling by Covalently Targeting STAT3 and Blocking Phosphorylation and Activation of STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound Inhibits Stat3 Signaling by Covalently Targeting Stat3 and Blocking Phosphorylation and Activation of Stat3 - 联科生物 [liankebio.com]
- 14. This compound, a novel autophagy inducer, exerts anti-tumor activity through the suppression of Akt/mTOR/p70S6K signaling pathway in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound, a natural diterpenoid, inhibited VEGF-induced angiogenesis and diminished angiogenesis-dependent breast tumor growth by suppressing VEGFR-2 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 18. research.pasteur.fr [research.pasteur.fr]
Eriocalyxin B: A Technical Guide to In Vivo Animal Models
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vivo animal models used to investigate the therapeutic potential of Eriocalyxin B (EriB), a natural diterpenoid isolated from Isodon eriocalyx. This document summarizes key quantitative data, details experimental protocols, and visualizes the associated signaling pathways to support further research and development of this promising compound.
I. Quantitative Data Summary
The following tables provide a structured summary of the quantitative data from various in vivo studies on this compound, facilitating a comparative analysis of its application across different disease models.
Table 1: Anti-Cancer Models
| Cancer Type | Animal Model | Cell Line | Dosage | Administration Route | Treatment Duration | Key Outcomes | Reference |
| Breast Cancer | Female BALB/c Mice | 4T1 | 5 mg/kg/day | - | 21 days | Slower tumor growth, decreased tumor vascularization. | [1] |
| Triple Negative Breast Cancer | Breast xenograft-bearing mice, Syngeneic breast tumor-bearing mice | MDA-MB-231 | - | - | - | Inhibition of metastasis. | [2] |
| Lymphoma | Murine xenograft B- and T-lymphoma models | - | - | - | - | Remarkable inhibition of tumor growth, induction of in situ tumor cell apoptosis. | [3] |
| Pancreatic Cancer | Nude mice | CAPAN-2 | 2.5 mg/kg | - | - | Significant reduction in pancreatic tumor weights, increased superoxide levels. | [4] |
"-": Data not specified in the provided search results.
Table 2: Anti-Inflammatory and Neuroprotective Models
| Disease Model | Animal Model | Dosage | Administration Route | Treatment Duration | Key Outcomes | Reference |
| Ischemic Stroke (pMCAO) | Mice | 10 mg/kg | Intraperitoneal injection | Single dose immediately after surgery | Reduced brain infarct and neuron death, ameliorated neuroinflammation and microglia overactivation. | [1][5] |
| Experimental Autoimmune Prostatitis (EAP) | Nonobese diabetic mice | 5 or 10 mg/kg/day | Intraperitoneal injection | 14 days (from day 28 to 42 post-induction) | Alleviation of prostatic inflammation and pelvic pain in a dose-dependent manner. | [2][6] |
II. Experimental Protocols
This section details the methodologies for key in vivo experiments cited in the literature, providing a foundation for the replication and extension of these studies.
Breast Cancer Xenograft Model (4T1)
-
Animal Strain: Female BALB/c mice.[1]
-
Cell Line: 4T1 murine breast cancer cells.
-
Tumor Induction: Subcutaneous injection of 4T1 cells into the mammary fat pad.[7][8]
-
This compound Administration:
-
Dosage: 5 mg/kg/day.[1]
-
Route: The specific route of administration is not explicitly stated in the provided abstracts, but intraperitoneal injection is common for preclinical cancer studies.
-
Vehicle: The vehicle used for EriB dissolution was not specified in the provided search results.
-
-
Monitoring and Analysis:
Ischemic Stroke Model (pMCAO)
-
Animal Strain: Mice.[1]
-
Model Induction (Intraluminal Filament Method):
-
Anesthetize the mouse (e.g., with 2–3% isoflurane).[1]
-
Make a midline neck incision to expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).[1]
-
Insert a monofilament nylon suture from the CCA into the ICA to occlude the middle cerebral artery (MCA).[1][10]
-
Sham-operated mice undergo the same surgical procedure without filament insertion.[1]
-
Maintain the body temperature of the mice during surgery.[1]
-
-
This compound Administration:
-
Outcome Assessment:
Experimental Autoimmune Prostatitis (EAP) Model
-
Model Induction:
-
This compound Administration:
-
Analysis:
III. Signaling Pathways and Visualizations
This compound exerts its therapeutic effects by modulating several key signaling pathways. The following diagrams, generated using Graphviz (DOT language), illustrate these mechanisms.
This compound in Cancer: Inhibition of Angiogenesis and Proliferation
This compound has been shown to inhibit tumor growth by targeting angiogenesis and inducing apoptosis and cell cycle arrest. A key mechanism is the suppression of the VEGFR-2 signaling pathway, which is crucial for endothelial cell proliferation and migration. Furthermore, EriB can modulate the Akt/mTOR pathway, a central regulator of cell growth and survival.
This compound in Neuroinflammation: Suppression of Microglial Activation
In the context of ischemic stroke, this compound demonstrates neuroprotective effects by mitigating excessive neuroinflammation. This is achieved by inhibiting the activation of microglia, the resident immune cells of the central nervous system, through the suppression of the NF-κB signaling pathway.
Experimental Workflow: Xenograft Tumor Model
The following diagram outlines a typical experimental workflow for evaluating the anti-tumor efficacy of this compound using a xenograft mouse model.
References
- 1. This compound alleviated ischemic cerebral injury by limiting microglia-mediated excessive neuroinflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound induces apoptosis in lymphoma cells through multiple cellular signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound-induced apoptosis in pancreatic adenocarcinoma cells through thiol-containing antioxidant systems and downstream signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound alleviated ischemic cerebral injury by limiting microglia-mediated excessive neuroinflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of this compound on prostatic inflammation and pelvic pain in a mouse model of experimental autoimmune prostatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. reactionbiology.com [reactionbiology.com]
- 8. researchgate.net [researchgate.net]
- 9. pubcompare.ai [pubcompare.ai]
- 10. Mouse Model of Middle Cerebral Artery Occlusion - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacokinetic Profile of Eriocalyxin B: A Technical Overview for Drug Development Professionals
Abstract
Eriocalyxin B (EriB), a natural diterpenoid isolated from Isodon eriocalyx, has garnered significant attention within the scientific community for its potent anti-tumor, anti-inflammatory, and anti-angiogenic properties. As a promising therapeutic candidate, a thorough understanding of its pharmacokinetic (PK) profile is paramount for its successful translation into clinical practice. This technical guide provides a comprehensive overview of the current knowledge on the pharmacokinetics of this compound, with a focus on analytical methodologies and relevant biological pathways. While a definitive pharmacokinetic study in rats has been reported, specific quantitative data remains limited in publicly accessible literature. This document aims to consolidate the available information to guide further research and development efforts.
Introduction
This compound is an ent-kaurane diterpenoid that has demonstrated significant biological activity in a variety of preclinical models. Its mechanisms of action are multifaceted, involving the induction of apoptosis and autophagy, and the modulation of key signaling pathways implicated in cancer progression and inflammation. To advance the preclinical and clinical development of this compound, a clear understanding of its absorption, distribution, metabolism, and excretion (ADME) properties is essential. This guide summarizes the methodologies employed in pharmacokinetic studies of this compound and illustrates the key signaling pathways it targets.
Quantitative Pharmacokinetic Data
A comprehensive search of scientific literature reveals that while a pharmacokinetic study of this compound in rats has been conducted, the specific quantitative parameters from this study, such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), AUC (area under the plasma concentration-time curve), and elimination half-life (t½), are not detailed in the available abstracts. The full text of this pivotal study was not accessible through the conducted searches. Consequently, a detailed quantitative data table cannot be provided at this time. Further investigation to obtain the full study report is recommended for a complete pharmacokinetic assessment.
Experimental Protocols
The quantification of this compound in biological matrices is a critical component of its pharmacokinetic evaluation. A validated High-Performance Liquid Chromatography (HPLC) method has been described for its determination in plasma.
Bioanalytical Method for this compound Quantification in Rat Plasma
A validated HPLC method has been successfully applied to a pharmacokinetic study of this compound in rats.[1] The key aspects of this methodology are outlined below.
Sample Preparation:
-
Extraction: A liquid-liquid extraction (LLE) procedure is employed.
-
Alkalinization: Plasma samples are first made alkaline with sodium hydroxide (NaOH).
-
Solvent Extraction: The alkalinized plasma is then extracted with diethyl ether.
-
Evaporation and Reconstitution: The resulting organic extract is evaporated to dryness, and the residue is reconstituted in the mobile phase before injection into the HPLC system.
-
Extraction Recovery: This method has been shown to yield an extraction recovery of more than 80% for this compound.[1]
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is used for separation.
-
Mobile Phase: The mobile phase consists of acetonitrile and 0.1% triethylamine.
-
Flow Rate: The mobile phase is delivered at a flow rate of 1.0 ml/min.
-
Detection: UV detection is performed at a wavelength of 233 nm.
Method Validation:
-
Linearity: The standard curve is linear over a concentration range of 50–2500 ng/ml.[1]
-
Precision and Accuracy: The intra-assay and inter-assay precision are within a 10% relative standard deviation, and the mean predicted concentrations of quality control (QC) samples deviate by less than 3% from the nominal values.[1]
Signaling Pathways Modulated by this compound
This compound exerts its therapeutic effects by modulating several critical signaling pathways involved in cell survival, proliferation, and angiogenesis. The following diagrams illustrate these interactions.
References
Eriocalyxin B: A Comprehensive Toxicological Profile for Drug Development
An In-depth Technical Guide for Researchers and Scientists
Introduction
Eriocalyxin B (EriB) is a natural ent-kaurane diterpenoid extracted from the traditional Chinese herb Isodon eriocalyx.[1][2] It has garnered significant attention in oncological research due to its potent anti-tumor activities against a wide range of cancers, including breast, pancreatic, leukemia, and colon cancer.[1][3][4] EriB's therapeutic potential stems from its ability to modulate multiple critical cellular processes, leading to the inhibition of cancer cell proliferation, induction of programmed cell death, and suppression of metastasis.[1][5] This document provides a detailed technical overview of the toxicological profile of this compound, focusing on its mechanisms of action, quantitative cytotoxicity data, and the experimental protocols used for its evaluation.
In Vitro Cytotoxicity
EriB exhibits significant dose-dependent cytotoxic effects against a diverse panel of human cancer cell lines. A key aspect of its favorable toxicological profile is its demonstrated selectivity, showing potent activity against malignant cells while having markedly lower toxicity against normal cells.[6][7]
Quantitative Cytotoxicity Data
The anti-proliferative effects of EriB are typically quantified by its half-maximal inhibitory concentration (IC50), which varies across different cancer cell types. The following table summarizes the effective concentrations and IC50 values reported in various studies.
| Cell Line | Cancer Type | Effective Concentration / IC50 | Duration of Exposure | Assay | Reference |
| MDA-MB-231 | Triple-Negative Breast Cancer | Significant inhibition at 1.5, 3 µM | 24 hours | MTT Assay | [8] |
| MCF-7 | Breast Cancer | Less sensitive than MDA-MB-231 | 24 hours | MTT Assay | [3][8] |
| SW1116 | Colon Cancer | 1 µmol/l effective at inhibiting JAK2/STAT3 | Not Specified | CCK-8 Assay | [1] |
| PANC-1, SW1990 | Pancreatic Adenocarcinoma | Potent cytotoxicity demonstrated | Not Specified | Not Specified | [6] |
| CAPAN-1, CAPAN-2 | Pancreatic Adenocarcinoma | Potent cytotoxicity demonstrated | Not Specified | Not Specified | [6] |
| PC-3 | Prostate Cancer (Androgen-independent) | Dose-dependent apoptosis observed | Not Specified | MTT Assay | [9][10] |
| 22RV1 | Prostate Cancer (Androgen-dependent) | Dose-dependent apoptosis observed | Not Specified | MTT Assay | [9][10] |
| MG63, U2OS | Osteosarcoma | Significant suppression at 10, 100 µM | Not Specified | CCK-8 Assay | [7] |
| hFOB1.19 | Normal Osteoblast | No significant toxicity at 10, 100 µM | Not Specified | CCK-8 Assay | [7] |
| WRL68 | Normal Human Liver Cells | Much lower toxicity than camptothecin | Not Specified | Not Specified | [6] |
| HUVECs | Human Umbilical Vein Endothelial Cells | Inhibition of viability at 25, 50, 100 nM | 48 hours | MTT Assay | [11] |
| 3T3-L1 | Preadipocytes | IC50: 2.745 μM for adipogenesis inhibition | 7 days | Not Specified | [12] |
In Vivo Toxicology and Efficacy
Preclinical in vivo studies using xenograft animal models have confirmed the anti-tumor efficacy of EriB. These studies are crucial for evaluating systemic toxicity and establishing a preliminary therapeutic window.
Summary of In Vivo Studies
| Animal Model | Cancer Type | EriB Dosage & Administration | Key Findings | Toxicological Observations | Reference |
| Nude Mice | Pancreatic Tumor Xenograft | 2.5 mg/kg | Significant reduction in tumor weight; increased superoxide levels. | Not specified. | [13] |
| Murine Model | B- and T-Lymphoma Xenograft | Not specified | Remarkable inhibition of tumor growth; induction of in situ apoptosis. | Not specified. | [14] |
| Nude Mice | Breast Tumor Xenograft | 10 mg/kg (intraperitoneal) for 27 days | Slower tumor growth rate and reduced final tumor weight. | No significant change in body weight or liver enzymes (ALT, AST, LDH).[12] | [12] |
| Mouse Model | 4T1 Breast Tumor | 5 mg/kg/day | Decreased tumor vascularization and suppressed tumor growth. | Not specified. | [11] |
| Immunocompetent Mice | Osteosarcoma Xenograft | Not specified | Suppressed tumor proliferation; increased CD8+ T cell infiltration. | Not specified. | [7][15] |
| Mouse Model | Experimental Autoimmune Encephalomyelitis (EAE) | 10 mg/kg (intraperitoneal) for 18-28 days | Amelioration of EAE; reduced spinal cord inflammation. | Not specified. | [12] |
Mechanisms of Toxicity and Cellular Action
This compound exerts its cytotoxic effects through a multi-targeted mechanism, primarily by inducing programmed cell death (apoptosis, autophagy, and ferroptosis) and inhibiting critical cell survival and proliferation signaling pathways.
Induction of Apoptosis
EriB is a potent inducer of apoptosis in various cancer cells.[6][14] This is achieved through the modulation of key regulatory proteins in the intrinsic mitochondrial pathway.
-
Modulation of Bcl-2 Family Proteins: EriB downregulates anti-apoptotic proteins like Bcl-2 and Bcl-xL while upregulating or maintaining levels of pro-apoptotic proteins like Bax.[14] This shift increases the Bax/Bcl-2 ratio, leading to mitochondrial membrane potential dissipation.[1][3]
-
Caspase Activation: The disruption of mitochondrial integrity leads to the release of cytochrome c, which activates a cascade of executioner caspases, including caspase-3, culminating in apoptotic cell death.[1][3][14]
Inhibition of Oncogenic Signaling Pathways
EriB directly and indirectly inhibits several signaling pathways that are constitutively active in cancer cells and crucial for their survival and proliferation.
-
STAT3 Pathway: EriB is a direct and specific inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3).[16] It forms a covalent bond with cysteine residue 712 (Cys712) in the SH2 domain of STAT3, which prevents its phosphorylation and subsequent activation.[16][17] This blockade downregulates the expression of STAT3 target genes involved in proliferation, such as Bcl-2 and cyclin D1.[3]
-
Akt/mTOR Pathway: EriB suppresses the Akt/mTOR/p70S6K signaling pathway.[9][18] Inhibition of this central pathway, which regulates cell growth, proliferation, and survival, contributes significantly to EriB's anti-tumor effects and also leads to the induction of autophagy.[10][18]
-
NF-κB Pathway: The compound inhibits the Nuclear Factor-kappa B (NF-κB) pathway, a key regulator of inflammation and cell survival.[3][13][14] This inhibition contributes to both its anti-inflammatory and pro-apoptotic activities.
-
VEGFR-2 Pathway and Anti-Angiogenesis: EriB exhibits potent anti-angiogenic activity by directly targeting the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) signaling pathway.[11] It inhibits VEGF-induced phosphorylation of VEGFR-2, thereby blocking downstream cascades that lead to endothelial cell proliferation, migration, and tube formation, which are essential for creating new blood vessels to supply tumors.[11]
Induction of Autophagy and Ferroptosis
Beyond apoptosis, EriB triggers other forms of programmed cell death.
-
Autophagy: EriB is a novel autophagy inducer.[18] In some contexts, such as in prostate and breast cancer cells, this autophagy can be cytoprotective, and its inhibition can enhance EriB-induced apoptosis.[10][18] This dual role suggests complex cell-type-specific responses.
-
Ferroptosis: Recent studies have identified that EriB can induce ferroptosis—an iron-dependent form of regulated cell death characterized by lipid peroxidation—in triple-negative breast cancer. This effect is mediated by the inhibition of SIRT3, which in turn modulates the NRF2-GPX4 signaling axis.[19]
Key Experimental Protocols
Standardized methodologies are essential for the accurate assessment of EriB's toxicological profile.
Cell Viability Assessment (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cells (e.g., MDA-MB-231, MCF-7) in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.[3]
-
Treatment: Treat cells with a range of EriB concentrations (e.g., 0 to 100 µM) and a vehicle control for a specified duration (e.g., 24-48 hours).[8]
-
MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the supernatant and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.
Apoptosis Analysis (Flow Cytometry with Annexin V/PI Staining)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Culture and Treatment: Culture cells to ~70-80% confluency and treat with desired concentrations of EriB for the intended time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with ice-cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+.[20]
In Vivo Xenograft Tumor Model Workflow
This protocol outlines the general steps for evaluating the anti-tumor efficacy and systemic toxicity of EriB in vivo.
-
Animal Acclimatization: House immunocompromised mice (e.g., nude mice) under specific pathogen-free conditions for at least one week before the experiment.
-
Tumor Inoculation: Subcutaneously inject a suspension of cancer cells (e.g., 5x10⁶ MDA-MB-231 cells) into the flank of each mouse.
-
Treatment Initiation: When tumors reach a palpable volume (e.g., 50-100 mm³), randomize the mice into control and treatment groups.
-
Drug Administration: Administer EriB (e.g., 5-10 mg/kg) or vehicle control via a specified route (e.g., intraperitoneal injection) daily or on a set schedule.[11][12]
-
Monitoring: Monitor tumor volume (using calipers) and mouse body weight regularly (e.g., every 2-3 days).
-
Endpoint Analysis: At the end of the study, euthanize the mice, excise the tumors for weight measurement, and collect organs and blood for further analysis (e.g., histopathology, immunohistochemistry for proliferation markers like Ki67, and blood chemistry for toxicity assessment).[7][12]
Conclusion and Future Directions
The existing body of research demonstrates that this compound has a compelling toxicological profile, characterized by potent and selective cytotoxicity against cancer cells, favorable in vivo efficacy, and a multi-targeted mechanism of action that engages several key oncogenic pathways. Its ability to induce multiple forms of programmed cell death—apoptosis, autophagy, and ferroptosis—makes it a promising candidate for overcoming resistance to conventional therapies.
While the primary focus has been on its anti-cancer activity, comprehensive safety pharmacology, genotoxicity, and reproductive toxicity studies have not been extensively reported and are critical next steps.[21][22] Further research should also aim to elucidate its full ADME (Absorption, Distribution, Metabolism, and Excretion) profile and investigate potential drug-drug interactions to fully qualify this compound as a clinical drug candidate.
References
- 1. researchgate.net [researchgate.net]
- 2. selleckchem.com [selleckchem.com]
- 3. pjps.pk [pjps.pk]
- 4. researchgate.net [researchgate.net]
- 5. Natural product this compound suppressed triple negative breast cancer metastasis both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound induces apoptosis and cell cycle arrest in pancreatic adenocarcinoma cells through caspase- and p53-dependent pathways (Journal Article) | ETDEWEB [osti.gov]
- 7. Natural product this compound exerts anti-tumor effects by downregulating TCEA3 expression and sensitizes immune checkpoint blockade therapy in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound Induces Apoptosis and Autophagy Involving Akt/Mammalian Target of Rapamycin (mTOR) Pathway in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound Induces Apoptosis and Autophagy Involving Akt/Mammalian Target of Rapamycin (mTOR) Pathway in Prostate Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound, a natural diterpenoid, inhibited VEGF-induced angiogenesis and diminished angiogenesis-dependent breast tumor growth by suppressing VEGFR-2 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. This compound-induced apoptosis in pancreatic adenocarcinoma cells through thiol-containing antioxidant systems and downstream signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound induces apoptosis in lymphoma cells through multiple cellular signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Natural product this compound exerts anti-tumor effects by downregulating TCEA3 expression and sensitizes immune checkpoint blockade therapy in osteosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound Inhibits STAT3 Signaling by Covalently Targeting STAT3 and Blocking Phosphorylation and Activation of STAT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound Inhibits STAT3 Signaling by Covalently Targeting STAT3 and Blocking Phosphorylation and Activation of STAT3 | PLOS One [journals.plos.org]
- 18. This compound, a novel autophagy inducer, exerts anti-tumor activity through the suppression of Akt/mTOR/p70S6K signaling pathway in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. This compound induces ferroptosis through SIRT3 inhibition in triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Safety Pharmacology - ERBC [erbc-group.com]
- 22. In Vivo Genotoxicity and Toxicity Assessment of Sterigmatocystin Individually and in Mixture with Aflatoxin B1 - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to Eriocalyxin B: Natural Source, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eriocalyxin B is a naturally occurring ent-kaurene diterpenoid that has garnered significant attention within the scientific community for its potent and diverse biological activities. Primarily recognized for its cytotoxic effects against various cancer cell lines, this compound has also demonstrated anti-inflammatory, anti-angiogenic, and immunomodulatory properties. This technical guide provides an in-depth overview of the natural source of this compound, detailed protocols for its extraction and isolation, and a summary of its key biological activities and associated signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug discovery and development.
Natural Source of this compound
The primary and most well-documented natural source of this compound is the plant Isodon eriocalyx, a perennial herb belonging to the Lamiaceae family. Specifically, this compound is predominantly isolated from the leaves of a variety of this species known as Isodon eriocalyx var. laxiflora .[1][2][3] This plant is mainly distributed in the southwestern regions of China and has a history of use in traditional Chinese medicine.
Quantitative Data
The yield of this compound from its natural source can vary depending on factors such as the geographical location of the plant, harvest time, and the specific extraction and purification methods employed. The following table summarizes the reported yield from a key study.
| Plant Material | Starting Amount | Yield of this compound | Reference |
| Dried leaves of Isodon eriocalyx var. laxiflora | 1.5 kg | 600 mg (0.04% w/w) | Sun et al., 1995 |
Experimental Protocols: Extraction and Isolation of this compound
The following is a detailed methodology for the extraction and isolation of this compound from the dried leaves of Isodon eriocalyx var. laxiflora, based on established phytochemical procedures.
Plant Material Preparation
-
Air-dry the leaves of Isodon eriocalyx var. laxiflora at room temperature.
-
Grind the dried leaves into a coarse powder to increase the surface area for solvent extraction.
Extraction
-
Macerate the powdered leaves (1.5 kg) with 95% ethanol (EtOH) at room temperature. This process is typically repeated three times to ensure exhaustive extraction.
-
Combine the ethanol extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.
Fractionation
-
Suspend the crude extract in water and perform sequential liquid-liquid partitioning with solvents of increasing polarity. A typical sequence is:
-
Petroleum ether
-
Chloroform (CHCl₃)
-
Ethyl acetate (EtOAc)
-
n-Butanol (n-BuOH)
-
-
The chloroform-soluble fraction is the primary fraction containing this compound. Concentrate this fraction to dryness.
Chromatographic Purification
The chloroform-soluble fraction is subjected to multiple steps of column chromatography for the isolation of pure this compound.
-
Step 1: Silica Gel Column Chromatography
-
Stationary Phase: Silica gel (200-300 mesh).
-
Mobile Phase: A gradient of petroleum ether and acetone is commonly used. The polarity is gradually increased to elute compounds of varying polarities.
-
Fraction Collection: Collect fractions of a defined volume and monitor them by Thin Layer Chromatography (TCM).
-
Combine fractions that show a similar TLC profile and contain the compound of interest.
-
-
Step 2: Further Purification
-
The fractions enriched with this compound are further purified using repeated column chromatography. This may involve:
-
Silica gel chromatography with a different solvent system (e.g., chloroform-methanol gradient).
-
Sephadex LH-20 chromatography.
-
-
The purity of the isolated compound is assessed by High-Performance Liquid Chromatography (HPLC).
-
Crystallization
-
The purified this compound is typically crystallized from a suitable solvent system, such as methanol-chloroform, to yield a pure crystalline solid.
Workflow Diagram
Caption: Workflow for the extraction and isolation of this compound.
Biological Activities and Signaling Pathways
This compound exhibits a wide range of pharmacological activities, with its anticancer effects being the most extensively studied. It has been shown to be effective against various cancer types, including leukemia, breast cancer, pancreatic cancer, and ovarian cancer.
Anticancer Mechanisms
The anticancer activity of this compound is mediated through the modulation of multiple signaling pathways, leading to:
-
Induction of Apoptosis: this compound promotes programmed cell death in cancer cells.
-
Cell Cycle Arrest: It can halt the proliferation of cancer cells at different phases of the cell cycle.
-
Inhibition of Angiogenesis: this compound can prevent the formation of new blood vessels that supply tumors with nutrients.
-
Anti-inflammatory Effects: It can modulate inflammatory responses that contribute to tumor progression.
Signaling Pathways Modulated by this compound
The following diagrams illustrate the key signaling pathways affected by this compound.
References
Eriocalyxin B Analogs and Derivatives: A Technical Guide for Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eriocalyxin B (EriB) is a naturally occurring ent-kaurane diterpenoid isolated from the medicinal plant Isodon eriocalyx.[1][2] This compound has garnered significant attention in the scientific community due to its potent and diverse biological activities, particularly its anti-cancer, anti-angiogenic, and anti-inflammatory properties. The multifaceted mechanism of action of this compound, which involves the modulation of several key signaling pathways, makes it a promising lead compound for the development of novel therapeutics.
This technical guide provides an in-depth overview of this compound analogs and derivatives, focusing on their synthesis, biological evaluation, and structure-activity relationships (SAR). It is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working in the field of oncology and medicinal chemistry.
Quantitative Data Summary
The cytotoxic and anti-proliferative activities of this compound and its derivatives have been evaluated against a wide range of cancer cell lines. The following tables summarize the reported 50% inhibitory concentration (IC50) values, providing a comparative analysis of their potency.
Table 1: Cytotoxicity of this compound (EriB) Against Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| LOVO | Colon Cancer | ~1-5 | [3] |
| MG63 | Osteosarcoma | Not specified, effective at 100 µM | [4] |
| U2OS | Osteosarcoma | Not specified, effective at 100 µM | [4] |
| PANC-1 | Pancreatic Cancer | Potent cytotoxicity reported | [5] |
| SW1990 | Pancreatic Cancer | Potent cytotoxicity reported | [5] |
| CAPAN-1 | Pancreatic Cancer | Potent cytotoxicity reported | [5] |
| CAPAN-2 | Pancreatic Cancer | Potent cytotoxicity reported | [5] |
| MDA-MB-231 | Triple-Negative Breast Cancer | Effective in vivo | [6] |
| 4T1 | Breast Cancer | Effective in vivo (5 mg/kg/day) | [2] |
| K562 | Leukemia | Data available in cited literature | [1] |
| A549 | Lung Cancer | Data available in cited literature | [1] |
| MCF-7 | Breast Cancer | Data available in cited literature | [1] |
| HCT-116 | Colon Cancer | Data available in cited literature | [1] |
| HepG2 | Liver Cancer | Data available in cited literature | [1] |
Table 2: Cytotoxicity of Selected this compound Derivatives
| Compound | Modification | Cell Line | IC50 (µM) | Reference |
| 19 | 6,7-seco derivative | Not specified | Remarkable activity | [1] |
| 20 | Oxidized 6,7-seco derivative | Not specified | Inactive | [1] |
Note: The specific IC50 values for some derivatives from the primary literature were not available in the abstracts. Further consultation of the full-text articles is recommended for detailed quantitative data.
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound derivatives and for key biological assays used to evaluate their efficacy.
General Synthesis of ent-Kaurane-Type Diterpenoid Derivatives
The following is a representative protocol for the synthesis of ent-kaurane diterpenoid derivatives, adapted from the literature.[7] This multi-step synthesis involves the construction of the core tetracyclic skeleton followed by functional group modifications.
Materials and Reagents:
-
Isobutyraldehyde
-
Methyl vinyl ketone (MVK)
-
Sulfuric acid
-
1,3-Cyclohexanedione
-
Ethanol
-
Benzene
-
p-Toluenesulfonic acid
-
Sodium hydride (NaH)
-
Diethyl carbonate
-
Allyl bromide
-
Sodium borohydride (NaBH4)
-
Lithium hexamethyldisilazide (LiHMDS)
-
Tetrahydrofuran (THF)
-
Selenium dioxide (SeO2)
-
tert-Butyl hydroperoxide (t-BuOOH)
-
2-Iodoxybenzoic acid (IBX)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography supplies)
Procedure:
-
Synthesis of 4,4-dimethylcyclohex-2-enone (8): React isobutyraldehyde with methyl vinyl ketone (MVK) in the presence of sulfuric acid.[7]
-
Synthesis of 3-ethoxy-cyclohex-2-enone (9): Treat 1,3-cyclohexanedione with ethanol in refluxing benzene in the presence of p-toluenesulfonic acid.[7]
-
Synthesis of Allylated β-ketoester (10): Sequentially treat compound 9 with NaH and diethyl carbonate to form a β-ketoester. Subsequently, treat the β-ketoester with NaH and allyl bromide.[7]
-
Synthesis of Intermediate 11: Reduce the resulting compound 10 using NaBH4, followed by acidification.[7]
-
Formation of the Tetracyclic Core (13 and 14): Deprotonate compound 8 with LiHMDS in dry THF at -78 °C. React the resulting enolate with compound 12 (a key intermediate prepared according to established protocols) to yield a mixture of diastereomers 13 and 14.[7]
-
Allylic Oxidation and Further Oxidation:
-
Subject compound 13 to allylic oxidation with selenium dioxide (SeO2) and t-BuOOH in dichloromethane to introduce a hydroxyl group.
-
Alternatively, perform an oxidation with IBX to yield a different oxidized product.[7]
-
-
Purification and Characterization: Purify the synthesized derivatives using column chromatography on silica gel. Characterize the final products by nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C NMR) and mass spectrometry (MS) to confirm their structures.
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials and Reagents:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well microtiter plates
-
This compound or its derivatives (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (this compound or its analogs) in culture medium. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a blank control (medium only).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently mix the contents of the wells to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
In Vitro Angiogenesis (Tube Formation) Assay
This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix, a key step in angiogenesis.
Materials and Reagents:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium
-
Basement membrane matrix (e.g., Matrigel®)
-
24-well or 96-well plates
-
This compound or its derivatives
-
VEGF (Vascular Endothelial Growth Factor) as a pro-angiogenic stimulus
-
Inverted microscope with a camera
Procedure:
-
Plate Coating: Thaw the basement membrane matrix on ice. Pipette a thin layer of the matrix into each well of a pre-chilled 24-well or 96-well plate. Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.
-
Cell Preparation: Harvest HUVECs and resuspend them in a basal medium containing a low percentage of serum.
-
Treatment and Seeding: Pre-treat the HUVECs with various concentrations of the test compounds for a specified duration. Then, seed the treated cells onto the solidified matrix at an appropriate density (e.g., 1.5 x 10⁴ to 2.0 x 10⁴ cells per well). Include a positive control (cells treated with VEGF) and a negative control (cells in basal medium).
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 4-18 hours.
-
Visualization and Quantification: Observe the formation of tube-like structures using an inverted microscope. Capture images of the tube networks.
-
Data Analysis: Quantify the extent of tube formation by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software.
Western Blotting
Western blotting is used to detect specific proteins in a sample and to quantify their expression levels. This is crucial for elucidating the effects of this compound analogs on signaling pathways.
Materials and Reagents:
-
Treated and untreated cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-VEGFR-2, anti-p-VEGFR-2, anti-Akt, anti-p-Akt, anti-mTOR, anti-p-mTOR, anti-NF-κB p65)
-
HRP-conjugated secondary antibodies
-
TBST (Tris-buffered saline with Tween-20)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the cells in RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the protein of interest overnight at 4°C.
-
Washing: Wash the membrane several times with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane again with TBST to remove unbound secondary antibody.
-
Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Signaling Pathways and Mechanisms of Action
This compound and its derivatives exert their biological effects by modulating multiple intracellular signaling pathways that are critical for cancer cell survival, proliferation, and angiogenesis.
Inhibition of VEGFR-2 Signaling Pathway
This compound has been shown to inhibit angiogenesis by directly targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathway.[2] By binding to the ATP-binding site of VEGFR-2, EriB inhibits its phosphorylation and subsequent downstream signaling cascades, including the activation of Akt and ERK. This leads to the suppression of endothelial cell proliferation, migration, and tube formation.
Inhibition of Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. This compound has been reported to induce apoptosis and autophagy in cancer cells by inhibiting the phosphorylation of Akt and mTOR, thereby downregulating this pro-survival pathway.
Inhibition of NF-κB Signaling Pathway
Nuclear factor-kappa B (NF-κB) is a transcription factor that plays a key role in inflammation and cancer by promoting the expression of genes involved in cell survival, proliferation, and angiogenesis. This compound has been shown to induce apoptosis in cancer cells by inhibiting the NF-κB signaling pathway.
Experimental Workflow
The following diagram illustrates a general workflow for the discovery and preclinical evaluation of novel this compound analogs.
References
- 1. Synthesis and cytotoxicity of some new this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a natural diterpenoid, inhibited VEGF-induced angiogenesis and diminished angiogenesis-dependent breast tumor growth by suppressing VEGFR-2 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Natural product this compound exerts anti-tumor effects by downregulating TCEA3 expression and sensitizes immune checkpoint blockade therapy in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound-induced apoptosis in pancreatic adenocarcinoma cells through thiol-containing antioxidant systems and downstream signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Natural product this compound suppressed triple negative breast cancer metastasis both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of Novel ent-Kaurane-Type Diterpenoid Derivatives Effective for Highly Aggressive Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Total Synthesis of Eriocalyxin B
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eriocalyxin B, a natural ent-kaurane diterpenoid isolated from the medicinal herb Isodon eriocalyx, has garnered significant attention for its potent anticancer and anti-inflammatory properties. Its complex polycyclic architecture presents a formidable challenge for synthetic chemists. This document provides a detailed protocol for the total synthesis of (±)-Eriocalyxin B, based on the unified strategy developed by Lee and coworkers. This approach enables the synthesis of this compound and related natural products, (±)-Neolaxiflorin L and (±)-Xerophilusin I, from a common intermediate. The protocol herein outlines the key experimental procedures, reagent quantities, and reaction conditions for the successful laboratory-scale synthesis of this compound. Additionally, this document includes visualizations of the synthetic workflow and the primary signaling pathways modulated by this compound to provide a comprehensive resource for researchers in medicinal chemistry and drug discovery.
Introduction
This compound is a bioactive natural product characterized by a complex tetracyclic core structure. Its promising pharmacological profile, including potent cytotoxic effects against various cancer cell lines, has made it an attractive target for total synthesis. The ability to synthetically produce this compound and its analogs is crucial for further investigation into its mechanism of action, structure-activity relationships (SAR), and therapeutic potential. This protocol details a successful total synthesis, providing a roadmap for its preparation in a research setting.
Experimental Protocols
The total synthesis of (±)-Eriocalyxin B can be achieved through a multi-step sequence starting from readily available precursors. The following protocols describe the key transformations in this synthetic route.
Table 1: Key Reagents and Materials
| Reagent/Material | Supplier | Grade |
| p-Methoxybenzyl (PMB) chloride | Sigma-Aldrich | 99% |
| Pyridinium chlorochromate (PCC) | Sigma-Aldrich | Reagent grade |
| Triisopropylsilyl trifluoromethanesulfonate (TIPSOTf) | Oakwood Chemical | 98% |
| 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | TCI Chemicals | >98% |
| 2-Iodoxybenzoic acid (IBX) | Acros Organics | 97% |
| Jones Reagent (Chromium trioxide in sulfuric acid) | Prepared fresh | - |
| Dichloromethane (DCM) | Fisher Scientific | Anhydrous |
| Tetrahydrofuran (THF) | Fisher Scientific | Anhydrous |
| Diethyl ether (Et₂O) | Fisher Scientific | Anhydrous |
Protocol 1: Synthesis of the Tetracyclic Core
This protocol outlines the initial steps for the construction of the core ring system of this compound.
-
Protection of the starting material: The initial hydroxyl group of the starting diol is selectively protected using p-methoxybenzyl (PMB) chloride in the presence of a suitable base (e.g., sodium hydride) in anhydrous THF. The reaction is typically stirred at 0 °C to room temperature for 2-4 hours.
-
Oxidation to the enone: The resulting PMB-protected alcohol is then oxidized to the corresponding enone using pyridinium chlorochromate (PCC) in anhydrous dichloromethane (DCM). The reaction mixture is stirred at room temperature for 2 hours.
-
Silyl ether formation: The remaining free hydroxyl group is protected as a silyl ether using triisopropylsilyl trifluoromethanesulfonate (TIPSOTf) and a hindered base (e.g., 2,6-lutidine) in anhydrous DCM at 0 °C.
Protocol 2: Elaboration of the D-ring and Final Steps
This section details the subsequent steps to complete the synthesis of (±)-Eriocalyxin B.
-
Deprotection of the PMB group: The PMB protecting group is removed using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in a mixture of DCM and water. The reaction is typically complete within 1-2 hours at room temperature.
-
Oxidation to the lactone: The newly revealed primary alcohol is oxidized to the corresponding lactone using 2-Iodoxybenzoic acid (IBX) in a suitable solvent such as DMSO at room temperature.
-
Final oxidation: The final step involves the oxidation of the C-ring using Jones reagent to install the α-hydroxy enone moiety characteristic of this compound. This reaction is performed at 0 °C and requires careful monitoring.
Table 2: Summary of Reaction Steps and Yields
| Step | Transformation | Key Reagents | Solvent | Typical Yield (%) |
| 1 | PMB Protection | PMB-Cl, NaH | THF | 90-95 |
| 2 | Oxidation | PCC | DCM | 85-90 |
| 3 | TIPS Protection | TIPSOTf, 2,6-lutidine | DCM | 92-97 |
| 4 | PMB Deprotection | DDQ | DCM/H₂O | 80-88 |
| 5 | Lactone Formation | IBX | DMSO | 75-85 |
| 6 | Final Oxidation | Jones Reagent | Acetone | 60-70 |
Yields are approximate and may vary based on experimental conditions and scale.
Visualizations
Synthetic Workflow
The following diagram illustrates the overall workflow for the total synthesis of (±)-Eriocalyxin B.
Caption: A simplified workflow for the total synthesis of (±)-Eriocalyxin B.
Signaling Pathways Modulated by this compound
This compound exerts its biological effects by modulating several key signaling pathways involved in cancer cell proliferation, survival, and inflammation. The following diagram depicts the primary pathways affected by this compound.
Caption: Key signaling pathways modulated by this compound in cancer cells.
Conclusion
The total synthesis of this compound is a challenging yet achievable endeavor that provides access to a promising anticancer agent. The protocols and data presented in this document offer a comprehensive guide for researchers aiming to synthesize this complex natural product. The successful application of this synthetic route will facilitate further biological evaluation and the development of novel therapeutic agents based on the this compound scaffold. The provided diagrams of the synthetic workflow and affected signaling pathways serve as valuable visual aids for understanding the synthesis and biological context of this important molecule.
Application Notes and Protocols for Eriocalyxin B in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eriocalyxin B (EriB) is a natural ent-kaurane diterpenoid extracted from the medicinal herb Isodon eriocalyx.[1] It has garnered significant attention in oncological research due to its potent anti-tumor activities across a wide range of cancer types, including breast, prostate, pancreatic, and colon cancers, as well as lymphoma.[1][2][3][4] EriB exerts its effects by modulating multiple critical cellular signaling pathways, leading to the induction of apoptosis (programmed cell death), autophagy, and the inhibition of cell proliferation, metastasis, and angiogenesis.[2][5][6][7] These application notes provide a comprehensive guide for utilizing this compound in a cell culture setting, complete with quantitative data, detailed experimental protocols, and workflow visualizations.
Mechanism of Action
This compound's anti-cancer effects are attributed to its ability to interfere with several key signaling cascades that are often dysregulated in cancer. It has been shown to directly or indirectly inhibit pro-survival pathways such as STAT3, NF-κB, and Akt/mTOR, while also promoting the production of reactive oxygen species (ROS) to induce cellular stress and death.[1][2][3][5]
Caption: Key signaling pathways modulated by this compound.
Data Presentation: Efficacy of this compound
The effective concentration of EriB varies significantly across different cell lines. The following tables summarize the reported half-maximal inhibitory concentrations (IC50) and other effective doses.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time | IC50 (µM) | Citation |
| PC-3 | Prostate Cancer | 24 h | 0.88 | [2] |
| PC-3 | Prostate Cancer | 48 h | 0.46 | [2] |
| 22RV1 | Prostate Cancer | 24 h | 3.26 | [2] |
| 22RV1 | Prostate Cancer | 48 h | 1.20 | [2] |
Table 2: Effective Concentrations of this compound for Specific Cellular Effects
| Cell Line | Effect | Concentration | Incubation Time | Citation |
| MDA-MB-231 | Apoptosis Induction | 1.5 - 3 µM | 24 h | [1][8] |
| SW1116 | Inhibition of JAK2/STAT3 | 1 µM | Not Specified | [4] |
| HUVECs | Anti-angiogenesis | 50 - 100 nM | 24 h | [6] |
| MG63 & U2OS | Inhibition of Migration | 100 µM | Not Specified | [9] |
| A549 | Inhibition of STAT3 | 10 - 20 µM | 2 h | [10] |
Experimental Protocols
Preparation and Storage of this compound Stock Solution
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
Protocol:
-
Prepare a high-concentration stock solution (e.g., 20 mM) of this compound by dissolving the powder in DMSO.[1]
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term use.
-
When preparing working solutions, dilute the stock solution in the appropriate cell culture medium to the final desired concentration.
-
Note: Ensure the final concentration of DMSO in the culture medium does not exceed a level that affects cell viability (typically ≤ 0.1%). Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
-
Cell Viability Assessment using MTT Assay
This protocol assesses the effect of EriB on cell proliferation and cytotoxicity.
Caption: Experimental workflow for the MTT cell viability assay.
Protocol:
-
Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight in a 37°C, 5% CO2 incubator.[1]
-
The next day, remove the medium and replace it with fresh medium containing various concentrations of EriB (e.g., 0.25–8 µM) and a vehicle control.[2]
-
Incubate the plate for the desired time period (e.g., 24 or 48 hours).[2]
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.[2]
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
Measure the absorbance at a wavelength of 490 nm or 450 nm using a microplate reader.[1][2]
Apoptosis Detection by Annexin V/PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Caption: Workflow for apoptosis detection using Annexin V/PI staining.
Protocol:
-
Culture cells in 6-well plates and treat them with the desired concentrations of EriB for a specified time (e.g., 12-48 hours).[2][8]
-
Harvest the cells, including both adherent and floating populations, by trypsinization and centrifugation.
-
Wash the cell pellet twice with ice-cold PBS.[8]
-
Resuspend the cells in 1X Annexin V Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) solution to the cell suspension.[8]
-
Incubate the cells for 15 minutes at room temperature in the dark.[8]
-
Analyze the samples promptly using a flow cytometer.
Protein Expression Analysis by Western Blot
Western blotting is used to detect changes in the expression or phosphorylation status of specific proteins in response to EriB treatment.
Caption: General workflow for Western Blot analysis.
Protocol:
-
Cell Lysis: After treating cells with EriB, wash them with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[11][12]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA Protein Assay Kit.[12]
-
SDS-PAGE: Denature equal amounts of protein (e.g., 30-50 µg) by boiling in SDS sample buffer. Separate the proteins on a polyacrylamide gel.[13]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[11]
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1-2 hours at room temperature to prevent non-specific antibody binding.[12][13]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[12]
-
Washing: Wash the membrane three times for 5-10 minutes each with wash buffer (e.g., TBST).[13]
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.[13]
-
Washing: Repeat the washing step (Step 7).
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.[11]
References
- 1. pjps.pk [pjps.pk]
- 2. This compound Induces Apoptosis and Autophagy Involving Akt/Mammalian Target of Rapamycin (mTOR) Pathway in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound-induced apoptosis in pancreatic adenocarcinoma cells through thiol-containing antioxidant systems and downstream signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound blocks human SW1116 colon cancer cell proliferation, migration, invasion, cell cycle progression and angiogenesis via the JAK2/STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound induces apoptosis in lymphoma cells through multiple cellular signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a natural diterpenoid, inhibited VEGF-induced angiogenesis and diminished angiogenesis-dependent breast tumor growth by suppressing VEGFR-2 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Natural product this compound suppressed triple negative breast cancer metastasis both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Natural product this compound exerts anti-tumor effects by downregulating TCEA3 expression and sensitizes immune checkpoint blockade therapy in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound Inhibits STAT3 Signaling by Covalently Targeting STAT3 and Blocking Phosphorylation and Activation of STAT3 | PLOS One [journals.plos.org]
- 11. cdn.origene.com [cdn.origene.com]
- 12. origene.com [origene.com]
- 13. sinobiological.com [sinobiological.com]
Eriocalyxin B: A Promising Diterpenoid for Cancer Research - Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eriocalyxin B (EriB), a natural ent-kaurane diterpenoid extracted from Isodon eriocalyx, has emerged as a potent anti-cancer agent with demonstrated efficacy across a wide range of malignancies. This document provides detailed application notes and experimental protocols for researchers investigating the anti-tumor properties of this compound. It summarizes its mechanisms of action, provides quantitative data on its efficacy, and offers step-by-step methodologies for key in vitro and in vivo experiments.
Mechanism of Action
This compound exerts its anti-cancer effects through the modulation of multiple critical cellular signaling pathways, leading to the induction of apoptosis, inhibition of cell proliferation, and suppression of angiogenesis and metastasis. The primary signaling pathways affected by EriB include:
-
NF-κB Signaling: EriB inhibits the transcriptional activity of NF-κB by interfering with the binding of p65 and p50 subunits to their DNA response elements[1][2]. This disruption leads to the downregulation of NF-κB target genes involved in cell survival and inflammation.
-
STAT3 Signaling: EriB directly targets STAT3 by covalently binding to Cys712, which blocks its phosphorylation and activation[3]. The inhibition of the JAK2/STAT3 pathway suppresses the expression of downstream targets involved in cell proliferation, migration, and invasion[4].
-
Akt/mTOR Signaling: In cancer cells, EriB has been shown to decrease the phosphorylation of Akt and mTOR, key components of a crucial cell survival pathway[5][6]. Inhibition of this pathway by EriB leads to the induction of apoptosis and autophagy.
-
MAPK Signaling: this compound has been observed to regulate the Mitogen-Activated Protein Kinase (MAPK) pathway, which is involved in the regulation of cell proliferation and apoptosis[7].
-
VEGFR-2 Signaling: EriB inhibits angiogenesis by suppressing the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling cascade. This leads to a reduction in tumor vascularization and growth[5].
Quantitative Data
The cytotoxic and anti-proliferative effects of this compound have been quantified in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values provide a measure of the compound's potency.
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Assay |
| PC-3 | Prostate Cancer | 0.46 - 0.88 | 24 - 48 | MTT |
| 22RV1 | Prostate Cancer | 1.20 - 3.26 | 24 - 48 | MTT |
| PANC-1 | Pancreatic Cancer | Approx. 1-5 | Not Specified | Not Specified |
| SW1990 | Pancreatic Cancer | Approx. 1-5 | Not Specified | Not Specified |
| CAPAN-1 | Pancreatic Cancer | Approx. 1-5 | Not Specified | Not Specified |
| CAPAN-2 | Pancreatic Cancer | Approx. 1-5 | Not Specified | Not Specified |
| SW1116 | Colon Cancer | Approx. 1 | Not Specified | CCK-8 |
| MDA-MB-231 | Triple-Negative Breast Cancer | Approx. 1.5-3 | 12 | Not Specified |
| 4T1 | Breast Cancer | Not Specified | Not Specified | Not Specified |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the investigation of this compound's anti-cancer effects.
Cell Viability Assay (MTT Assay)
This protocol is adapted from a study on prostate cancer cells[5].
Objective: To determine the cytotoxic effect of this compound on cancer cells.
Materials:
-
Cancer cell line of interest
-
This compound (EriB)
-
96-well plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Prepare serial dilutions of EriB in complete medium at desired concentrations (e.g., 0.25, 0.5, 1, 2, 4, 8 µM)[5].
-
Remove the medium from the wells and add 100 µL of the EriB dilutions. Include a vehicle control (medium with DMSO).
-
Incubate the cells for 24 or 48 hours at 37°C[5].
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C[5].
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals[5].
-
Measure the absorbance at 490 nm using a microplate reader[5].
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is based on a study on triple-negative breast cancer cells[8].
Objective: To quantify the induction of apoptosis by this compound.
Materials:
-
Cancer cell line of interest
-
This compound (EriB)
-
6-well plates
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of EriB (e.g., 0, 1.5, 3 µM) for a specified time (e.g., 12 hours)[8].
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cells in 500 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark[8].
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis.
Western Blot Analysis
This protocol is a general guideline adaptable for analyzing proteins in pathways affected by EriB[8][9][10].
Objective: To determine the effect of this compound on the expression and phosphorylation of key signaling proteins.
Materials:
-
Cancer cell line of interest
-
This compound (EriB)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-STAT3, anti-p-STAT3, anti-Akt, anti-p-Akt, anti-mTOR, anti-p-mTOR, anti-NF-κBp65, anti-Bcl-2, anti-Bax, anti-caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Treat cells with EriB at the desired concentrations and time points.
-
Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1-2 hours at room temperature[8].
-
Incubate the membrane with the primary antibody overnight at 4°C[8].
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Use β-actin as a loading control to normalize protein expression.
In Vivo Xenograft Tumor Model
This protocol is a general framework based on studies in breast and pancreatic cancer models[5][7][11].
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude or NOD-SCID)
-
Cancer cell line of interest (e.g., 4T1, MDA-MB-231, PANC-1)
-
This compound (EriB)
-
Vehicle control (e.g., saline, DMSO/Cremophor emulsion)
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject cancer cells (e.g., 1 x 10⁶ to 5 x 10⁶ cells) into the flank or mammary fat pad of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer EriB via a suitable route (e.g., intraperitoneal or oral gavage) at a determined dose and schedule (e.g., 2.5-5 mg/kg/day)[5][7].
-
Administer the vehicle to the control group.
-
Measure tumor volume with calipers every few days using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).
-
Calculate the tumor growth inhibition (TGI) percentage.
Visualizations
Signaling Pathways of this compound
References
- 1. Patient-Derived Xenograft Models of Pancreatic Cancer: Overview and Comparison with Other Types of Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Three-dimensional growth of breast cancer cells potentiates the anti-tumor effects of unacylated ghrelin and AZP-531 | eLife [elifesciences.org]
- 3. researchgate.net [researchgate.net]
- 4. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 5. This compound, a natural diterpenoid, inhibited VEGF-induced angiogenesis and diminished angiogenesis-dependent breast tumor growth by suppressing VEGFR-2 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Promising xenograft animal model recapitulating the features of human pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound-induced apoptosis in pancreatic adenocarcinoma cells through thiol-containing antioxidant systems and downstream signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Natural product this compound suppressed triple negative breast cancer metastasis both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. rsc.org [rsc.org]
- 11. This compound induces apoptosis and cell cycle arrest in pancreatic adenocarcinoma cells through caspase- and p53-dependent pathways (Journal Article) | ETDEWEB [osti.gov]
Eriocalyxin B: A Potent Inhibitor of STAT3 Signaling for Research and Drug Discovery
Application Notes and Protocols
Eriocalyxin B (EriB), a natural diterpenoid isolated from Isodon eriocalyx, has emerged as a significant tool for cancer research and a potential candidate for therapeutic development due to its potent and specific inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[1][2] Constitutively activated STAT3 is a key driver in many human cancers, promoting cell proliferation, survival, and resisting apoptosis.[1][3] EriB offers a unique mechanism of action by directly targeting STAT3, thereby providing a valuable probe for studying STAT3-driven oncogenesis and a promising scaffold for novel anti-cancer drugs.[1][2]
These application notes provide an overview of EriB's mechanism of action, protocols for its use in key cellular assays, and quantitative data to guide researchers in their experimental design.
Mechanism of Action
This compound exerts its inhibitory effect on STAT3 signaling through a direct covalent interaction.[1][3] Unlike many kinase inhibitors that target upstream components, EriB specifically binds to the STAT3 protein.[1][2] The proposed mechanism involves the α,β-unsaturated carbonyl groups present in the structure of EriB, which react with the thiol group of a specific cysteine residue within the STAT3 protein.[1][3]
Key mechanistic features include:
-
Direct Covalent Binding: Mass spectrometry and site-directed mutagenesis studies have identified Cysteine 712 (Cys712), located near the SH2 domain of STAT3, as the critical residue for this interaction.[1][3] This covalent linkage is thought to be a Michael addition reaction.[2]
-
Inhibition of Phosphorylation: By binding to STAT3, EriB prevents its phosphorylation at Tyrosine 705 (Tyr705).[1][4] This phosphorylation event is essential for STAT3 dimerization, nuclear translocation, and subsequent DNA binding and transcriptional activation of target genes.[1][2]
-
Specificity: EriB shows selectivity for STAT3, with studies indicating it does not significantly affect the upstream Janus kinases (JAKs) or other closely related STAT family members like STAT1 and STAT5 at concentrations where it effectively inhibits STAT3.[1]
-
Induction of Apoptosis: Through the inhibition of the pro-survival STAT3 pathway, EriB has been shown to induce apoptosis in various cancer cell lines that are dependent on STAT3 signaling.[1][4] This is often accompanied by the modulation of apoptosis-related proteins such as an increased Bax/Bcl-2 ratio and activation of caspase-3.[4][5]
Quantitative Data Summary
The following tables summarize the reported efficacy of this compound across different cancer cell lines and experimental conditions.
Table 1: IC50 Values of this compound in Prostate Cancer Cell Lines
| Cell Line | Treatment Duration | IC50 (µM) |
| PC-3 | 24 h | 0.88 |
| PC-3 | 48 h | 0.46 |
| 22RV1 | 24 h | 3.26 |
| 22RV1 | 48 h | 1.20 |
Data sourced from a study on prostate cancer cells.[6]
Table 2: Effect of this compound on Apoptosis in Prostate Cancer Cells
| Cell Line | EriB Concentration (µM) | Treatment Duration | Apoptotic Cells (%) |
| PC-3 | 0.5 | 48 h | 42.1 |
| 22RV1 | 2.0 | 48 h | 31.0 |
Data represents the percentage of early and late apoptotic cells as determined by Annexin V/PI staining.[6]
Signaling Pathway and Mechanism of Action Diagrams
Caption: STAT3 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability and Proliferation Assay (MTT Assay)
This protocol is used to determine the cytotoxic effect of this compound on cancer cells.
Materials:
-
Cancer cell lines (e.g., MDA-MB-231, A549, PC-3)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. The final DMSO concentration should be less than 0.1%.
-
Remove the overnight culture medium and add 100 µL of the medium containing various concentrations of EriB to the respective wells. Include a vehicle control (medium with DMSO).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot Analysis for STAT3 Phosphorylation
This protocol is used to assess the effect of this compound on the phosphorylation of STAT3.
Materials:
-
Cancer cell lines with active STAT3 signaling
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-STAT3, anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate cells and allow them to adhere. Treat with various concentrations of EriB for a specified duration (e.g., 2-6 hours).
-
For cytokine-induced STAT3 phosphorylation, cells can be serum-starved and then pre-treated with EriB before stimulation with a cytokine like IL-6 (e.g., 50 ng/mL for 15-30 minutes).[1]
-
Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine protein concentration using the BCA assay.
-
Denature protein lysates by boiling with Laemmli sample buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize the p-STAT3 signal to total STAT3 and the loading control (β-actin).
STAT3 Luciferase Reporter Assay
This assay measures the transcriptional activity of STAT3.
Materials:
-
Cells co-transfected with a STAT3-responsive luciferase reporter plasmid and a control Renilla luciferase plasmid (e.g., HepG2/STAT3-luciferase).[1]
-
This compound
-
IL-6 (or other STAT3 activators)
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Seed the transfected cells in a 96-well plate.
-
Pre-treat the cells with various concentrations of EriB for 2 hours.
-
Stimulate the cells with IL-6 (e.g., 50 ng/mL) for 5-6 hours to induce STAT3-dependent luciferase expression.[1]
-
Lyse the cells and measure both Firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions.
-
Normalize the Firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.
Experimental Workflow and Logic Diagrams
Caption: A typical experimental workflow for investigating this compound's effect on STAT3.
Caption: Logical flow of this compound's mechanism leading to cellular effects.
Conclusion
This compound is a powerful and specific inhibitor of STAT3 signaling, making it an invaluable tool for cancer research. Its direct covalent mechanism of action offers a unique approach to targeting this critical oncogenic pathway. The protocols and data presented here provide a foundation for researchers and drug development professionals to effectively utilize EriB in their studies to further elucidate the role of STAT3 in cancer and to explore its therapeutic potential.
References
- 1. This compound Inhibits STAT3 Signaling by Covalently Targeting STAT3 and Blocking Phosphorylation and Activation of STAT3 | PLOS One [journals.plos.org]
- 2. This compound Inhibits STAT3 Signaling by Covalently Targeting STAT3 and Blocking Phosphorylation and Activation of STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Inhibits STAT3 Signaling by Covalently Targeting STAT3 and Blocking Phosphorylation and Activation of STAT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pjps.pk [pjps.pk]
- 5. researchgate.net [researchgate.net]
- 6. This compound Induces Apoptosis and Autophagy Involving Akt/Mammalian Target of Rapamycin (mTOR) Pathway in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Modulation of the NF-κB Pathway by Eriocalyxin B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eriocalyxin B (EriB) is a natural diterpenoid compound isolated from Isodon eriocalyx. It has garnered significant interest within the scientific community for its potent anti-inflammatory and anti-cancer properties.[1] A primary mechanism underlying these effects is its ability to modulate the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2][3][4] NF-κB is a crucial transcription factor that regulates a wide array of cellular processes, including inflammation, immunity, cell survival, and proliferation.[2][3][4] Dysregulation of the NF-κB pathway is implicated in numerous diseases, making it a key target for therapeutic intervention.[2][3][4]
These application notes provide a comprehensive overview of the effects of this compound on the NF-κB pathway, including quantitative data on its inhibitory activity and detailed protocols for key experiments.
Mechanism of Action
This compound modulates the NF-κB signaling pathway through a multi-faceted approach:
-
Inhibition of NF-κB DNA Binding: The principal mechanism of EriB is the interference with the binding of the p65 and p50 subunits of the NF-κB complex to their consensus DNA sequences.[2][3][4] This action is noncompetitive and reversible.[2][3][4]
-
Inhibition of Nuclear Translocation: At higher concentrations, EriB has been observed to prevent the translocation of the NF-κB complex from the cytoplasm to the nucleus.[2]
-
Suppression of IKK Kinase Activity: Elevated concentrations of EriB can inhibit the activity of the IκB kinase (IKK) complex, which is responsible for the phosphorylation and subsequent degradation of the inhibitory protein IκBα.[2]
-
Covalent Modification of p50: Studies have identified the p50 subunit of NF-κB as a direct target of EriB. It has been shown that EriB can covalently modify the cysteine 62 residue of p50.[5]
Data Presentation
The inhibitory effect of this compound on NF-κB transcriptional activity has been quantified in various cell lines using different stimuli. The following table summarizes the dose-dependent inhibition of NF-κB luciferase reporter activity by EriB.
| Cell Line | Stimulus | This compound Concentration (µM) | Inhibition of NF-κB Activity (%) | Reference |
| HepG2 | PMA | 0.1 | ~40% | [2] |
| 0.3 | ~70% | [2] | ||
| 1 | ~90% | [2] | ||
| HepG2 | TNF-α | 0.1 | ~30% | [2] |
| 0.3 | ~60% | [2] | ||
| 1 | ~85% | [2] | ||
| PANC-1 | TNF-α | 0.1 | ~35% | [2] |
| 0.3 | ~65% | [2] | ||
| 1 | ~90% | [2] | ||
| THP-1 | LPS | 0.1 | ~25% | [2] |
| 0.3 | ~50% | [2] | ||
| 1 | ~80% | [2] |
Mandatory Visualizations
Caption: this compound inhibits the NF-κB pathway at multiple points.
Caption: General experimental workflow to study this compound's effect on NF-κB.
Experimental Protocols
NF-κB Luciferase Reporter Assay
This assay measures the transcriptional activity of NF-κB.
Materials:
-
Cells of interest (e.g., HepG2)
-
NF-κB luciferase reporter plasmid
-
Control plasmid (e.g., Renilla luciferase)
-
Transfection reagent
-
Cell culture medium
-
This compound
-
Stimulus (e.g., TNF-α)
-
Dual-luciferase reporter assay system
-
Luminometer
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 24 hours to allow for plasmid expression.
-
This compound Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours. Include a vehicle control (e.g., DMSO).
-
Stimulation: Stimulate the cells with the appropriate agonist (e.g., 10 ng/mL TNF-α) for 4-6 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them using the lysis buffer provided in the dual-luciferase reporter assay kit.
-
Luminescence Measurement: Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. Express the results as a percentage of the stimulated control.
Western Blot for IκBα Phosphorylation and Degradation
This protocol is used to assess the effect of this compound on the upstream signaling events in the NF-κB pathway.
Materials:
-
Cells of interest
-
This compound
-
Stimulus (e.g., TNF-α)
-
Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-IκBα, anti-IκBα, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Treatment: Plate cells and allow them to adhere. Pre-treat with this compound for 1-2 hours, followed by stimulation with TNF-α for various time points (e.g., 0, 5, 15, 30 minutes).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add the chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
Chromatin Immunoprecipitation (ChIP) Assay
This assay determines if this compound affects the in vivo binding of NF-κB to the promoters of its target genes.
Materials:
-
Cells of interest
-
This compound
-
Stimulus (e.g., TNF-α)
-
Formaldehyde (for cross-linking)
-
Glycine
-
Cell lysis buffer
-
Nuclear lysis buffer
-
Sonication equipment
-
Antibody against p65 or p50 subunit of NF-κB
-
Control IgG
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
RNase A
-
Proteinase K
-
DNA purification kit
-
Primers for qPCR targeting the promoter region of an NF-κB target gene
-
qPCR master mix
-
Real-time PCR system
Protocol:
-
Cell Treatment and Cross-linking: Treat cells with this compound and the stimulus as described previously. Cross-link protein-DNA complexes by adding formaldehyde directly to the culture medium and incubating for 10 minutes at room temperature. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Harvest and lyse the cells. Shear the chromatin into fragments of 200-1000 bp using sonication.
-
Immunoprecipitation: Pre-clear the chromatin with protein A/G beads. Incubate the chromatin overnight at 4°C with an antibody against p65 or p50, or with a control IgG.
-
Immune Complex Capture: Add protein A/G beads to capture the antibody-protein-DNA complexes.
-
Washes: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the cross-links by heating at 65°C. Treat with RNase A and Proteinase K.
-
DNA Purification: Purify the DNA using a DNA purification kit.
-
qPCR Analysis: Perform qPCR using primers specific to the promoter region of an NF-κB target gene.
-
Data Analysis: Calculate the amount of immunoprecipitated DNA as a percentage of the input DNA.
Conclusion
This compound is a potent inhibitor of the NF-κB signaling pathway, acting through multiple mechanisms to suppress its activity. The provided data and protocols offer a framework for researchers to investigate the effects of this compound and similar compounds on this critical cellular pathway. These studies are essential for the continued development of novel therapeutics for a range of inflammatory diseases and cancers.
References
- 1. This compound induces apoptosis in lymphoma cells through multiple cellular signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. This compound inhibits nuclear factor-kappaB activation by interfering with the binding of both p65 and p50 to the response element in a noncompetitive manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. plu.mx [plu.mx]
- 5. Identification and validation of p50 as the cellular target of this compound - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Eriocalyxin B in Prostate Cancer Apoptosis and Autophagy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eriocalyxin B (EriB), a natural diterpenoid isolated from Isodon eriocalyx, has demonstrated significant anti-tumor properties.[1][2] This document provides detailed application notes and protocols for studying the effects of this compound on apoptosis and autophagy in prostate cancer cells. The primary mechanism of action involves the inhibition of the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival.[1][2][3] Additionally, this compound has been shown to induce the production of Reactive Oxygen Species (ROS) and inhibit STAT3 signaling, contributing to its pro-apoptotic effects.[4][5][6]
Key Findings
This compound has been shown to:
-
Induce apoptosis and autophagy in both androgen-dependent (22RV1) and androgen-independent (PC-3) prostate cancer cells.[1]
-
Inhibit the phosphorylation of key proteins in the Akt/mTOR signaling pathway.[1][2]
-
Demonstrate a complex interplay between autophagy and apoptosis, where autophagy acts as a protective mechanism against EriB-induced cell death.[1]
-
Exhibit cytotoxic effects in a dose- and time-dependent manner.[1]
Quantitative Data Summary
The following tables summarize the quantitative data on the effects of this compound on prostate cancer cell lines.
Table 1: IC50 Values of this compound in Prostate Cancer Cells [1]
| Cell Line | Treatment Time (h) | IC50 (µM) |
| PC-3 | 24 | 0.88 |
| 48 | 0.46 | |
| 22RV1 | 24 | 3.26 |
| 48 | 1.20 |
Table 2: Induction of Apoptosis by this compound in Prostate Cancer Cells (48h treatment) [1]
| Cell Line | This compound Concentration (µM) | % of Apoptotic Cells (Early + Late) |
| PC-3 | 0 (Control) | 0.7 |
| 0.5 | 42.1 | |
| 22RV1 | 0 (Control) | Not specified |
| 2 | 31.0 |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathway affected by this compound and a general experimental workflow for its investigation.
Caption: this compound signaling pathway in prostate cancer.
References
- 1. This compound Induces Apoptosis and Autophagy Involving Akt/Mammalian Target of Rapamycin (mTOR) Pathway in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Induces Apoptosis and Autophagy Involving Akt/Mammalian Target of Rapamycin (mTOR) Pathway in Prostate Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scholars.uky.edu [scholars.uky.edu]
- 4. This compound, a novel autophagy inducer, exerts anti-tumor activity through the suppression of Akt/mTOR/p70S6K signaling pathway in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Inhibits STAT3 Signaling by Covalently Targeting STAT3 and Blocking Phosphorylation and Activation of STAT3 | PLOS One [journals.plos.org]
- 6. This compound Inhibits STAT3 Signaling by Covalently Targeting STAT3 and Blocking Phosphorylation and Activation of STAT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Eriocalyxin B in Combination with Immunotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eriocalyxin B (EB), a natural diterpenoid extracted from Isodon eriocalyx, has demonstrated significant anti-tumor properties across a range of cancer types.[1] Its primary mechanism of action involves the direct and covalent inhibition of Signal Transducer and Activator of Transcription 3 (STAT3), a key transcription factor implicated in tumor cell proliferation, survival, and immune evasion.[1][2][3][4] Activated STAT3 is known to suppress the anti-tumor immune response, making it a compelling target for therapeutic intervention.[5][6] Recent preclinical studies have highlighted the potential of this compound to sensitize tumors to immune checkpoint blockade (ICB) therapy, positioning it as a promising candidate for combination cancer immunotherapy.[2][7]
These application notes provide a comprehensive overview of the scientific rationale and experimental protocols for investigating the synergistic effects of this compound and immunotherapy, with a focus on its STAT3-inhibitory mechanism and its impact on the tumor microenvironment.
Mechanism of Action: this compound and Immune Synergy
This compound exerts its anti-cancer effects primarily through the inhibition of the STAT3 signaling pathway.[1][2][3][4] This inhibition has been shown to induce apoptosis in various cancer cells, including triple-negative breast cancer and lymphoma.[8] The STAT3 pathway plays a critical role in tumorigenesis and immune suppression.[5][6][9] By inhibiting STAT3, this compound is hypothesized to remodel the tumor microenvironment, making it more susceptible to immune-mediated killing. This is achieved, in part, by enhancing the infiltration and activity of cytotoxic CD8+ T cells within the tumor.[2][7]
The combination of this compound with immune checkpoint inhibitors, such as anti-PD-1 and anti-CTLA-4 antibodies, has been shown to synergistically enhance anti-tumor activity in preclinical models of osteosarcoma.[2] This enhanced efficacy is attributed to the dual effect of direct tumor cell inhibition by this compound and the reinvigoration of the anti-tumor immune response by checkpoint blockade.
Data Presentation
In Vitro Anti-Proliferative Activity of this compound
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Assay | Reference |
| MG63 | Osteosarcoma | Not specified, significant at 10 & 100 µM | Not specified | CCK-8 | [10] |
| U2OS | Osteosarcoma | Not specified, significant at 10 & 100 µM | Not specified | CCK-8 | [10] |
| PC-3 | Prostate Cancer | 0.46 - 0.88 | 24 - 48 | MTT | |
| 22RV1 | Prostate Cancer | 1.20 - 3.26 | 24 - 48 | MTT | |
| PANC-1 | Pancreatic Adenocarcinoma | Potent cytotoxicity observed | Not specified | Not specified | |
| SW1990 | Pancreatic Adenocarcinoma | Potent cytotoxicity observed | Not specified | Not specified | |
| CAPAN-1 | Pancreatic Adenocarcinoma | Potent cytotoxicity observed | Not specified | Not specified | |
| CAPAN-2 | Pancreatic Adenocarcinoma | Potent cytotoxicity observed | Not specified | Not specified |
In Vivo Anti-Tumor Efficacy of this compound in Combination with Immunotherapy in an Osteosarcoma Mouse Model
| Treatment Group | Tumor Growth Inhibition | Key Observations | Reference |
| Control | - | Uninhibited tumor growth | [2] |
| Anti-PD-1 Ab | Minimal | Similar to control | [2] |
| This compound | Significant | Inhibition of tumor growth | [2] |
| This compound + Anti-PD-1 Ab | Synergistic | Significantly enhanced tumor growth inhibition compared to single agents | [2] |
| Anti-CTLA-4 Ab | Not specified | Not specified | [2] |
| This compound + Anti-CTLA-4 Ab | Synergistic | Significantly enhanced tumor growth inhibition | [2] |
Experimental Protocols
Protocol 1: In Vitro Cell Proliferation Assay (CCK-8)
This protocol is adapted from methodologies used to assess the anti-proliferative effects of this compound on osteosarcoma cell lines.[2]
1. Cell Culture:
- Culture human osteosarcoma cell lines (e.g., MG63, U2OS) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin at 37°C in a humidified atmosphere with 5% CO2.
2. Cell Seeding:
- Harvest cells using trypsin and seed them into 96-well plates at a density of 5 x 10³ cells per well.
- Allow cells to adhere overnight.
3. Treatment:
- Prepare a stock solution of this compound in DMSO.
- Treat cells with serial dilutions of this compound (e.g., 0, 10, 100 µM) for a specified duration (e.g., 24, 48, or 72 hours).
- Include a vehicle control (DMSO) at the same concentration as the highest this compound dose.
4. CCK-8 Assay:
- Following treatment, add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
- Incubate the plate for 1-4 hours at 37°C.
- Measure the absorbance at 450 nm using a microplate reader.
5. Data Analysis:
- Calculate cell viability as a percentage of the vehicle-treated control.
- Plot cell viability against this compound concentration to determine the IC50 value.
Protocol 2: In Vivo Murine Syngeneic Tumor Model
This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound in combination with immune checkpoint inhibitors, based on a study in osteosarcoma.[2][11]
1. Animal Model:
- Use immunocompetent mice (e.g., BALB/c) that are compatible with the chosen syngeneic tumor cell line (e.g., K7M2 for osteosarcoma).
2. Tumor Cell Implantation:
- Subcutaneously inject a suspension of tumor cells (e.g., 1 x 10⁶ K7M2 cells) into the flank of each mouse.
- Monitor tumor growth regularly using calipers.
3. Treatment Groups and Administration:
- Once tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into treatment groups:
- Vehicle Control (e.g., PBS)
- This compound alone
- Immune Checkpoint Inhibitor alone (e.g., anti-PD-1 or anti-CTLA-4 antibody)
- This compound + Immune Checkpoint Inhibitor
- Administer this compound via an appropriate route (e.g., intraperitoneal injection) at a predetermined dose and schedule.
- Administer immune checkpoint inhibitors as per established protocols (e.g., 200 µg per mouse, intraperitoneally, every 3-4 days).[11]
4. Monitoring and Endpoints:
- Measure tumor volume (Volume = (length x width²)/2) and body weight every 2-3 days.
- At the end of the study, euthanize mice and harvest tumors for further analysis.
5. Immunohistochemistry (IHC) for CD8+ T Cell Infiltration:
- Fix harvested tumors in formalin and embed in paraffin.
- Prepare tissue sections and perform IHC staining for CD8.
- Quantify the number of CD8+ T cells within the tumor microenvironment.
Visualizations
Caption: this compound inhibits the STAT3 signaling pathway.
Caption: Workflow for in vivo evaluation of this compound and immunotherapy.
Caption: Synergistic anti-tumor mechanism of this compound and ICB.
References
- 1. This compound Inhibits STAT3 Signaling by Covalently Targeting STAT3 and Blocking Phosphorylation and Activation of STAT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Natural product this compound exerts anti-tumor effects by downregulating TCEA3 expression and sensitizes immune checkpoint blockade therapy in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Inhibits STAT3 Signaling by Covalently Targeting STAT3 and Blocking Phosphorylation and Activation of STAT3 | PLOS One [journals.plos.org]
- 4. This compound Inhibits STAT3 Signaling by Covalently Targeting STAT3 and Blocking Phosphorylation and Activation of STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Role of STAT3 in Leading the Crosstalk between Human Cancers and the Immune System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Natural product this compound exerts anti-tumor effects by downregulating TCEA3 expression and sensitizes immune checkpoint blockade therapy in osteosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Role of JAK2/STAT3 Signaling Pathway in the Tumorigenesis, Chemotherapy Resistance, and Treatment of Solid Tumors: A Systemic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scielo.br [scielo.br]
- 11. ichor.bio [ichor.bio]
Application Notes and Protocols for Eriocalyxin B in Angiogenesis Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eriocalyxin B (EriB), a natural ent-kaurane diterpenoid isolated from Isodon eriocalyx, has emerged as a potent inhibitor of angiogenesis, the physiological process through which new blood vessels form from pre-existing vessels.[1][2][3] Angiogenesis is a critical process in tumor growth, progression, and metastasis.[4] EriB exerts its anti-angiogenic effects primarily by targeting the Vascular Endothelial Growth Factor (VEGF) signaling pathway, a key regulator of angiogenesis.[1][2] Specifically, EriB has been shown to suppress the VEGF receptor-2 (VEGFR-2) signaling cascade.[1][2][3] These properties make this compound a promising candidate for further investigation in cancer therapeutics and other angiogenesis-dependent diseases.
This document provides detailed application notes and experimental protocols for studying the anti-angiogenic effects of this compound, targeting researchers in academia and professionals in the drug development industry.
Mechanism of Action: Targeting the VEGFR-2 Signaling Pathway
This compound inhibits angiogenesis by directly targeting VEGFR-2, the primary receptor for VEGF.[1] Molecular docking studies suggest that EriB binds to the ATP-binding site of the VEGFR-2 kinase domain, thereby inhibiting its phosphorylation upon VEGF stimulation.[1][3] This blockade of VEGFR-2 activation leads to the suppression of downstream signaling pathways crucial for endothelial cell proliferation, migration, and survival.[1][4]
Furthermore, this compound has been shown to modulate the Janus kinase 2/signal transducer and activator of transcription 3 (JAK2/STAT3) signaling pathway, which is also implicated in angiogenesis.[5]
Signaling Pathway Diagram
References
- 1. This compound, a natural diterpenoid, inhibited VEGF-induced angiogenesis and diminished angiogenesis-dependent breast tumor growth by suppressing VEGFR-2 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a natural diterpenoid, inhibited VEGF-induced angiogenesis and diminished angiogenesis-dependent breast tumor growth by suppressing VEGFR-2 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] this compound, a natural diterpenoid, inhibited VEGF-induced angiogenesis and diminished angiogenesis-dependent breast tumor growth by suppressing VEGFR-2 signaling | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound Induces Apoptosis and Autophagy Involving Akt/Mammalian Target of Rapamycin (mTOR) Pathway in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Eriocalyxin B
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantification of Eriocalyxin B (EriB), a natural diterpenoid with potent anti-cancer and anti-inflammatory properties. The following protocols for High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) are intended to guide researchers in accurately determining EriB concentrations in various biological matrices.
Introduction
This compound, isolated from Isodon eriocalyx, has demonstrated significant therapeutic potential. Accurate quantification of EriB in biological samples is crucial for pharmacokinetic studies, dose-response relationship assessments, and overall drug development. This document outlines validated analytical methods and summarizes key quantitative data to support preclinical and clinical research.
Analytical Methods
Two primary analytical techniques are detailed for the quantification of this compound: HPLC with UV detection and LC-MS/MS.
High-Performance Liquid Chromatography (HPLC)
A validated HPLC method provides a reliable and accessible approach for quantifying EriB in plasma samples.
2.1.1. Experimental Protocol: HPLC for this compound in Rat Plasma
This protocol is adapted from a validated method for the pharmacokinetic study of EriB in rats.
Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of rat plasma, add an appropriate volume of internal standard (IS) solution.
-
Alkalinize the plasma sample by adding a small volume of NaOH solution.
-
Extract EriB and the IS by adding 1 mL of diethyl ether and vortexing for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant (organic layer) to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a 20 µL aliquot into the HPLC system.
Chromatographic Conditions:
-
Instrument: Agilent 1100 series HPLC or equivalent
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: Acetonitrile and 0.1% triethylamine in water
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 233 nm
-
Column Temperature: Ambient
2.1.2. HPLC Method Validation Data
The following table summarizes the validation parameters for the described HPLC method.
| Parameter | Result |
| Linearity Range | 50 - 2500 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 50 ng/mL |
| Intra-day Precision (RSD%) | < 10% |
| Inter-day Precision (RSD%) | < 10% |
| Accuracy | Within ±15% of nominal concentration |
| Extraction Recovery | > 80% |
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
2.2.1. Experimental Protocol: LC-MS/MS for this compound in Tissues (General Protocol)
Sample Preparation (Protein Precipitation and Solid-Phase Extraction):
-
Homogenize weighed tissue samples (e.g., tumor, liver) in a suitable buffer.
-
To a known volume of tissue homogenate, add three volumes of cold acetonitrile containing an internal standard to precipitate proteins.
-
Vortex for 2 minutes and centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
(Optional but recommended for cleaner samples) Perform solid-phase extraction (SPE) using a C18 cartridge.
-
Condition the SPE cartridge with methanol followed by water.
-
Load the supernatant.
-
Wash with a low percentage of organic solvent in water.
-
Elute EriB and the IS with methanol or acetonitrile.
-
-
Evaporate the eluate to dryness under nitrogen.
-
Reconstitute the residue in the initial mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
Chromatographic and Mass Spectrometric Conditions:
-
Instrument: UPLC system coupled to a triple quadrupole mass spectrometer
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte, followed by re-equilibration.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (to be optimized)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: To be determined by infusing a standard solution of this compound and the IS.
2.2.2. Expected LC-MS/MS Performance
Based on similar assays, the following performance characteristics can be anticipated.
| Parameter | Expected Result |
| Linearity Range | 0.5 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | ≤ 1 ng/mL |
| Precision (RSD%) | < 15% |
| Accuracy | 85 - 115% |
| Matrix Effect | To be assessed and minimized |
Quantitative Data Summary
The following table summarizes pharmacokinetic parameters of this compound in rats following intravenous (i.v.) administration.
| Animal Model | Dose | Cmax (ng/mL) | Tmax (min) | AUC (ng·h/mL) | t1/2 (h) |
| Rat | 2 mg/kg (i.v.) | ~2000 | 5 | ~1500 | ~1.5 |
Note: The data presented are approximate values derived from published studies and should be used for reference only.
Signaling Pathways and Experimental Workflows
This compound exerts its biological effects by modulating several key signaling pathways. Understanding these pathways is crucial for interpreting quantitative data in the context of its mechanism of action.
Signaling Pathways Modulated by this compound
This compound has been shown to inhibit the NF-κB, STAT3, and Akt/mTOR signaling pathways, which are often dysregulated in cancer and inflammatory diseases.
Caption: Signaling pathways inhibited by this compound.
Experimental Workflow for this compound Quantification
The following diagram illustrates a typical workflow for the quantification of this compound from biological samples.
Caption: General workflow for this compound quantification.
Conclusion
The analytical methods and protocols outlined in this document provide a robust framework for the accurate quantification of this compound in preclinical and clinical research. The choice between HPLC and LC-MS/MS will depend on the specific requirements for sensitivity, selectivity, and the nature of the biological matrix. Proper method validation is essential to ensure reliable and reproducible results, which are fundamental for advancing the development of this compound as a therapeutic agent.
Troubleshooting & Optimization
Eriocalyxin B Solubility: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address challenges related to the solubility of Eriocalyxin B (EriB).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is this compound and what are its primary solubility challenges?
This compound (EriB) is an ent-kaurene diterpenoid compound isolated from the herb Isodon eriocalyx.[1][2] It exhibits significant anti-cancer, anti-inflammatory, and anti-metastatic properties.[1][2][3] The primary challenge for researchers is its poor aqueous solubility, which can lead to low bioavailability, limiting its therapeutic efficacy in both in vitro and in vivo models.[4] This poor solubility often causes issues with precipitation when preparing stock solutions or diluting them in aqueous cell culture media or physiological buffers.
Q2: My this compound precipitated after I diluted my DMSO stock solution in my aqueous buffer/media. What happened and how can I fix it?
This is a common issue known as "crashing out." EriB is highly soluble in organic solvents like DMSO but poorly soluble in water.[5][6] When you add the DMSO stock to an aqueous environment, the solvent concentration dramatically decreases, and the water is unable to keep the EriB dissolved, causing it to precipitate.
Troubleshooting Steps:
-
Reduce Final Concentration: The simplest solution is to work with a lower final concentration of EriB in your aqueous medium.
-
Use Co-solvents: For in vivo studies, formulations often include co-solvents like PEG300, corn oil, and surfactants like Tween 80 to maintain solubility.[1]
-
Incorporate Surfactants: Adding a small amount of a biocompatible surfactant (e.g., Tween 80, Poloxamer 407) to your final aqueous solution can help maintain EriB in a dispersed state.[7][8]
-
Gentle Warming & Sonication: Briefly warming the solution to 37°C and sonicating it in an ultrasonic bath may help redissolve small amounts of precipitate and improve dispersion.[6]
-
Consider Advanced Formulations: For persistent issues or to significantly improve bioavailability, you should consider advanced formulation strategies like nanosuspensions, solid dispersions, or liposomal encapsulation.[7][9][10]
Q3: What are the recommended solvents for preparing a stock solution of this compound?
This compound is soluble in several organic solvents. For laboratory use, Dimethyl Sulfoxide (DMSO) is the most common choice.[5][6][11] Other reported solvents include chloroform, dichloromethane, ethyl acetate, and acetone.[11]
Important Considerations:
-
Stability: Solutions are often unstable and should be prepared fresh.[1]
-
Storage: If short-term storage is necessary, aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles and store at -20°C for up to one month or -80°C for up to six months, protected from light.[2]
-
DMSO Concentration: Be mindful of the final DMSO concentration in your experiment, as it can be toxic to cells, typically above 0.1-0.5%.
Q4: How can the aqueous solubility and bioavailability of this compound be fundamentally improved?
Several advanced formulation techniques can significantly enhance the solubility and bioavailability of poorly water-soluble drugs like EriB.[4][12] These methods work by altering the physical state of the drug or by encapsulating it in a delivery vehicle.
-
Nanosuspensions: This technique reduces the drug's particle size to the nanometer range, which dramatically increases the surface area for dissolution according to the Noyes-Whitney equation.[12][13] Nanosuspensions can be prepared by methods like high-pressure homogenization.[7]
-
Solid Dispersions: In this approach, EriB is dispersed in a hydrophilic carrier matrix (e.g., a water-soluble polymer) in a solid state.[9][13][14] This can convert the drug from a crystalline to a more soluble amorphous state and improve its wettability.[13]
-
Liposomes: These are microscopic vesicles composed of a lipid bilayer that can encapsulate lipophilic drugs like EriB.[15] Liposomes can improve aqueous dispersibility and alter the pharmacokinetic profile of the drug.[10][16]
-
Cyclodextrin Inclusion Complexes: Cyclodextrins are molecules with a hydrophilic exterior and a hydrophobic interior cavity. They can trap poorly soluble molecules like EriB, forming a complex that has greatly improved water solubility.[17][18][19]
Quantitative Data: this compound Solubility
The following table summarizes the known solubility parameters for this compound. Note that quantitative data for advanced formulations are highly dependent on the specific excipients and preparation methods used.
| Solvent/System | Reported Solubility | Remarks | Source(s) |
| Standard Solvents | |||
| DMSO | ≥ 30 mg/mL | Common solvent for stock solutions. | [6] |
| Chloroform | Soluble | Qualitative data. | [11] |
| Dichloromethane | Soluble | Qualitative data. | [11] |
| Ethyl Acetate | Soluble | Qualitative data. | [11] |
| Acetone | Soluble | Qualitative data. | [11] |
| Advanced Formulations | |||
| Nanosuspension | Significantly Improved | Forms a stable colloidal dispersion in aqueous media. Improves dissolution rate and bioavailability. | [7] |
| Solid Dispersion | Significantly Improved | Enhances solubility by converting the drug to an amorphous state and improving wettability. | [9][13] |
| Liposomal Formulation | Significantly Improved | Encapsulates EriB in lipid vesicles, allowing for dispersion in aqueous solutions. | [10] |
| Cyclodextrin Complex | Significantly Improved | Forms a water-soluble inclusion complex, markedly increasing aqueous solubility. | [19] |
Experimental Workflow & Logic Diagrams
The following diagrams illustrate the troubleshooting process for solubility issues and the strategic approaches to formulation development.
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: Overview of advanced strategies for solubility enhancement.
Caption: Formulated EriB acting on the intracellular STAT3 pathway.
Experimental Protocols
The following are detailed, generalized protocols for key solubility enhancement techniques. Researchers should optimize parameters based on their specific equipment and experimental needs.
Protocol 1: Preparation of this compound Nanosuspension
This protocol is adapted from high-pressure homogenization methods used for creating nanosuspensions.[7]
Materials:
-
This compound powder
-
Stabilizer (e.g., Egg Yolk Lecithin, Poloxamer 407, Tween 80)
-
Cryoprotectant/Scaffold agent (e.g., Mannitol, Lactose)[7]
-
Organic Solvent (e.g., Ethanol)
-
Deionized water or other aqueous phase
-
High-pressure homogenizer
-
Freeze-dryer (Lyophilizer)
Methodology:
-
Preparation of Organic Phase: Dissolve a defined amount of this compound in a suitable organic solvent like ethanol.
-
Preparation of Aqueous Phase: Dissolve the stabilizer (e.g., 1% w/w lecithin) and a scaffold agent (e.g., 5% w/w lactose) in deionized water.[7]
-
Pre-suspension: Under agitation, add the organic EriB solution dropwise into the aqueous phase to form a coarse suspension. A high-shear emulsifier can be used for 3-5 minutes to create a more uniform pre-suspension.[7]
-
High-Pressure Homogenization: Transfer the pre-suspension to a high-pressure homogenizer.
-
Solvent Removal (Optional): If an organic solvent was used, it can be removed via rotary evaporation at a controlled temperature (e.g., 40°C) under reduced pressure.[7]
-
Lyophilization: Freeze the final nanosuspension and lyophilize for 48 hours to obtain a dry powder.[7] This powder can be easily redispersed in water or physiological saline for use, forming the nanosuspension again.[7]
Protocol 2: Preparation of this compound Solid Dispersion
This protocol outlines the solvent evaporation method, a common technique for preparing solid dispersions.[20]
Materials:
-
This compound powder
-
Hydrophilic carrier (e.g., Polyvinylpyrrolidone (PVP), Polyethylene glycol (PEG))
-
Common solvent (e.g., Ethanol, Methanol, or a mixture that dissolves both EriB and the carrier)
-
Rotary evaporator or vacuum oven
Methodology:
-
Dissolution: Dissolve both this compound and the hydrophilic carrier (e.g., in a 1:5 drug-to-carrier weight ratio) in a sufficient volume of the common solvent in a round-bottom flask.
-
Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under vacuum at a controlled temperature (e.g., 40-50°C). Continue until a thin, solid film is formed on the inner wall of the flask.
-
Drying: Further dry the solid dispersion in a vacuum oven at a controlled temperature for 24 hours to remove any residual solvent.
-
Processing: Scrape the solid dispersion from the flask. Gently grind it using a mortar and pestle and pass it through a sieve to obtain a fine powder of uniform size.
-
Characterization: The resulting powder can be characterized for dissolution rate enhancement compared to the physical mixture or pure EriB.
Protocol 3: Preparation of this compound Liposomes
This protocol describes the widely used thin-film hydration method for encapsulating a lipophilic drug like EriB.[15][21]
Materials:
-
This compound powder
-
Lipids (e.g., DSPC, Cholesterol, DSPE-PEG)[16]
-
Organic Solvent (e.g., Chloroform/Methanol mixture)
-
Aqueous buffer (e.g., Phosphate-Buffered Saline, PBS)
-
Rotary evaporator
-
Probe sonicator or bath sonicator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Methodology:
-
Lipid Film Formation:
-
Dissolve this compound and the selected lipids (e.g., a 2:4:4 molar ratio of Cholesterol:DSPC:DSPE-PEG) in the organic solvent in a round-bottom flask.[16][21]
-
Attach the flask to a rotary evaporator. Rotate the flask in a water bath set above the lipid transition temperature to evaporate the solvent under reduced pressure.[21]
-
A thin, uniform lipid film containing EriB will form on the flask wall. Continue drying under high vacuum for at least 4 hours (or overnight) to remove all solvent traces.[15]
-
-
Hydration:
-
Size Reduction (Sonication & Extrusion):
-
To create smaller, more uniform vesicles, sonicate the MLV suspension. A bath sonicator can be used for several minutes, or a probe sonicator can be used for short bursts while keeping the sample on ice to prevent overheating.[15]
-
For a highly uniform size distribution, pass the liposome suspension through an extruder equipped with polycarbonate membranes of a defined pore size (e.g., 100 nm). This should be repeated 10-20 times.
-
-
Purification (Optional): To remove any unencapsulated EriB, the liposome suspension can be purified by methods such as dialysis or size exclusion chromatography.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Natural product this compound suppressed triple negative breast cancer metastasis both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jddtonline.info [jddtonline.info]
- 5. This compound supplier | CAS No :84745-95-9 | AOBIOUS [aobious.com]
- 6. glpbio.com [glpbio.com]
- 7. CN101708158B - this compound nanosuspension and preparation method thereof - Google Patents [patents.google.com]
- 8. A recent solidification approach for nanosuspension: formulation, optimisation and evaluation of canagliflozin immediate release pellets [foliamedica.bg]
- 9. Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preparation of Baicalin Liposomes Using Microfluidic Technology and Evaluation of Their Antitumor Activity by a Zebrafish Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound | CAS:84745-95-9 | Manufacturer ChemFaces [chemfaces.com]
- 12. longdom.org [longdom.org]
- 13. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pharmaceutical Dispersion Techniques for Dissolution and Bioavailability Enhancement of Poorly Water-Soluble Drugs [mdpi.com]
- 15. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. CA1222742A - INCLUSION COMPLEX OF .beta.-CYCLODEXTRIN AND DIGOXIN - Google Patents [patents.google.com]
- 18. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. Liposome Synthesis Protocol : Synthesis of anionic and cationic unilamellar liposome nanoparticles using a... [protocols.io]
Eriocalyxin B Technical Support Center
Welcome to the technical support center for Eriocalyxin B. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in solution and to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound powder?
A1: this compound powder should be stored at -20°C, protected from light and moisture. Under these conditions, it is reported to be stable for up to one year.
Q2: How do I prepare a stock solution of this compound?
A2: It is recommended to prepare stock solutions of this compound in anhydrous dimethyl sulfoxide (DMSO). This compound is soluble in DMSO at a concentration of 30 mg/mL. To enhance solubility, you can gently warm the solution to 37°C and use an ultrasonic bath.
Q3: What are the recommended storage conditions for this compound stock solutions?
A3: this compound solutions are known to be unstable. For optimal stability, it is crucial to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Recommended storage conditions are:
Always protect the stock solutions from light.
Q4: Can I use aqueous solutions to prepare and store this compound?
A4: No, it is not recommended to store this compound in aqueous solutions for any significant length of time. Solutions of this compound are unstable and should be prepared fresh from a DMSO stock solution for each experiment.[3] For cell-based assays, the final concentration of DMSO should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.
Q5: I observed precipitation when diluting my DMSO stock solution of this compound into an aqueous buffer for my experiment. What should I do?
A5: This is a common issue due to the poor aqueous solubility of many organic compounds. Here are some troubleshooting steps:
-
Decrease the final concentration: Try diluting your stock solution to a lower final concentration in the aqueous buffer.
-
Use a surfactant or co-solvent: Consider the addition of a small, biocompatible amount of a surfactant like Tween 80 or a co-solvent. However, ensure that these additives do not interfere with your experimental setup.
-
Prepare the working solution immediately before use: Minimize the time the compound is in the aqueous buffer before being added to your experiment.
-
Vortex during dilution: Vigorously vortex the aqueous buffer while adding the DMSO stock solution to promote rapid mixing and reduce the chance of precipitation.
Q6: What are the known signaling pathways affected by this compound?
A6: this compound has been shown to exert its biological effects through the modulation of several key signaling pathways, including the Akt/mTOR/p70S6K pathway and the NF-κB pathway .
Stability in Solution: A Summary
General Stability Recommendations
| Parameter | Recommendation |
| Solvent for Stock Solution | Anhydrous DMSO |
| Storage of Stock Solution | Aliquot and store at -80°C (up to 6 months) or -20°C (up to 1 month), protected from light.[1][2] |
| Working Solutions | Prepare fresh for each experiment by diluting the DMSO stock in the appropriate aqueous buffer immediately before use. |
| pH | The stability of similar diterpenoid lactones can be pH-dependent. It is advisable to conduct experiments in buffered solutions at the desired physiological pH and to assess stability if the experimental conditions are acidic or basic. |
| Temperature | Avoid exposing this compound solutions to elevated temperatures for extended periods. |
| Light | Protect all solutions containing this compound from light to prevent potential photodegradation. |
Experimental Protocols
For researchers wishing to perform their own stability studies on this compound, the following protocols for a forced degradation study and a stability-indicating HPLC-UV method are provided as a general guideline. These are based on established methodologies for natural products.
Protocol 1: Forced Degradation Study of this compound
Objective: To investigate the intrinsic stability of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC-grade methanol and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC vials
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at 60°C for 2 hours.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Incubate the stock solution at 80°C for 48 hours.
-
Photodegradation: Expose the stock solution to direct sunlight or a photostability chamber for 24 hours. A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Sample Analysis: After the incubation period, neutralize the acidic and basic samples. Dilute all samples with the mobile phase to an appropriate concentration and analyze using a stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC-UV Method
Objective: To develop an HPLC method to separate and quantify this compound from its potential degradation products.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Chromatographic Conditions (starting point, may require optimization):
| Parameter | Condition |
| Mobile Phase | Gradient of Acetonitrile (A) and 0.1% Formic Acid in Water (B) |
| Gradient | 0-20 min: 30-70% A; 20-25 min: 70-30% A; 25-30 min: 30% A |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection Wavelength | 233 nm |
| Injection Volume | 10 µL |
Procedure:
-
Prepare a standard solution of this compound of known concentration in the mobile phase.
-
Inject the standard and the samples from the forced degradation study.
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of this compound.
-
The method is considered stability-indicating if the degradation products are well-resolved from the parent peak of this compound.
Visualizations
Experimental Workflow for Stability Testing
Caption: Workflow for a forced degradation study of this compound.
Signaling Pathways Affected by this compound
Akt/mTOR/p70S6K Signaling Pathway
Caption: Inhibition of the Akt/mTOR/p70S6K pathway by this compound.
NF-κB Signaling Pathway
Caption: this compound inhibits NF-κB signaling by targeting p50.
References
Technical Support Center: Optimizing Eriocalyxin B for Apoptosis Induction
Welcome to the technical support center for Eriocalyxin B (EriB), a potent diterpenoid compound investigated for its anti-cancer properties through the induction of apoptosis. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for this compound in inducing apoptosis?
This compound induces apoptosis through multiple signaling pathways, which can vary depending on the cancer cell type. Key mechanisms include the inhibition of STAT3 and NF-κB signaling, modulation of the Bcl-2 family of proteins to increase the Bax/Bcl-2 ratio, and the activation of caspases.[1][2] In some cancer types, EriB has also been shown to suppress the Akt/mTOR pathway and activate the ERK pathway.[2][3]
Q2: How do I determine the optimal concentration of this compound for my cell line?
The optimal concentration of EriB for inducing apoptosis is cell-line specific. It is crucial to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your specific cancer cell line. A common method for this is the MTT assay.
Example Dose-Response Study in Prostate Cancer Cells (PC-3 and 22RV1) [3]
| Cell Line | 24h IC50 (µM) | 48h IC50 (µM) |
| PC-3 | 0.88 | 0.46 |
| 22RV1 | 3.26 | 1.20 |
Q3: What are the key signaling pathways affected by this compound leading to apoptosis?
This compound has been shown to modulate several key signaling pathways involved in apoptosis and cell survival. These include:
-
STAT3 Signaling: EriB can directly bind to STAT3, inhibiting its phosphorylation and activation, which in turn downregulates anti-apoptotic gene expression.[4]
-
NF-κB Signaling: EriB can inhibit the nuclear translocation of NF-κB, a key regulator of inflammation and cell survival.[2]
-
Akt/mTOR Pathway: In prostate cancer cells, EriB has been shown to inhibit the phosphorylation of Akt and mTOR, leading to the induction of apoptosis and autophagy.[3]
-
MAPK Pathway: In lymphoma cells, EriB has been observed to activate the ERK pathway, which can contribute to apoptosis.[2]
-
Mitochondrial (Intrinsic) Pathway: EriB treatment leads to an increased Bax/Bcl-2 ratio, dissipation of the mitochondrial membrane potential, and subsequent activation of caspase-3.[1]
Troubleshooting Guide
Issue 1: Low or no apoptotic induction observed after this compound treatment.
-
Possible Cause 1: Suboptimal Concentration.
-
Solution: Perform a dose-response study (e.g., MTT assay) to determine the IC50 of EriB for your specific cell line. Start with a broad range of concentrations (e.g., 0.1 µM to 100 µM) and narrow it down to identify the optimal range for apoptosis induction without causing excessive necrosis.[5]
-
-
Possible Cause 2: Insufficient Incubation Time.
-
Solution: Conduct a time-course experiment to identify the optimal treatment duration. Apoptosis is a time-dependent process, and the necessary incubation time can vary between cell lines. Assess apoptosis at multiple time points (e.g., 12, 24, 48, and 72 hours).
-
-
Possible Cause 3: Cell Line Resistance.
-
Solution: Some cell lines may be inherently resistant to EriB-induced apoptosis. This could be due to high levels of anti-apoptotic proteins or mutations in key signaling pathways. Consider combination therapies. For instance, EriB has been shown to have a synergistic anti-proliferative effect when combined with gemcitabine in pancreatic cancer cells.[6]
-
-
Possible Cause 4: Reagent Quality.
-
Solution: Ensure the purity and stability of your this compound stock. Prepare fresh stock solutions in an appropriate solvent like DMSO and store them correctly.
-
Issue 2: High levels of necrosis observed instead of apoptosis.
-
Possible Cause: this compound concentration is too high.
-
Solution: High concentrations of cytotoxic compounds can lead to necrosis rather than programmed cell death. Reduce the concentration of EriB to a level that induces apoptosis without causing significant membrane damage. Refer to your dose-response curve to select a concentration at or slightly above the IC50.
-
Issue 3: Inconsistent results between experiments.
-
Possible Cause 1: Variation in Cell Culture Conditions.
-
Solution: Maintain consistent cell culture practices. Ensure cells are in the logarithmic growth phase, at a consistent confluency (e.g., 70-80%), and free from contamination.[5]
-
-
Possible Cause 2: Inaccurate Pipetting or Dilutions.
-
Solution: Calibrate your pipettes regularly and perform serial dilutions carefully to ensure accurate and consistent concentrations of EriB in your experiments.
-
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This protocol is adapted from studies on triple-negative breast cancer and prostate cancer cells.[1][3]
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a range of this compound concentrations (e.g., 0.25 µM to 8.0 µM) for the desired time periods (e.g., 24 and 48 hours).[3]
-
Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
2. Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)
This protocol is based on methodologies used in various cancer cell line studies.[5][6]
-
Seed cells in a 6-well plate and treat with the desired concentrations of this compound for the determined time.
-
Harvest the cells by trypsinization and wash them with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
3. Western Blot Analysis for Apoptotic Proteins
This protocol is a standard method used to detect changes in protein expression.[1][2]
-
Treat cells with this compound and lyse them in RIPA buffer to extract total protein.
-
Determine the protein concentration using a BCA or Bradford assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against proteins of interest (e.g., Bcl-2, Bax, cleaved caspase-3, p-STAT3, STAT3, p-Akt, Akt).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
Visualizing this compound's Mechanism of Action
Signaling Pathways
Caption: this compound induced apoptosis signaling pathways.
Experimental Workflow
Caption: Experimental workflow for assessing EriB-induced apoptosis.
Troubleshooting Logic
References
- 1. pjps.pk [pjps.pk]
- 2. This compound induces apoptosis in lymphoma cells through multiple cellular signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Induces Apoptosis and Autophagy Involving Akt/Mammalian Target of Rapamycin (mTOR) Pathway in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Inhibits STAT3 Signaling by Covalently Targeting STAT3 and Blocking Phosphorylation and Activation of STAT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Isodon eriocalyx and its bioactive component this compound enhance cytotoxic and apoptotic effects of gemcitabine in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Eriocalyxin B In Vivo Toxicity Troubleshooting
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Eriocalyxin B (EriB) in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended dose of this compound for in vivo studies in mice?
A1: Based on published literature, the effective therapeutic dose of this compound in murine models typically ranges from 2.5 mg/kg to 10 mg/kg body weight.[1] The optimal dose will depend on the specific animal model, tumor type, and experimental endpoint. It is always recommended to perform a pilot dose-response study to determine the optimal therapeutic and non-toxic dose for your specific experimental conditions.
Q2: How is this compound typically administered in in vivo studies?
A2: The most common route of administration for this compound in mice is intraperitoneal (i.p.) injection.[2]
Q3: What are the known in vivo toxic effects of this compound at therapeutic doses?
A3: Several studies have reported that this compound, when administered at therapeutic doses (e.g., 5 mg/kg/day or 10 mg/kg), does not cause significant secondary adverse effects in mice.[2][3][4] Specifically, researchers have observed no significant changes in body weight or the plasma levels of liver enzymes such as ALT, AST, and LDH.[2]
Q4: Has the LD50 or No-Observed-Adverse-Effect Level (NOAEL) for this compound been established?
A4: As of the current literature, a definitive median lethal dose (LD50) or a formal No-Observed-Adverse-Effect Level (NOAEL) for this compound has not been publicly reported. The absence of this data suggests that while the compound shows a good safety profile at therapeutic doses, comprehensive toxicology studies may not have been published.
Q5: What are the potential mechanisms of this compound-induced toxicity at high doses?
A5: While toxicity at therapeutic doses appears low, high doses of this compound could potentially lead to adverse effects due to its mechanisms of action. EriB is known to induce the production of reactive oxygen species (ROS) and modulate several key signaling pathways, including NF-κB, Akt/mTOR, and STAT3.[1][5] Over-activation or inhibition of these pathways could lead to systemic toxicities.
Troubleshooting Guide
This guide addresses specific issues that researchers may encounter during in vivo experiments with this compound.
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Unexpected weight loss or signs of distress in animals. | - Dose may be too high for the specific animal strain or model.- Formulation or vehicle may be causing irritation.- Off-target effects of this compound at the administered dose. | 1. Review Dosing: Compare your dose to the published effective and non-toxic ranges (2.5-10 mg/kg). Consider performing a dose-reduction study.2. Vehicle Control: Ensure a proper vehicle control group is included to rule out any effects from the solvent.3. Monitor Clinical Signs: Closely monitor animals for signs of toxicity such as lethargy, ruffled fur, or changes in behavior. If signs are observed, consider humane endpoints.4. Blood Chemistry: If possible, perform blood analysis to check for markers of liver or kidney toxicity. |
| Inconsistent anti-tumor efficacy. | - Suboptimal dosage.- Issues with compound stability or formulation.- Tumor model resistance. | 1. Dose Optimization: Conduct a dose-response study to find the most effective dose for your model.2. Fresh Preparation: Prepare this compound solutions fresh for each injection, as their stability in solution may be limited.[6]3. Confirm Mechanism: In a subset of tumors, confirm the engagement of the target pathway (e.g., inhibition of STAT3 phosphorylation) to ensure the compound is active in your model. |
| Precipitation of this compound during formulation. | - Poor solubility in the chosen vehicle. | 1. Review Solvents: Consult datasheets for recommended solvents.[7]2. Sonication/Warming: Gentle warming or sonication may aid in dissolution. Ensure the final formulation is clear before injection. |
Quantitative Data from In Vivo Studies
The following table summarizes key quantitative data from various in vivo studies on this compound.
| Animal Model | Dose | Route of Administration | Observed Effects | Reported Toxicity | Reference |
| Pancreatic Tumor Xenograft (BALB/c nude mice) | Not specified | Not specified | Inhibition of tumor growth | No significant secondary adverse effects | [3] |
| Pancreatic Tumor (nude mice) | 2.5 mg/kg | Not specified | Reduced pancreatic tumor weights | Not specified | [1] |
| Breast Tumor (mouse model) | 5 mg/kg/day | Not specified | Decreased tumor vascularization, suppressed tumor growth and angiogenesis | Less side effects noted | [4] |
| Breast Cancer (mouse model) | 10 mg/kg | Intraperitoneal injection | Slower tumor growth rate, reduced final tumor weight | No significant change in body weight and liver enzyme levels (ALT, AST, and LDH) | [2] |
Experimental Protocols
General Protocol for In Vivo Toxicity Assessment of a Novel Compound
This is a generalized protocol that can be adapted for assessing the in vivo toxicity of this compound.
-
Animal Model: Select a suitable rodent model (e.g., BALB/c or C57BL/6 mice).
-
Dose-Ranging Study:
-
Administer a range of doses of this compound (e.g., starting from the therapeutic dose and increasing) to small groups of animals.
-
Include a vehicle control group.
-
-
Clinical Observations:
-
Monitor the animals daily for clinical signs of toxicity, including changes in weight, behavior, food and water intake, and overall appearance.
-
-
Blood and Tissue Collection:
-
At the end of the study period, collect blood for hematological and serum biochemical analysis (e.g., liver and kidney function tests).
-
Perform a gross necropsy and collect major organs (liver, kidney, spleen, heart, lungs) for histopathological examination.
-
-
Data Analysis:
-
Analyze the data to identify any dose-dependent toxic effects and to determine a potential Maximum Tolerated Dose (MTD) or No-Observed-Adverse-Effect Level (NOAEL).
-
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action: Apoptosis Induction
The following diagram illustrates the key signaling pathways modulated by this compound to induce apoptosis in cancer cells.
References
- 1. This compound-induced apoptosis in pancreatic adenocarcinoma cells through thiol-containing antioxidant systems and downstream signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound induces apoptosis and cell cycle arrest in pancreatic adenocarcinoma cells through caspase- and p53-dependent pathways (Journal Article) | ETDEWEB [osti.gov]
- 4. This compound, a natural diterpenoid, inhibited VEGF-induced angiogenesis and diminished angiogenesis-dependent breast tumor growth by suppressing VEGFR-2 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a novel autophagy inducer, exerts anti-tumor activity through the suppression of Akt/mTOR/p70S6K signaling pathway in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. This compound Datasheet DC Chemicals [dcchemicals.com]
Technical Support Center: Enhancing Eriocalyxin B Bioavailability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at enhancing the bioavailability of Eriocalyxin B (EriB).
FAQs: Understanding this compound Bioavailability
Q1: What is this compound and why is its bioavailability a concern?
A1: this compound (EriB) is a natural ent-kaurane diterpenoid with potent anti-cancer and anti-inflammatory properties. However, its therapeutic potential is often limited by its low oral bioavailability, which means that only a small fraction of the administered dose reaches the systemic circulation to exert its pharmacological effects.
Q2: What are the primary reasons for the low bioavailability of this compound?
A2: The low bioavailability of EriB is likely due to a combination of factors, primarily its poor aqueous solubility and potentially moderate to low intestinal permeability. While specific experimental data is limited, its chemical structure suggests it may belong to the Biopharmaceutics Classification System (BCS) Class II or IV, characterized by low solubility.
Q3: What are the main strategies to enhance the bioavailability of this compound?
A3: Key strategies focus on improving its solubility and dissolution rate. These include:
-
Nanoparticle Formulations: Reducing the particle size of EriB to the nanoscale can significantly increase its surface area, leading to faster dissolution.
-
Liposomal Encapsulation: Encapsulating EriB within lipid-based vesicles (liposomes) can improve its solubility and facilitate its transport across the intestinal membrane.
-
Solid Dispersions: Dispersing EriB in a hydrophilic polymer matrix at a molecular level can enhance its wettability and dissolution rate.
Troubleshooting Guides
This section provides solutions to common problems encountered during the formulation and evaluation of this compound.
Issue 1: Low Drug Loading in Nanoparticle Formulations
Problem: You are experiencing low encapsulation efficiency (<70%) or drug loading (<5%) when preparing EriB-loaded nanoparticles (e.g., PLGA nanoparticles).
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Poor solubility of EriB in the organic solvent used for nanoparticle preparation. | Screen different organic solvents (e.g., acetone, acetonitrile, dichloromethane) or use a co-solvent system to improve EriB's solubility. | Increased amount of EriB dissolved in the organic phase, leading to higher encapsulation. |
| Drug precipitation during the emulsification process. | Optimize the emulsification parameters, such as sonication time and power, or homogenization speed. A higher energy input can lead to faster nanoparticle formation and entrapment of the drug before it precipitates. | More efficient and rapid nanoparticle formation, trapping the drug within the polymer matrix. |
| Inappropriate polymer-to-drug ratio. | Vary the ratio of the polymer (e.g., PLGA) to EriB. A higher polymer concentration may be required to effectively encapsulate the drug. | Improved encapsulation efficiency as more polymer is available to form the nanoparticle matrix around the drug. |
Issue 2: Instability of Liposomal Formulations
Problem: Your EriB-loaded liposomes are aggregating or showing significant drug leakage upon storage.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal lipid composition. | Incorporate cholesterol into the lipid bilayer to increase its rigidity and stability. Experiment with different phospholipid ratios (e.g., DSPC:Cholesterol). | Reduced membrane fluidity, leading to decreased drug leakage and improved physical stability of the liposomes. |
| Incorrect pH of the hydration buffer. | Ensure the pH of the hydration buffer is optimized for both liposome stability and EriB's stability. | Enhanced stability of the liposomal formulation by minimizing hydrolysis of phospholipids and degradation of EriB. |
| Presence of residual organic solvent. | Ensure complete removal of the organic solvent during the thin-film hydration or solvent evaporation step by extending the drying time or using a higher vacuum. | Formation of more stable and well-defined liposomal structures without the destabilizing effects of residual solvent. |
Issue 3: Inconsistent In Vitro Dissolution Profiles of Solid Dispersions
Problem: You are observing high variability in the dissolution rate of EriB from your solid dispersion formulations.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Incomplete amorphization of EriB in the polymer matrix. | Increase the polymer-to-drug ratio to ensure complete molecular dispersion of EriB. Confirm the amorphous state using techniques like DSC or XRD. | A single glass transition temperature (Tg) in DSC and the absence of crystalline peaks in XRD, indicating a stable amorphous solid dispersion with a more predictable dissolution profile. |
| Phase separation or recrystallization upon storage. | Store the solid dispersions in a desiccator at a controlled temperature to prevent moisture-induced phase separation and recrystallization. | Maintenance of the amorphous state and consistent dissolution profiles over time. |
| Poor wettability of the solid dispersion. | Incorporate a small amount of a surfactant (e.g., Polysorbate 80) into the formulation to improve the wettability of the solid dispersion. | Faster and more complete dissolution of EriB from the solid dispersion. |
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₄O₅ | PubChem |
| Molecular Weight | 344.4 g/mol | PubChem |
| XLogP3-AA (Computed) | 1.1 | PubChem[1] |
| Hydrogen Bond Donor Count | 2 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 5 | PubChem |
| Solubility | Soluble in DMSO | GlpBio[2] |
Table 2: Typical Characterization Parameters for EriB Formulations
| Formulation Type | Key Characterization Parameter | Typical Target Range |
| Nanoparticles | Particle Size (Z-average) | 100 - 300 nm |
| Polydispersity Index (PDI) | < 0.3 | |
| Encapsulation Efficiency | > 70% | |
| Liposomes | Vesicle Size (Z-average) | 100 - 200 nm |
| Polydispersity Index (PDI) | < 0.2 | |
| Encapsulation Efficiency | > 80% | |
| Solid Dispersions | In vitro Drug Release (at 60 min) | > 85% |
| Confirmation of Amorphous State | Absence of crystalline peaks in XRD |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded PLGA Nanoparticles by Emulsion-Solvent Evaporation
-
Dissolve EriB and PLGA: Dissolve a specific amount of this compound and PLGA (e.g., 10 mg EriB and 100 mg PLGA) in a suitable organic solvent (e.g., 5 mL of a 1:1 mixture of dichloromethane and acetone).
-
Prepare Aqueous Phase: Prepare an aqueous solution of a stabilizer, such as 2% w/v polyvinyl alcohol (PVA).
-
Emulsification: Add the organic phase to the aqueous phase dropwise while sonicating on an ice bath. Continue sonication for 5-10 minutes to form an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Stir the emulsion at room temperature for 4-6 hours under a fume hood to allow the organic solvent to evaporate, leading to the formation of nanoparticles.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension at high speed (e.g., 15,000 rpm) for 30 minutes.
-
Washing: Discard the supernatant and wash the nanoparticle pellet with deionized water three times to remove excess PVA and unencapsulated drug.
-
Lyophilization: Resuspend the final nanoparticle pellet in a small amount of deionized water containing a cryoprotectant (e.g., 5% sucrose) and freeze-dry to obtain a powder.
Protocol 2: Preparation of this compound-Loaded Liposomes by Thin-Film Hydration
-
Lipid Film Formation: Dissolve this compound and lipids (e.g., a mixture of DSPC and cholesterol in a 3:1 molar ratio) in a suitable organic solvent (e.g., chloroform:methanol 2:1 v/v) in a round-bottom flask.
-
Solvent Removal: Evaporate the organic solvent using a rotary evaporator under vacuum at a temperature above the lipid transition temperature to form a thin, uniform lipid film on the flask wall.
-
Hydration: Hydrate the lipid film with a pre-warmed aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by rotating the flask. This will lead to the formation of multilamellar vesicles (MLVs).
-
Size Reduction: To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator or extrude it through polycarbonate membranes with a defined pore size (e.g., 100 nm).
-
Purification: Remove the unencapsulated EriB by dialysis or size exclusion chromatography.
Protocol 3: Preparation of this compound Solid Dispersion by Solvent Evaporation
-
Dissolution: Dissolve both this compound and a hydrophilic carrier (e.g., PVP K30 or Soluplus®) in a common volatile solvent (e.g., methanol or ethanol) in a specific ratio (e.g., 1:5 drug to carrier).
-
Solvent Evaporation: Evaporate the solvent under vacuum using a rotary evaporator at a controlled temperature.
-
Drying: Dry the resulting solid mass in a vacuum oven at 40-50°C for 24 hours to remove any residual solvent.
-
Milling and Sieving: Pulverize the dried solid dispersion using a mortar and pestle and pass it through a sieve to obtain a uniform particle size.
-
Storage: Store the prepared solid dispersion in a desiccator to prevent moisture absorption.
Mandatory Visualizations
Signaling Pathways
Caption: Overview of signaling pathways modulated by this compound.
Experimental Workflows
Caption: Workflow for EriB-loaded nanoparticle preparation.
Caption: Workflow for EriB-loaded liposome preparation.
Logical Relationships
Caption: Logic of enhancing EriB bioavailability.
References
Eriocalyxin B experimental controls and standards
This technical support center provides researchers, scientists, and drug development professionals with essential information for conducting experiments with Eriocalyxin B (EriB). Find troubleshooting guidance and answers to frequently asked questions to ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
1. What is this compound and what are its primary applications in research?
This compound is a natural ent-kaurene diterpenoid isolated from the plant Isodon eriocalyx.[1] It is primarily investigated for its potent anti-cancer properties, which include inducing apoptosis (programmed cell death) and autophagy, as well as inhibiting tumor growth and metastasis.[2][3][4] Its mechanisms of action involve the modulation of multiple cellular signaling pathways, making it a subject of interest in cancer biology and drug development.[5][6]
2. What is the mechanism of action of this compound?
This compound exerts its anti-tumor effects through the modulation of several key signaling pathways[5]:
-
Inhibition of the Akt/mTOR Pathway: EriB has been shown to suppress the phosphorylation of Akt and mTOR, leading to the induction of apoptosis and autophagy in cancer cells.[2][3]
-
Inhibition of STAT3 Signaling: It can covalently bind to STAT3, preventing its phosphorylation and activation, which is crucial for the survival and proliferation of many tumor cells.[6][7]
-
Inhibition of NF-κB Signaling: EriB has been reported to induce apoptosis by inhibiting the NF-κB signaling pathway in some cancer cell lines.
-
Induction of Reactive Oxygen Species (ROS): The cytotoxic effects of this compound are often associated with an increase in intracellular ROS levels.[3][8]
3. How should this compound be stored and handled?
Proper storage and handling are critical for maintaining the stability and activity of this compound.
-
Storage: The compound in its powder form should be stored at -20°C, protected from light and moisture.[9]
-
Stability: Solutions of this compound are unstable and should be prepared fresh for each experiment.[1] If you need to store solutions, it is recommended to do so at -20°C and use them within one month.[10]
-
Reconstitution: For in vitro studies, this compound can be dissolved in DMSO. For in vivo experiments, appropriate vehicles should be used, and the formulation should be prepared fresh.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound.
Issue 1: High variability in IC50 values between experiments.
-
Possible Cause 1: Compound Instability. As mentioned, this compound solutions are unstable.[1]
-
Solution: Always prepare fresh solutions of this compound from a powdered stock for each experiment. Avoid repeated freeze-thaw cycles of stock solutions.
-
-
Possible Cause 2: Cell Density and Health. The initial seeding density and the health of the cells can significantly impact the outcome of viability assays.
-
Solution: Ensure consistent cell seeding densities across all plates and experiments. Regularly check cells for viability and morphology to ensure they are in a healthy, logarithmic growth phase.
-
-
Possible Cause 3: Assay-Dependent Variability. The choice of viability assay (e.g., MTT, CellTiter-Glo) can influence the determined IC50 value.[11]
-
Solution: Use the same viability assay consistently. Be aware that different assays measure different aspects of cell health (e.g., metabolic activity vs. ATP content).
-
Issue 2: Reduced or no effect of this compound on target cells.
-
Possible Cause 1: Inactivation by Thiol-Containing Reagents. The activity of this compound can be abolished by thiol-containing antioxidants like Dithiothreitol (DTT) and N-acetylcysteine (NAC).[6][8]
-
Solution: Ensure that your cell culture medium or experimental buffers do not contain high concentrations of thiol-containing reagents.
-
-
Possible Cause 2: Cell Line Resistance. Some cell lines may be inherently resistant to the effects of this compound.
-
Solution: If possible, test a panel of cell lines to identify sensitive and resistant models. This can also provide insights into the specific pathways targeted by the compound.
-
Issue 3: Inconsistent results in apoptosis or autophagy assays.
-
Possible Cause 1: Timing of Analysis. The induction of apoptosis and autophagy are time-dependent processes.
-
Solution: Perform a time-course experiment to determine the optimal time point for observing apoptosis or autophagy in your specific cell line after this compound treatment.
-
-
Possible Cause 2: Crosstalk between Apoptosis and Autophagy. Autophagy can sometimes have a protective role against apoptosis.[2][12]
-
Solution: Consider using autophagy inhibitors (e.g., chloroquine) in combination with this compound to elucidate the relationship between these two pathways in your experimental system.
-
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from various studies.
Table 1: In Vitro Efficacy of this compound (IC50 Values)
| Cell Line | Cancer Type | Assay | IC50 (µM) | Exposure Time (h) | Reference |
| A-549 | Lung Cancer | MTT | 0.3 - 3.1 | 48 | [10] |
| MCF-7 | Breast Cancer | MTT | 0.3 - 3.1 | 48 | [10] |
| SMMC-7721 | Hepatocellular Carcinoma | MTT | 0.3 - 3.1 | 48 | [10] |
| SW-480 | Colon Cancer | MTT | 0.3 - 3.1 | 48 | [10] |
| HL-60 | Leukemia | MTT | 0.3 - 3.1 | 48 | [10] |
| MDA-MB-231 | Triple-Negative Breast Cancer | MTT | Varies (dose-dependent) | 24 | [13] |
| MG63 | Osteosarcoma | CCK-8 | Varies (dose-dependent) | Not Specified | [14] |
| U2OS | Osteosarcoma | CCK-8 | Varies (dose-dependent) | Not Specified | [14] |
Note: IC50 values are highly dependent on the specific experimental conditions, including cell line, assay type, and exposure time.[15][16]
Table 2: In Vivo Efficacy of this compound
| Animal Model | Cancer Type | Dosage | Administration Route | Treatment Duration | Outcome | Reference |
| Nude Mice | Pancreatic Cancer | 2.5 mg/kg | Not Specified | Not Specified | Reduced tumor weight | [8] |
| BALB/c Mice | Breast Cancer | 5 mg/kg | Not Specified | Not Specified | Suppressed tumor growth | [17] |
| Nude Mice | Osteosarcoma | 10 mg/kg | Intraperitoneal | Not Specified | Suppressed tumor growth | [18] |
| Breast Xenograft-bearing Mice | Breast Cancer | Not Specified | Not Specified | Not Specified | Inhibited metastasis | [4] |
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This protocol is a general guideline for assessing the effect of this compound on cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of freshly prepared this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
2. Apoptosis Assay (Annexin V/PI Staining)
This protocol outlines the steps for detecting apoptosis using flow cytometry.
-
Cell Treatment: Treat cells with this compound at the desired concentrations and for the optimal duration determined from time-course experiments.
-
Cell Harvesting: Harvest the cells, including both adherent and floating populations.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence.
Visualizations
Caption: Key signaling pathways modulated by this compound.
Caption: General experimental workflow for studying this compound.
Caption: A logical approach to troubleshooting this compound experiments.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound Induces Apoptosis and Autophagy Involving Akt/Mammalian Target of Rapamycin (mTOR) Pathway in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a novel autophagy inducer, exerts anti-tumor activity through the suppression of Akt/mTOR/p70S6K signaling pathway in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Natural product this compound suppressed triple negative breast cancer metastasis both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound induces apoptosis in lymphoma cells through multiple cellular signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Inhibits STAT3 Signaling by Covalently Targeting STAT3 and Blocking Phosphorylation and Activation of STAT3 | PLOS One [journals.plos.org]
- 7. This compound Inhibits STAT3 Signaling by Covalently Targeting STAT3 and Blocking Phosphorylation and Activation of STAT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound-induced apoptosis in pancreatic adenocarcinoma cells through thiol-containing antioxidant systems and downstream signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound CAS No.84745-95-9 - Ruixibiotech [ruixibiotech.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Metrics other than potency reveal systematic variation in responses to cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pjps.pk [pjps.pk]
- 14. Natural product this compound exerts anti-tumor effects by downregulating TCEA3 expression and sensitizes immune checkpoint blockade therapy in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]
- 17. This compound, a natural diterpenoid, inhibited VEGF-induced angiogenesis and diminished angiogenesis-dependent breast tumor growth by suppressing VEGFR-2 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scielo.br [scielo.br]
Technical Support Center: Western Blot Analysis of Eriocalyxin B Treated Cells
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Western blot analysis to study the effects of Eriocalyxin B (EriB) on various cell lines.
Troubleshooting Guide
This section addresses common issues encountered during Western blot analysis of this compound-treated cells.
| Problem | Possible Cause | Recommended Solution |
| No or Weak Signal for Target Protein | 1. Ineffective EriB Treatment: The concentration or incubation time of EriB may be suboptimal for inducing the desired cellular response. 2. Low Protein Expression: The target protein may not be abundantly expressed in the chosen cell line or under the experimental conditions. 3. Poor Antibody Quality: The primary antibody may have low affinity or may not recognize the target protein in the species being tested.[1] 4. Inefficient Protein Transfer: Proteins may not have transferred effectively from the gel to the membrane.[1] | 1. Optimize Treatment Conditions: Perform a dose-response and time-course experiment to determine the optimal EriB concentration and incubation period for your specific cell line and target protein. 2. Increase Protein Load: Load a higher concentration of protein lysate (20-30 µg) per lane.[1] Consider using an enrichment step, such as nuclear fractionation for nuclear proteins.[1] 3. Validate Antibody: Check the antibody datasheet for species reactivity and recommended applications. Run a positive control to confirm antibody activity.[2] 4. Verify Transfer: Stain the membrane with Ponceau S after transfer to visualize protein bands and confirm efficient transfer across the entire molecular weight range.[1] For PVDF membranes, ensure it was pre-soaked in methanol.[1] |
| High Background on the Blot | 1. Insufficient Blocking: The blocking step may not have been adequate to prevent non-specific antibody binding.[3] 2. Antibody Concentration Too High: The concentration of the primary or secondary antibody may be excessive.[4] 3. Inadequate Washing: Insufficient washing steps can lead to the retention of non-specifically bound antibodies.[2] | 1. Optimize Blocking: Increase the blocking time or try a different blocking agent (e.g., 5% non-fat milk or BSA in TBST).[4] 2. Titrate Antibodies: Perform a dilution series for both primary and secondary antibodies to determine the optimal concentration that provides a strong signal with low background.[5] 3. Increase Washing: Increase the number and duration of wash steps with TBST after primary and secondary antibody incubations.[6] |
| Multiple Non-Specific Bands | 1. Antibody Cross-Reactivity: The primary antibody may be recognizing other proteins with similar epitopes.[5] 2. Protein Degradation: Samples may have undergone degradation, leading to the appearance of smaller protein fragments.[2] 3. Post-Translational Modifications: The target protein may have various post-translational modifications, resulting in multiple bands.[4] | 1. Use a More Specific Antibody: Opt for a monoclonal antibody if available, as they generally exhibit higher specificity. Use a blocking peptide to confirm the specificity of the primary antibody.[1] 2. Prevent Proteolysis: Add protease and phosphatase inhibitors to your lysis buffer and keep samples on ice or at 4°C during preparation.[3] 3. Consult Literature: Review literature for known post-translational modifications of your target protein that might affect its migration on SDS-PAGE. |
| Inconsistent Results Between Experiments | 1. Variability in EriB Stock: The EriB stock solution may not be stable or consistent. 2. Inconsistent Cell Culture Conditions: Variations in cell density, passage number, or treatment timing can affect cellular responses. 3. Technical Variability: Minor differences in loading amounts, transfer times, or antibody incubation periods can lead to inconsistent outcomes. | 1. Proper EriB Handling: Prepare fresh dilutions of EriB from a concentrated stock for each experiment. Store the stock solution as recommended by the supplier. 2. Standardize Cell Culture: Maintain consistent cell culture practices, including seeding density and passage number. Ensure cells are in the logarithmic growth phase before treatment. 3. Maintain a Consistent Protocol: Adhere strictly to the established Western blot protocol, ensuring precise and consistent execution of each step. |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding Western blot analysis in the context of this compound research.
Q1: What signaling pathways are commonly investigated using Western blot after this compound treatment?
A1: Western blot analysis is frequently used to examine the effect of this compound on several key signaling pathways involved in cancer cell proliferation, apoptosis, and survival. These include:
-
STAT3 Pathway: EriB has been shown to inhibit the phosphorylation of STAT3 at Tyr705, thereby blocking its activation.[7][8] Researchers often probe for both total STAT3 and phosphorylated STAT3 (p-STAT3).
-
NF-κB Pathway: EriB can suppress the NF-κB signaling pathway.[9][10] Western blots may be used to assess the levels of key proteins like p65 and IκBα.
-
Akt/mTOR Pathway: this compound can induce apoptosis and autophagy by inhibiting the phosphorylation of Akt and mTOR.[11] Western blot analysis is used to measure the levels of total and phosphorylated Akt and mTOR.[11]
-
Apoptosis Pathway: To confirm apoptosis induction by EriB, researchers often perform Western blots for key apoptosis markers such as cleaved caspase-3, cleaved caspase-8, and cleaved PARP.[11]
Q2: What are typical concentrations and incubation times for this compound treatment?
A2: The optimal concentration and incubation time for this compound are cell-line dependent. However, based on published studies, a general range can be provided:
-
Concentration: Typically ranges from 0.5 µM to 20 µM.[7][11]
-
Incubation Time: Can range from 2 hours to 48 hours, depending on the specific cellular event being investigated (e.g., short-term for phosphorylation events, longer for apoptosis induction).[7][11] It is crucial to perform a dose-response and time-course experiment for your specific cell line to determine the optimal conditions.
Q3: Which cell lines have been used to study the effects of this compound with Western blotting?
A3: A variety of cancer cell lines have been utilized in studies involving this compound and Western blot analysis, including:
-
Prostate cancer cells (PC-3 and 22RV1)[11]
-
Triple-negative breast cancer cells (MDA-MB-231)[12]
-
Lung adenocarcinoma cells (A549)[7]
-
Colon cancer cells (SW1116)[8]
-
Hepatocellular carcinoma cells (SMMC-7721)[10]
-
Lymphoma cells[13]
Q4: How should I prepare my cell lysates after this compound treatment for Western blot analysis?
A4: Proper cell lysate preparation is critical for obtaining reliable Western blot data.
-
After treating cells with this compound for the desired time, wash the cells with ice-cold PBS.[14]
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with a protease and phosphatase inhibitor cocktail.[3][12]
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.[12]
-
Determine the protein concentration of the supernatant using a protein assay (e.g., BCA assay).[15]
-
Normalize the protein concentration for all samples before adding sample loading buffer.
Experimental Protocols
Detailed Western Blot Protocol for this compound Treated Cells
This protocol provides a general framework. Optimization of specific steps may be required for your experimental setup.
-
Cell Culture and this compound Treatment:
-
Culture your chosen cell line to 70-80% confluency.
-
Treat the cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for the predetermined incubation time.
-
-
Lysate Preparation:
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Incubate on ice for 15-30 minutes.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge at 13,500 rpm for 15 minutes at 4°C.[12]
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE:
-
Mix the cell lysate with 4X SDS sample buffer and boil at 95-100°C for 5 minutes.[14]
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-polyacrylamide gel. Include a pre-stained protein ladder.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. For PVDF membranes, pre-activate with methanol.
-
Perform the transfer according to the manufacturer's instructions for your transfer apparatus (wet or semi-dry).
-
-
Blocking:
-
Primary Antibody Incubation:
-
Dilute the primary antibody in the recommended blocking buffer (e.g., 5% BSA in TBST) at the concentration suggested by the manufacturer's datasheet.
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.[14]
-
-
Washing:
-
Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.[14]
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1-2 hours at room temperature with gentle agitation.[14]
-
-
Final Washes:
-
Wash the membrane three to five times for 5-10 minutes each with TBST.
-
-
Detection:
-
Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.
-
Incubate the membrane with the ECL reagent for the specified time.
-
Capture the chemiluminescent signal using an imaging system or X-ray film.
-
Data Presentation
Table 1: Summary of this compound's Effect on Key Signaling Proteins
| Signaling Pathway | Target Protein | Effect of this compound Treatment | Cell Lines | Reference |
| STAT3 | p-STAT3 (Tyr705) | Downregulation | A549, MDA-MB-231, MDA-MB-468, SW1116 | [7][8] |
| Total STAT3 | No significant change | A549, MDA-MB-231, MDA-MB-468 | [7] | |
| NF-κB | p65 (nuclear) | Downregulation | MDA-MB-231 | [12] |
| IκBα | No significant change in degradation | HepG2 | [9] | |
| Akt/mTOR | p-Akt | Downregulation | PC-3, 22RV1 | [11] |
| p-mTOR | Downregulation | PC-3, 22RV1 | [11] | |
| Apoptosis | Cleaved Caspase-3 | Upregulation | PC-3, 22RV1, MDA-MB-231, SMMC-7721 | [10][11][12] |
| Cleaved Caspase-8 | Upregulation | PC-3, 22RV1, SMMC-7721 | [10][11] | |
| Cleaved PARP | Upregulation | A549, PC-3, 22RV1, SMMC-7721 | [7][10][11] |
Visualizations
Caption: this compound signaling pathway inhibition.
Caption: General Western blot experimental workflow.
References
- 1. docs.abcam.com [docs.abcam.com]
- 2. bosterbio.com [bosterbio.com]
- 3. blog.addgene.org [blog.addgene.org]
- 4. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 5. What went wrong? A Western Blot Troubleshooting Guide [precisionbiosystems.com]
- 6. Western Blot Troubleshooting | Thermo Fisher Scientific - RU [thermofisher.com]
- 7. This compound Inhibits STAT3 Signaling by Covalently Targeting STAT3 and Blocking Phosphorylation and Activation of STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound blocks human SW1116 colon cancer cell proliferation, migration, invasion, cell cycle progression and angiogenesis via the JAK2/STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Redirecting [linkinghub.elsevier.com]
- 10. Identification and validation of p50 as the cellular target of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound Induces Apoptosis and Autophagy Involving Akt/Mammalian Target of Rapamycin (mTOR) Pathway in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pjps.pk [pjps.pk]
- 13. This compound induces apoptosis in lymphoma cells through multiple cellular signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. sinobiological.com [sinobiological.com]
- 15. cdn.origene.com [cdn.origene.com]
Flow cytometry protocol for Eriocalyxin B apoptosis assay
This technical support center provides detailed protocols, troubleshooting advice, and frequently asked questions for researchers utilizing flow cytometry to assess apoptosis induced by Eriocalyxin B (EriB).
Experimental Protocol: Apoptosis Detection by Flow Cytometry
This protocol details the use of Annexin V and Propidium Iodide (PI) staining to quantify apoptosis in cells treated with this compound.
Principle:
During the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[1] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC for detection.[2] Propidium Iodide (PI) is a fluorescent nucleic acid binding dye that cannot cross the membrane of live cells or early apoptotic cells. It can, however, penetrate the compromised membranes of late apoptotic and necrotic cells.[1] This dual-staining method allows for the differentiation of four cell populations:
-
Annexin V- / PI+ : Necrotic cells.[4]
Materials:
-
Annexin V-FITC/PI Apoptosis Detection Kit (or individual reagents)
-
1X Annexin-binding buffer (10 mM Hepes, pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)[3]
-
Phosphate-buffered saline (PBS)
-
Treated and untreated cell suspensions
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Induce apoptosis by treating cells with the desired concentration of this compound for a specific duration. Include an untreated control group.
-
Harvest cells (both adherent and suspension). For adherent cells, use a gentle, non-enzymatic method like scraping or an EDTA-based dissociation solution to minimize membrane damage.[4] Avoid using trypsin with EDTA, as Annexin V binding is calcium-dependent and EDTA will chelate Ca²⁺.[1]
-
Collect all cells, including the supernatant from the culture dish, as apoptotic cells may detach.[1]
-
Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes and gently resuspending the pellet.[4]
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin-binding buffer to a concentration of approximately 1 x 10⁶ cells/mL.[2][3][5]
-
Transfer 100 µL of the cell suspension (containing 1 x 10⁵ cells) to a flow cytometry tube.[4]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.[4][5] The exact volumes may vary depending on the manufacturer's instructions.
-
Gently vortex or tap the tube to mix.[4]
-
Incubate the tubes for 15-20 minutes at room temperature in the dark.[2][3]
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin-binding buffer to each tube.[2][3][5]
-
Analyze the samples on a flow cytometer as soon as possible (ideally within 1 hour).[3][5]
-
Controls are essential:
-
Unstained cells: To set the forward scatter (FSC) and side scatter (SSC) parameters and adjust voltages.[1]
-
Annexin V-FITC only stained cells: For compensation.
-
PI only stained cells: For compensation.
-
-
Quantitative Data Summary
The following table summarizes the concentrations of this compound used to induce apoptosis in various cancer cell lines as reported in the literature. The IC50 values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are time-dependent.[6]
| Cell Line | Drug Concentration | Treatment Duration | Observed Effect |
| PC-3 (Prostate Cancer) | 0.5 µM | 48 h | Increased early and late apoptotic cells from 0.7% to 42.1%[5] |
| 22RV1 (Prostate Cancer) | 2 µM | 48 h | Apoptosis percentage of 31%[5] |
| MDA-MB-231 (Triple Negative Breast Cancer) | 0, 1.5, 3 µM | 24 h | Dose-dependent increase in apoptosis[7] |
| Pancreatic Adenocarcinoma (PANC-1, SW1990, CAPAN-1, CAPAN-2) | Not specified | Not specified | Potent cytotoxicity and induction of caspase-dependent apoptosis[8] |
| SMMC-7721 (Hepatocellular Carcinoma) | Not specified | Not specified | Induced apoptosis associated with inhibition of NF-κB signaling[9] |
Visualizations
Experimental Workflow for this compound Apoptosis Assay
Caption: Workflow for assessing this compound-induced apoptosis.
Signaling Pathways Implicated in this compound-Induced Apoptosis
Caption: Signaling pathways affected by this compound leading to apoptosis.
Troubleshooting Guide & FAQs
Frequently Asked Questions (FAQs)
Q1: What is the principle of the Annexin V/PI apoptosis assay? A1: In early apoptosis, phosphatidylserine (PS) moves from the inner to the outer plasma membrane. Fluorescently labeled Annexin V binds to this exposed PS. Propidium Iodide (PI) can only enter cells with compromised membranes, which occurs in late apoptosis or necrosis, where it binds to DNA. This allows differentiation between live, early apoptotic, and late apoptotic/necrotic cells.[1][10]
Q2: Is the Annexin V/PI apoptosis kit species-specific? A2: No. Annexin V binds to phosphatidylserine, which is conserved across different species. Therefore, these kits are not species-dependent.[1]
Q3: I am using cells that express GFP. Can I still use an Annexin V-FITC kit? A3: It is not recommended, as the emission spectra of FITC and GFP overlap significantly. You should choose an Annexin V conjugate with a different fluorochrome, such as PE, APC, or Alexa Fluor 647, to minimize spectral overlap.[1]
Q4: Can Annexin V/PI staining differentiate between apoptosis and necrosis? A4: Yes, to a degree. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic and necrotic cells are both Annexin V and PI positive. Cells that are only PI positive are considered necrotic.[4]
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High percentage of apoptotic/necrotic cells in the negative control group. | - Over-confluent or starved cells leading to spontaneous apoptosis.- Harsh cell handling (e.g., excessive pipetting, high-speed centrifugation).- Over-trypsinization damaging cell membranes.[1] | - Use healthy, log-phase cells.- Handle cells gently.- Use a non-enzymatic cell dissociation method or scrape cells.[4] |
| No or very low apoptosis in the this compound-treated group. | - The concentration of this compound or the treatment duration was insufficient.- Apoptotic cells in the supernatant were discarded.- Reagents (Annexin V/PI) were not added or have degraded. | - Perform a dose-response and time-course experiment to find optimal conditions.- Always collect the supernatant along with the adherent cells.- Ensure all reagents are added correctly and have been stored properly. Use a positive control (e.g., staurosporine treatment) to verify kit performance.[1][4] |
| Most cells are in the late apoptotic/necrotic quadrant (Annexin V+/PI+). | - The concentration of this compound was too high or the incubation time was too long, causing rapid cell death.- Analysis was delayed after staining, allowing early apoptotic cells to progress to late stages. | - Reduce the drug concentration or shorten the treatment time.- Analyze samples on the flow cytometer as soon as possible after staining is complete.[1] |
| High background fluorescence or poor separation between populations. | - Improper compensation settings.- Cell aggregation.- Autofluorescence from the cells or the drug compound. | - Set up proper single-stain compensation controls.- Ensure single-cell suspension by gentle pipetting or filtering.- Include an unstained control for the treated cells to check for drug-induced autofluorescence.[1][4] |
| Only Annexin V positive signal, no PI signal in positive control. | - PI may have been omitted during staining.- Cells are only in the early stages of apoptosis. | - Repeat the staining, ensuring PI is added.- Adjust the conditions for inducing apoptosis in the positive control to ensure a mix of early and late apoptotic cells.[1] |
| Only PI positive signal, no Annexin V signal. | - Mechanical damage to cells leading to membrane rupture without apoptosis.- The binding buffer lacks calcium (Ca²⁺), which is essential for Annexin V binding. | - Handle cells gently.- Ensure the binding buffer contains the correct concentration of CaCl₂.[4] |
References
- 1. yeasenbio.com [yeasenbio.com]
- 2. kumc.edu [kumc.edu]
- 3. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 4. bosterbio.com [bosterbio.com]
- 5. This compound Induces Apoptosis and Autophagy Involving Akt/Mammalian Target of Rapamycin (mTOR) Pathway in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound induces apoptosis and cell cycle arrest in pancreatic adenocarcinoma cells through caspase- and p53-dependent pathways (Journal Article) | ETDEWEB [osti.gov]
- 9. oncotarget.com [oncotarget.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Eriocalyxin B Treatment
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing Eriocalyxin B (EriB) treatment time for maximum therapeutic effect in experimental settings.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments with this compound.
| Issue/Question | Possible Cause(s) | Suggested Solution(s) |
| Low or no cytotoxic effect observed at expected concentrations. | 1. Cell line resistance. 2. Suboptimal treatment duration. 3. EriB degradation. 4. Presence of thiol-containing antioxidants in media. | 1. Increase EriB concentration or treatment time. Perform a dose-response and time-course experiment to determine the IC50 for your specific cell line. 2. Extend the treatment duration (e.g., from 24h to 48h or 72h).[1] 3. Prepare fresh solutions of EriB for each experiment as it can be unstable in solution.[2] 4. Ensure media supplements do not contain high levels of thiol antioxidants like N-acetylcysteine (NAC) or dithiothreitol (DTT), which can inhibit EriB's effects.[3] |
| High variability between replicate wells in cell viability assays (e.g., MTT, CCK-8). | 1. Uneven cell seeding. 2. Incomplete dissolution of formazan crystals (in MTT assay). 3. Edge effects in multi-well plates. | 1. Ensure a single-cell suspension before seeding and mix gently after seeding to ensure even distribution. 2. Add a solubilization agent like DMSO and ensure complete mixing and incubation to fully dissolve the formazan crystals.[1] 3. Avoid using the outermost wells of the plate, or fill them with sterile PBS to maintain humidity. |
| Unexpected cell morphology changes not consistent with apoptosis. | 1. Off-target effects at high concentrations. 2. Contamination (e.g., mycoplasma). | 1. Lower the concentration of EriB to a range closer to the IC50. 2. Regularly test cell cultures for mycoplasma contamination. |
| Difficulty in detecting apoptosis via Annexin V/PI staining. | 1. Incorrect timing of analysis. 2. Insufficient drug concentration to induce apoptosis. 3. Cell type-specific resistance to apoptosis. | 1. Perform a time-course experiment (e.g., 12h, 24h, 48h) to identify the optimal window for apoptosis detection.[4] 2. Increase the EriB concentration. 3. Investigate other cell death mechanisms such as autophagy or cell cycle arrest.[1] |
Frequently Asked Questions (FAQs)
General Questions
What is this compound and what is its primary mechanism of action?
This compound (EriB) is a natural ent-kaurane diterpenoid isolated from the plant Isodon eriocalyx.[1][5] It exhibits anti-cancer properties by inducing apoptosis, cell cycle arrest, and autophagy in various cancer cell lines.[1][6][7] Its mechanisms of action involve the modulation of multiple cellular signaling pathways, including Akt/mTOR, NF-κB, and STAT3.[1][8][9]
How should I prepare and store this compound?
This compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. It is recommended to prepare fresh solutions for each experiment, as EriB solutions can be unstable.[2] For short-term storage, keep the stock solution at -20°C.
Optimization of Treatment
How do I determine the optimal treatment time and concentration for this compound in my cell line?
The optimal treatment time and concentration are cell-line dependent. A common approach is to perform a dose-response and time-course experiment.
-
Dose-Response: Treat cells with a range of EriB concentrations (e.g., 0.25 µM to 8 µM) for a fixed time (e.g., 24h or 48h) and measure cell viability using an MTT or CCK-8 assay to determine the half-maximal inhibitory concentration (IC50).[1]
-
Time-Course: Treat cells with a fixed concentration of EriB (e.g., the IC50 value) for different durations (e.g., 12h, 24h, 48h, 72h) to observe the time-dependent effects on cell viability, apoptosis, or other relevant markers.
What are some reported optimal concentrations and treatment times for this compound?
The following table summarizes some reported IC50 values and effective concentrations of EriB in various cancer cell lines.
| Cell Line | Cancer Type | Concentration | Treatment Time | Observed Effect |
| PC-3 | Prostate Cancer | IC50: 0.46-0.88 µM | 24-48h | Inhibition of cell proliferation, induction of apoptosis and autophagy.[1] |
| 22RV1 | Prostate Cancer | IC50: 1.20-3.26 µM | 24-48h | Inhibition of cell proliferation, induction of apoptosis and autophagy.[1] |
| MDA-MB-231 | Triple Negative Breast Cancer | 1.5 µM, 3 µM | 12h | Induction of apoptosis.[4] |
| A-549, MCF-7, SMMC-7721, SW-480, HL-60 | Various Cancers | IC50: 0.3-3.1 µM | 48h | Cytotoxicity.[10] |
| HUVECs | Endothelial Cells | 50, 100 nM | 24h | Inhibition of VEGF-induced proliferation, migration, and tube formation.[5] |
| T24 | Bladder Cancer | 1.5, 3 µM | 24h | Induction of apoptosis and G2/M cell cycle arrest.[11] |
| MG63, U2OS | Osteosarcoma | 100 µM | 1-6 days | Inhibition of cell proliferation, colony formation, and migration.[12] |
Mechanism of Action
Which signaling pathways are affected by this compound treatment?
EriB has been shown to modulate several key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis:
-
Akt/mTOR Pathway: EriB can inhibit the phosphorylation of Akt and mTOR, leading to the induction of apoptosis and autophagy in prostate cancer cells.[1]
-
NF-κB Pathway: It can inhibit the NF-κB signaling pathway in hepatocellular carcinoma and lymphoma cells.[1][8]
-
JAK/STAT3 Pathway: EriB has been shown to downregulate the JAK2/STAT3 signaling pathway in colon cancer cells and can covalently target STAT3 to block its phosphorylation and activation.[1][9]
-
ERK Pathway: In lymphoma cells, EriB can activate the extracellular signal-related kinase (ERK) pathway.[8]
-
VEGFR-2 Signaling: EriB can suppress VEGF-induced angiogenesis by inhibiting the VEGFR-2 signaling pathway.[5]
-
EGFR/MEK/ERK Pathway: In triple-negative breast cancer cells, EriB has been shown to alter the EGFR/MEK/ERK signaling pathway, which is related to metastasis.[13]
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted from a study on prostate cancer cells.[1]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
EriB Treatment: Treat the cells with various concentrations of EriB (e.g., 0.25, 0.5, 1, 2, 4, 8 µM) and a vehicle control (DMSO) for the desired treatment time (e.g., 24h or 48h).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is based on a study of triple-negative breast cancer cells.[4]
-
Cell Treatment: Treat cells with the desired concentrations of EriB for the optimized treatment time (e.g., 12h).
-
Cell Harvesting: Harvest the cells by trypsinization and wash them twice with cold PBS.
-
Staining: Resuspend the cells in 500 µL of 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Western Blotting
This protocol is a general procedure based on descriptions in several studies.[1][8][9]
-
Protein Extraction: After EriB treatment, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate them on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., against p-Akt, Akt, p-mTOR, mTOR, cleaved caspase-3, GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Caption: Workflow for optimizing this compound treatment.
Caption: Major signaling pathways affected by this compound.
References
- 1. This compound Induces Apoptosis and Autophagy Involving Akt/Mammalian Target of Rapamycin (mTOR) Pathway in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound-induced apoptosis in pancreatic adenocarcinoma cells through thiol-containing antioxidant systems and downstream signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pjps.pk [pjps.pk]
- 5. This compound, a natural diterpenoid, inhibited VEGF-induced angiogenesis and diminished angiogenesis-dependent breast tumor growth by suppressing VEGFR-2 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound induces apoptosis and cell cycle arrest in pancreatic adenocarcinoma cells through caspase- and p53-dependent pathways (Journal Article) | ETDEWEB [osti.gov]
- 8. This compound induces apoptosis in lymphoma cells through multiple cellular signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound Inhibits STAT3 Signaling by Covalently Targeting STAT3 and Blocking Phosphorylation and Activation of STAT3 | PLOS One [journals.plos.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Natural product this compound exerts anti-tumor effects by downregulating TCEA3 expression and sensitizes immune checkpoint blockade therapy in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Natural product this compound suppressed triple negative breast cancer metastasis both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Eriocalyxin B Experimental Reproducibility
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance to enhance the reproducibility of experimental results involving Eriocalyxin B (EriB). Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and summarized data to address common challenges encountered during in vitro and in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent and storage condition for this compound?
A1: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For long-term storage, it is advisable to store the stock solution at -20°C or -80°C. Solutions are unstable and should be prepared fresh or purchased in small, pre-packaged sizes.[1] Avoid repeated freeze-thaw cycles, which can lead to degradation of the compound. When preparing working concentrations for cell culture experiments, the final DMSO concentration should be kept low (typically below 0.1%) to avoid solvent-induced cytotoxicity.
Q2: I am observing high variability in my cell viability assay results. What could be the cause?
A2: High variability in cell viability assays (e.g., MTT, MTS) can stem from several factors:
-
Compound Precipitation: this compound may precipitate in the culture medium, especially at higher concentrations. Visually inspect your wells for any precipitate. If observed, consider using a lower concentration range or preparing fresh dilutions.
-
Cell Seeding Density: Inconsistent cell numbers across wells will lead to variable results. Ensure a uniform single-cell suspension before seeding and be precise with your pipetting.
-
Incubation Time: The cytotoxic effect of this compound is time-dependent.[2][3] Ensure that the incubation time is consistent across all experiments you wish to compare.
-
Assay-Specific Issues: For MTT assays, incomplete formazan crystal solubilization can be a major source of variability. Ensure thorough mixing after adding the solubilization buffer.
Q3: My Western blot results for downstream signaling proteins are inconsistent after this compound treatment. What should I check?
A3: Inconsistent Western blot results can be due to several factors related to both the treatment and the blotting procedure:
-
Treatment Duration and Concentration: The effect of this compound on signaling pathways can be transient. Perform a time-course and dose-response experiment to determine the optimal conditions for observing changes in your target protein's expression or phosphorylation status.
-
Lysate Preparation: Ensure rapid and efficient cell lysis on ice with appropriate protease and phosphatase inhibitors to preserve the phosphorylation state of signaling proteins.
-
Loading Controls: Always use a reliable loading control (e.g., GAPDH, β-actin) to ensure equal protein loading across lanes.
-
Antibody Quality: Use validated antibodies specific for your target protein and its phosphorylated form.
Q4: I am not observing the expected anti-tumor effect in my animal xenograft model. What are the potential reasons?
A4: Lack of in vivo efficacy can be a complex issue:
-
Dosage and Administration Route: The dose and route of administration are critical. Intraperitoneal injections are commonly used for this compound in mouse models.[4][5] The dosage may need to be optimized for your specific tumor model.
-
Compound Stability and Bioavailability: The in vivo stability and bioavailability of this compound could be limiting factors. While studies show in vivo activity, the formulation and delivery method can significantly impact the outcome.
-
Tumor Model: The sensitivity of different tumor types to this compound can vary. Ensure that the cell line used for the xenograft is known to be sensitive to the compound in vitro.
-
Animal Health: The overall health of the animals can influence tumor growth and response to treatment. Monitor animal weight and general health throughout the study.
Troubleshooting Guides
Problem 1: Low or No Cytotoxicity Observed in Cell Viability Assays
| Possible Cause | Troubleshooting Step |
| Incorrect Concentration Range | Consult published IC50 values for your cell line (see Table 1). Perform a broad-range dose-response experiment (e.g., 0.1 µM to 100 µM) to determine the effective concentration range. |
| Compound Inactivity | Ensure the compound has been stored correctly and has not degraded. If possible, test a new batch of the compound. |
| Cell Line Resistance | Some cell lines are inherently more resistant to certain drugs. Verify the reported sensitivity of your cell line to this compound from the literature. |
| Short Incubation Time | The cytotoxic effects may require longer exposure. Extend the incubation period (e.g., 24h, 48h, 72h) to observe a significant effect. |
Problem 2: Inconsistent Phosphorylation Status of Target Proteins in Western Blots
| Possible Cause | Troubleshooting Step |
| Suboptimal Time Point | Phosphorylation events can be rapid and transient. Conduct a time-course experiment (e.g., 0, 15, 30, 60, 120 minutes) after this compound treatment to identify the peak response time. |
| Phosphatase Activity | Ensure that phosphatase inhibitors are included in your cell lysis buffer and are fresh. |
| Basal Phosphorylation Levels | Some cell lines may have high basal levels of phosphorylation of a particular protein, making it difficult to detect further changes. Consider serum-starving the cells before treatment to reduce basal signaling. |
| Antibody Specificity | Use an antibody specifically validated for detecting the phosphorylated form of your target protein. Run appropriate positive and negative controls. |
Quantitative Data Summary
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time | Reference |
| MDA-MB-231 | Triple Negative Breast Cancer | ~3 µM | 24h | [6][7] |
| MCF-7 | Breast Cancer | >10 µM | 24h | [6][7] |
| A-549 | Lung Cancer | 0.3-3.1 µM | 48h | [5] |
| SMMC-7721 | Hepatocellular Carcinoma | 0.3-3.1 µM | 48h | [5] |
| SW-480 | Colon Cancer | 0.3-3.1 µM | 48h | [5] |
| HL-60 | Leukemia | 0.3-3.1 µM | 48h | [5] |
| CAPAN-2 | Pancreatic Cancer | Not specified | - | [8] |
| PC-3 | Prostate Cancer | Not specified | - | [2] |
| 22RV1 | Prostate Cancer | Not specified | - | [2] |
| MG63 | Osteosarcoma | Not specified | - | [4] |
| U2OS | Osteosarcoma | Not specified | - | [4] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Cancer Type | Dosage and Administration | Outcome | Reference |
| Breast Xenograft-bearing Mice | Triple Negative Breast Cancer | 10 mg/kg; intraperitoneal injection | Slower tumor growth rate and reduced final tumor weight. | [5][9] |
| Syngeneic Breast Tumor-bearing Mice | Breast Cancer | Not specified | Potent anti-metastatic efficacy. | [9] |
| Mouse 4T1 Breast Tumor Model | Breast Cancer | Not specified | Significantly suppressed tumor growth. | [10] |
| Murine Xenograft B- and T-lymphoma Models | Lymphoma | Not specified | Remarkably inhibited tumor growth and induced in situ tumor cell apoptosis. | [11] |
| MG63 and U2OS OS Model | Osteosarcoma | 10 mg/kg, ip 1x/day | Considerably smaller tumor mass and lower weight. | [4] |
| Human Pancreatic Tumor Xenografts in Nude Mice | Pancreatic Cancer | 2.5 mg/kg | Reduced pancreatic tumor weights significantly. | [12] |
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: The next day, treat the cells with various concentrations of this compound (e.g., 0.37, 0.75, 1.5, 3, 6, 12, 25, 50, and 100 µM) and a vehicle control (DMSO).[7] Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking.
-
Absorbance Measurement: Measure the absorbance at 490 nm or 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Western Blotting
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[13]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Sample Preparation: Mix the cell lysate with SDS-PAGE sample buffer and boil for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel and run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[13]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an ECL chemiluminescence detection kit and an imaging system.[14][15]
In Vivo Xenograft Tumor Model
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 cells in 100 µL of PBS/Matrigel) into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Treatment: Randomize the mice into treatment and control groups. Administer this compound (e.g., 10 mg/kg) or vehicle control via the desired route (e.g., intraperitoneal injection) daily or on a specified schedule.[4]
-
Monitoring: Measure tumor volume with calipers every 2-3 days and monitor the body weight of the mice.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry, western blotting).
Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound Induces Apoptosis and Autophagy Involving Akt/Mammalian Target of Rapamycin (mTOR) Pathway in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Natural product this compound exerts anti-tumor effects by downregulating TCEA3 expression and sensitizes immune checkpoint blockade therapy in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pjps.pk [pjps.pk]
- 7. researchgate.net [researchgate.net]
- 8. This compound induces apoptosis and cell cycle arrest in pancreatic adenocarcinoma cells through caspase- and p53-dependent pathways (Journal Article) | ETDEWEB [osti.gov]
- 9. Natural product this compound suppressed triple negative breast cancer metastasis both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound, a natural diterpenoid, inhibited VEGF-induced angiogenesis and diminished angiogenesis-dependent breast tumor growth by suppressing VEGFR-2 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound induces apoptosis in lymphoma cells through multiple cellular signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound-induced apoptosis in pancreatic adenocarcinoma cells through thiol-containing antioxidant systems and downstream signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. origene.com [origene.com]
- 14. cdn.origene.com [cdn.origene.com]
- 15. sinobiological.com [sinobiological.com]
Validation & Comparative
Eriocalyxin B: A Comparative Guide to a Novel STAT3 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Signal Transducer and Activator of Transcription 3 (STAT3) is a compelling target in oncology due to its critical role in tumor cell proliferation, survival, and immune evasion. A plethora of small molecule inhibitors targeting STAT3 have been developed, each with distinct mechanisms and properties. This guide provides an objective comparison of Eriocalyxin B (EB), a natural diterpenoid, with other prominent STAT3 inhibitors, supported by experimental data to aid in research and development decisions.
Mechanism of Action: A Covalent Advantage
This compound distinguishes itself from many other STAT3 inhibitors through its unique mechanism of action. It acts as a covalent inhibitor, forming a direct and irreversible bond with a specific cysteine residue (Cys712) within the SH2 domain of STAT3.[1][2][3] This covalent modification sterically hinders the phosphorylation of STAT3 at Tyr705, a critical step for its activation, dimerization, and subsequent nuclear translocation.[1][2][3] This targeted approach offers high specificity and sustained inhibition.
In contrast, many other STAT3 inhibitors function through non-covalent interactions, targeting various domains of the STAT3 protein.
-
Stattic: This widely used inhibitor is reported to selectively inhibit the function of the STAT3 SH2 domain, preventing STAT3 activation, dimerization, and nuclear translocation.[4][5] However, some studies suggest it may have off-target effects independent of STAT3.[6][7]
-
WP1066: This compound inhibits STAT3 phosphorylation and also down-regulates JAK2, an upstream kinase of STAT3.[8][9] It has been shown to block the nuclear translocation of phosphorylated STAT3.[10]
-
Napabucasin (BBI608): This inhibitor is understood to suppress STAT3-mediated gene transcription, thereby affecting cancer stemness properties.[11][12]
-
Cryptotanshinone: This natural product inhibits STAT3 phosphorylation at Tyr705 and its nuclear translocation.[13] It is suggested to directly regulate the STAT3 signaling pathway.[14]
-
JSI-124 (Cucurbitacin I): This compound inhibits both JAK2 and STAT3 phosphorylation.[15][16] Interestingly, it has also been shown to activate the NF-κB pathway, which can then induce the expression of SOCS3, a negative regulator of STAT3.[15][16]
Comparative Efficacy: In Vitro Studies
The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of inhibitors. The following table summarizes the reported IC50 values for this compound and other STAT3 inhibitors across various cancer cell lines.
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) | Reference(s) |
| This compound | A549 | Lung Carcinoma | ~5 | [3] |
| MDA-MB-468 | Breast Cancer | ~5 | [3] | |
| U2OS | Osteosarcoma | ~10 | N/A | |
| MG63 | Osteosarcoma | ~10 | N/A | |
| Stattic | UM-SCC-17B | Head and Neck Squamous Cell Carcinoma | 2.56 | [17] |
| OSC-19 | Head and Neck Squamous Cell Carcinoma | 3.48 | [17] | |
| Cal33 | Head and Neck Squamous Cell Carcinoma | 2.28 | [17] | |
| UM-SCC-22B | Head and Neck Squamous Cell Carcinoma | 2.65 | [17] | |
| A549 | Lung Carcinoma | 2.5 | N/A | |
| CCRF-CEM | T-cell Acute Lymphoblastic Leukemia | 3.19 | [17] | |
| Jurkat | T-cell Acute Lymphoblastic Leukemia | 4.89 | [17] | |
| WP1066 | HEL | Erythroleukemia | 2.3 | [9] |
| U87-MG | Glioblastoma | 5.6 | N/A | |
| U373-MG | Glioblastoma | 3.7 | N/A | |
| A375 | Melanoma | 1.5 | [18] | |
| Napabucasin (BBI608) | DU145 | Prostate Cancer | 0.023 | [12] |
| HaCaT | Keratinocyte | 0.5 | [12] | |
| Cancer Stem Cells (various) | - | 0.29 - 1.19 | [12] | |
| Cryptotanshinone | DU145 | Prostate Cancer | 3.5 | N/A |
| Rh30 | Rhabdomyosarcoma | 5.1 | N/A | |
| EC109 | Esophageal Squamous Cell Carcinoma | 2.57 | N/A | |
| CAES17 | Esophageal Squamous Cell Carcinoma | 10.07 | N/A | |
| JSI-124 (Cucurbitacin I) | A549 | Lung Carcinoma | 0.5 | N/A |
| BJAB | B-cell Lymphoma | ~0.1 | [19] | |
| I-83 | B-cell Leukemia | ~0.1 | [19] | |
| NALM-6 | B-cell Leukemia | ~0.1 | [19] |
In Vivo Efficacy: Preclinical Models
The antitumor activity of these inhibitors has also been evaluated in various animal models.
| Inhibitor | Animal Model | Cancer Type | Dosing Regimen | Key Outcomes | Reference(s) |
| This compound | Xenograft (MDA-MB-231) | Breast Cancer | Not specified | Significant anti-tumor effect | [20] |
| Syngeneic (4T1) | Breast Cancer | Not specified | Inhibition of metastasis | [21][22] | |
| WP1066 | Xenograft (A375) | Melanoma | 40 mg/kg, i.p. | Significant tumor growth inhibition | [18] |
| Xenograft (Caki-1) | Renal Cell Carcinoma | 40 mg/kg, oral | Significant tumor growth inhibition | [9] | |
| Napabucasin (BBI608) | Xenograft (PaCa-2) | Pancreatic Cancer | 20 mg/kg, i.p. | Significant inhibition of tumor growth, relapse, and metastasis | [12] |
| Cryptotanshinone | Xenograft (A498) | Renal Cell Carcinoma | Not specified | Effective inhibition of tumorigenesis | [13] |
| JSI-124 (Cucurbitacin I) | Xenograft (4T1) | Breast Cancer | Not specified | Significant inhibition of tumor growth | [23] |
Clinical Development Status
The translation of these preclinical findings into clinical applications is a critical aspect for drug development professionals.
| Inhibitor | Highest Clinical Phase | Indications | Status | Reference(s) |
| This compound | Preclinical | Various Cancers | - | N/A |
| Stattic | Preclinical | Various Cancers, Inflammatory Diseases | Limited by poor solubility and bioavailability | [5] |
| WP1066 | Phase II | Glioblastoma | Recruiting | [24][25][26] |
| Napabucasin (BBI608) | Phase III | Colorectal, Gastric, Pancreatic Cancer | Ongoing | N/A |
| Cryptotanshinone | Preclinical | Various Cancers | No clinical trials initiated | [27][28][29][30] |
| JSI-124 (Cucurbitacin I) | Preclinical | Various Cancers | - | N/A |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are standard protocols for key assays used to evaluate STAT3 inhibitors.
STAT3 Phosphorylation Assay (Western Blot)
Objective: To determine the effect of inhibitors on the phosphorylation of STAT3 at Tyr705.
-
Cell Culture and Treatment: Plate cells (e.g., A549, MDA-MB-231) in 6-well plates and allow them to adhere overnight. Treat cells with various concentrations of the STAT3 inhibitor or vehicle control for a specified duration (e.g., 2-24 hours). In some experiments, cells may be stimulated with a STAT3 activator like Interleukin-6 (IL-6) for 15-30 minutes prior to lysis.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein (e.g., 20-30 µg) on an 8-10% SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (p-STAT3 Tyr705) overnight at 4°C. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total STAT3 and a loading control like β-actin or GAPDH.
Cell Viability Assay (MTT Assay)
Objective: To assess the cytotoxic or cytostatic effects of STAT3 inhibitors on cancer cells.
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the STAT3 inhibitor or vehicle control for a predetermined time period (e.g., 24, 48, or 72 hours).
-
MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can be determined by plotting the percentage of viability against the logarithm of the inhibitor concentration.
In Vivo Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy of STAT3 inhibitors in a living organism.
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer the STAT3 inhibitor or vehicle control to the mice via a clinically relevant route (e.g., intraperitoneal, oral gavage) at a predetermined dose and schedule.
-
Tumor Measurement: Measure the tumor dimensions with calipers every few days and calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Endpoint: At the end of the study (due to tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for p-STAT3, Ki-67).
-
Data Analysis: Compare the tumor growth rates and final tumor weights between the treatment and control groups to assess the in vivo efficacy of the inhibitor.
Signaling Pathway and Experimental Workflow Diagrams
Caption: STAT3 signaling and points of inhibition.
References
- 1. This compound Inhibits STAT3 Signaling by Covalently Targeting STAT3 and Blocking Phosphorylation and Activation of STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Inhibits STAT3 Signaling by Covalently Targeting STAT3 and Blocking Phosphorylation and Activation of STAT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Inhibits STAT3 Signaling by Covalently Targeting STAT3 and Blocking Phosphorylation and Activation of STAT3 | PLOS One [journals.plos.org]
- 4. Stattic: a small-molecule inhibitor of STAT3 activation and dimerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. The STAT3 inhibitor Stattic acts independently of STAT3 to decrease histone acetylation and modulate gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The STAT3 inhibitor Stattic acts independently of STAT3 to decrease histone acetylation and modulate gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. selleckchem.com [selleckchem.com]
- 10. Facebook [cancer.gov]
- 11. scielo.br [scielo.br]
- 12. selleckchem.com [selleckchem.com]
- 13. Cryptotanshinone inhibits proliferation yet induces apoptosis by suppressing STAT3 signals in renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | A Mini-Review of the Anticancer Properties of Cryptotanshinone: A Quinoid Diterpene Extracted From the Root of Salvia miotiorrhiza Bunge [frontiersin.org]
- 15. Activation of the NF-κB pathway by the STAT3 inhibitor JSI-124 in human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Stattic suppresses p‑STAT3 and induces cell death in T‑cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 18. aacrjournals.org [aacrjournals.org]
- 19. Inhibition of constitutive activation of STAT3 by curcurbitacin-I (JSI-124) sensitized human B-leukemia cells to apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Natural product this compound suppressed triple negative breast cancer metastasis both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. JSI124 inhibits breast cancer cell growth by suppressing the function of B cells via the downregulation of signal transducer and activator of transcription 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Initial Results from Phase 2 Trial of STAT3 Inhibitor and Radiation in Glioblastoma Treatment [synapse.patsnap.com]
- 25. Moleculin Announces Commencement of NIH-Funded Phase 2 Clinical Trial of STAT3 Inhibitor for the Treatment of Glioblastoma (NU 21C06) - Moleculin [moleculin.com]
- 26. Facebook [cancer.gov]
- 27. Molecular evidence of cryptotanshinone for treatment and prevention of human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Pharmacological Mechanisms of Cryptotanshinone: Recent Advances in Cardiovascular, Cancer, and Neurological Disease Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 29. dovepress.com [dovepress.com]
- 30. Frontiers | Novel perspectives on the therapeutic role of cryptotanshinone in the management of stem cell behaviors for high-incidence diseases [frontiersin.org]
A Head-to-Head Battle in Breast Cancer Models: Eriocalyxin B vs. Paclitaxel
An In-Depth Comparative Guide for Researchers
In the landscape of breast cancer therapeutics, the well-established chemotherapeutic agent paclitaxel and the promising natural compound Eriocalyxin B (EriB) present distinct mechanisms of action and efficacy profiles. This guide provides a comprehensive comparison of their performance in preclinical breast cancer models, supported by experimental data, detailed methodologies, and visual representations of their molecular interactions to aid researchers in drug development and discovery.
At a Glance: Key Performance Indicators
To facilitate a clear comparison, the following tables summarize the key quantitative data on the cytotoxic and anti-proliferative effects of this compound and paclitaxel in common breast cancer cell lines.
| Table 1: In Vitro Cytotoxicity (IC50) of this compound and Paclitaxel in Breast Cancer Cell Lines | ||
| Cell Line | This compound (µM) | Paclitaxel (µM) |
| MDA-MB-231 (Triple-Negative) | 0.35 - 2.25[1] | 0.0071 - 0.3[2][3] |
| MCF-7 (ER-Positive) | 0.3 - 3.1[1] | 0.0075 - 3.5[2][4] |
Note: IC50 values can vary between studies due to different experimental conditions, such as incubation time and assay methods. The ranges presented reflect data from multiple sources.
Deep Dive: Mechanisms of Action and Cellular Effects
This compound and paclitaxel disrupt cancer cell proliferation and survival through fundamentally different mechanisms, leading to distinct cellular consequences.
This compound: A Multi-Pronged Attack on Cancer Signaling
This compound, a diterpenoid extracted from the plant Isodon eriocalyx, exhibits a multi-faceted anti-cancer activity. It is known to induce programmed cell death (apoptosis) by inhibiting key survival signaling pathways. Specifically, EriB has been shown to suppress the activation of STAT3 and NF-κB, two crucial transcription factors that promote cancer cell proliferation and survival.[3][5] This inhibition leads to an increased ratio of pro-apoptotic to anti-apoptotic proteins of the Bcl-2 family and subsequent activation of caspase-3, a key executioner of apoptosis.[3]
Furthermore, EriB can induce autophagy, a cellular recycling process, by suppressing the Akt/mTOR/p70S6K signaling pathway.[6][7] In some contexts, this autophagy can be cytoprotective, but its blockage can sensitize cancer cells to EriB-induced death.[6] More recent studies have also highlighted its ability to suppress metastasis in triple-negative breast cancer (TNBC) models by targeting pathways like the epidermal growth factor receptor (EGFR) signaling cascade.[8]
Paclitaxel: The Mitotic Disruptor
Paclitaxel, a member of the taxane family of drugs, is a cornerstone of chemotherapy for various cancers, including breast cancer.[2] Its primary mechanism of action is the stabilization of microtubules, essential components of the cell's cytoskeleton.[1] By preventing the dynamic instability of microtubules required for chromosome segregation during cell division, paclitaxel arrests cells in the G2/M phase of the cell cycle, ultimately leading to apoptotic cell death.[1] Paclitaxel can also induce apoptosis by inactivating the anti-apoptotic protein Bcl-2.[1]
Visualizing the Molecular Battleground
The following diagrams, generated using the DOT language, illustrate the distinct signaling pathways targeted by this compound and the cellular processes disrupted by paclitaxel.
Caption: this compound's multi-target mechanism in breast cancer cells.
Caption: Paclitaxel's mechanism of action via microtubule stabilization.
In Vivo Efficacy: A Glimpse into Preclinical Models
While direct comparative in vivo studies are limited, independent research provides insights into the anti-tumor efficacy of both compounds.
This compound: In a mouse xenograft model of human breast cancer, this compound administered via intraperitoneal injection at a dose of 10 mg/kg demonstrated significant anti-tumor activity.[1] The treatment led to a slower tumor growth rate and reduced final tumor weight, with no significant changes in body weight or liver enzyme levels, suggesting a favorable toxicity profile at this dose.[1] The anti-tumor effect in vivo was associated with the activation of both autophagy and apoptosis in the tumor cells.[7]
Paclitaxel: As a clinically approved drug, paclitaxel's in vivo efficacy is well-documented. In preclinical models, it effectively inhibits tumor growth in various breast cancer xenografts. For instance, in an MDA-MB-231 xenograft model, a derivative of paclitaxel showed a tumor inhibition rate of up to 77.32% when administered once every 3 days for 21 days at a dose of 13.73 mg/kg.[9] Paclitaxel is often used as a positive control in in vivo studies to evaluate the efficacy of new anti-cancer agents.
Experimental Protocols: A Guide for Reproducibility
To ensure the reproducibility and further exploration of the findings presented, this section outlines the detailed methodologies for the key experiments cited.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Breast cancer cells (e.g., MDA-MB-231, MCF-7) are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.
-
Drug Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound or paclitaxel. A vehicle control (e.g., DMSO) is also included.
-
Incubation: Cells are incubated with the compounds for a specified period, typically 24, 48, or 72 hours.
-
MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the drug concentration.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Cells are seeded in 6-well plates and treated with this compound or paclitaxel at the desired concentrations for a specified time.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X binding buffer.
-
Staining: 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
Cell Cycle Analysis
-
Cell Treatment and Harvesting: Cells are treated with the compounds as described for the apoptosis assay and then harvested.
-
Fixation: The cells are washed with PBS and fixed in cold 70% ethanol overnight at -20°C.
-
Staining: The fixed cells are washed with PBS and then stained with a solution containing PI and RNase A for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis for Signaling Pathways
-
Protein Extraction: After drug treatment, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. The protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and then transferred to a PVDF membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or BSA in TBST and then incubated with primary antibodies against target proteins (e.g., p-STAT3, STAT3, p-Akt, Akt, Bcl-2, Bax, Caspase-3, β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Model
-
Cell Implantation: Athymic nude mice are subcutaneously injected with breast cancer cells (e.g., 5 x 10⁶ MDA-MB-231 cells) in the flank.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomly assigned to treatment and control groups.
-
Drug Administration: this compound (e.g., 10 mg/kg, i.p.) or paclitaxel (at a specified dose and route) is administered according to a predetermined schedule (e.g., daily, every 3 days). The control group receives the vehicle.
-
Tumor Measurement and Body Weight Monitoring: Tumor volume and mouse body weight are measured regularly (e.g., every 2-3 days). Tumor volume is calculated using the formula: (length x width²)/2.
-
Endpoint and Analysis: At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry, western blotting). The tumor growth inhibition rate is calculated.
Conclusion and Future Directions
This compound and paclitaxel represent two distinct classes of anti-cancer agents with different molecular targets and mechanisms of action. Paclitaxel is a well-established, potent mitotic inhibitor, while this compound is an emerging natural product that targets multiple signaling pathways crucial for breast cancer cell survival and metastasis.
The data presented here suggests that this compound holds significant promise, particularly for aggressive subtypes like triple-negative breast cancer, where targeted therapies are limited. Its multi-targeting nature may offer advantages in overcoming drug resistance.
For researchers, several avenues warrant further investigation:
-
Direct Comparative Studies: Head-to-head in vitro and in vivo studies under identical experimental conditions are crucial for a definitive comparison of the efficacy and toxicity of this compound and paclitaxel.
-
Combination Therapies: Given their different mechanisms of action, exploring the synergistic potential of combining this compound with paclitaxel or other targeted therapies could lead to more effective treatment strategies.
-
Resistance Mechanisms: Investigating the potential for cancer cells to develop resistance to this compound and how this compares to paclitaxel resistance is essential for its clinical development.
This guide provides a foundational comparison to inform future research and development efforts in the ongoing fight against breast cancer. The continued exploration of novel compounds like this compound, alongside a deeper understanding of established drugs like paclitaxel, is paramount to advancing patient outcomes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Resistance of breast cancer cells to paclitaxel is associated with low expressions of miRNA-186 and miRNA-7 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. pjps.pk [pjps.pk]
- 6. researchgate.net [researchgate.net]
- 7. This compound, a novel autophagy inducer, exerts anti-tumor activity through the suppression of Akt/mTOR/p70S6K signaling pathway in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Item - IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. - Public Library of Science - Figshare [plos.figshare.com]
- 9. researchgate.net [researchgate.net]
Eriocalyxin B Demonstrates Potent Anti-Tumor Effects in Xenograft Models: A Comparative Guide
For Immediate Release
New research findings consolidate the evidence for Eriocalyxin B (EriB), a natural diterpenoid, as a promising anti-tumor agent. A comprehensive review of xenograft studies reveals its significant efficacy in inhibiting tumor growth across various cancer types, including triple-negative breast cancer, lymphoma, and pancreatic cancer. This guide provides a comparative analysis of EriB's performance, supported by experimental data and detailed methodologies, for researchers, scientists, and drug development professionals.
This compound has consistently demonstrated its ability to suppress tumor progression in preclinical xenograft models. Its multifaceted mechanism of action, which includes the induction of apoptosis (programmed cell death), autophagy (a cellular recycling process), and the inhibition of metastasis (cancer spread), positions it as a strong candidate for further oncological investigation.
Comparative Efficacy of this compound in Xenograft Models
Quantitative data from multiple studies highlight the potent in vivo anti-tumor activity of this compound. The following tables summarize the key findings on tumor growth inhibition in various cancer xenograft models.
| Cancer Type | Xenograft Model | Treatment Regimen | Tumor Growth Inhibition (%) | Reference |
| Triple-Negative Breast Cancer | MDA-MB-231 | 10 mg/kg/day, i.p. | Not explicitly quantified, but significant suppression of tumor growth and metastasis observed. | [1][2] |
| Lymphoma | Raji (Burkitt's lymphoma) | 15 mg/kg, every other day, i.p. | ~60% reduction in tumor volume compared to control. | [3] |
| Pancreatic Cancer | CAPAN-2 | 2.5 mg/kg, i.p. | Significant reduction in tumor weight.[4] | [4] |
Note: i.p. denotes intraperitoneal injection. Further details on statistical significance can be found in the cited literature.
In-Depth Look at Experimental Protocols
To ensure the reproducibility and validation of these findings, detailed experimental methodologies are crucial. Below are summarized protocols for key experiments cited in the studies.
Xenograft Tumor Establishment and Drug Administration
1. Cell Culture and Animal Models:
-
Human cancer cell lines (e.g., MDA-MB-231 for breast cancer, Raji for lymphoma, CAPAN-2 for pancreatic cancer) are cultured under standard conditions.[1][3][4]
-
Immunocompromised mice, typically BALB/c nude mice, are used to prevent rejection of the human tumor xenografts.[5]
2. Tumor Implantation:
-
A suspension of cancer cells (typically 1 x 106 to 5 x 106 cells in a volume of 100-200 µL) is subcutaneously injected into the flank or other relevant anatomical sites of the mice.[6]
3. Treatment Protocol:
-
Once the tumors reach a palpable size (e.g., 50-100 mm³), the mice are randomized into control and treatment groups.
-
This compound, dissolved in a suitable vehicle (e.g., a mixture of DMSO, Cremophor EL, and saline), is administered via intraperitoneal injection at specified dosages and schedules.[3][4] Control groups receive the vehicle only.
4. Monitoring Tumor Growth:
-
Tumor dimensions (length and width) are measured at regular intervals using calipers.
-
Tumor volume is calculated using the formula: (Length × Width²) / 2.
-
At the end of the study, mice are euthanized, and the tumors are excised and weighed.
Visualizing the Mechanism: Signaling Pathways and Experimental Workflow
To better understand the molecular mechanisms underlying the anti-tumor effects of this compound and the experimental process, the following diagrams are provided.
Caption: Experimental workflow for validating the anti-tumor effects of this compound in xenograft models.
Caption: Key signaling pathways modulated by this compound in cancer cells.[1][2][3][7][8]
Conclusion
The collective evidence from xenograft studies strongly supports the anti-tumor properties of this compound. Its ability to inhibit tumor growth in various cancer models, coupled with its well-documented mechanisms of action, underscores its potential as a novel therapeutic agent. This guide provides a foundational comparison for researchers to build upon, highlighting the need for further studies, including direct comparisons with standard-of-care chemotherapeutics and evaluation in a wider range of cancer xenograft models.
References
- 1. Natural product this compound suppressed triple negative breast cancer metastasis both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a novel autophagy inducer, exerts anti-tumor activity through the suppression of Akt/mTOR/p70S6K signaling pathway in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound induces apoptosis in lymphoma cells through multiple cellular signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound-induced apoptosis in pancreatic adenocarcinoma cells through thiol-containing antioxidant systems and downstream signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound induces apoptosis and cell cycle arrest in pancreatic adenocarcinoma cells through caspase- and p53-dependent pathways (Journal Article) | ETDEWEB [osti.gov]
- 6. pubcompare.ai [pubcompare.ai]
- 7. This compound Induces Apoptosis and Autophagy Involving Akt/Mammalian Target of Rapamycin (mTOR) Pathway in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pjps.pk [pjps.pk]
Eriocalyxin B: A Comparative Analysis Against Established Anti-inflammatory Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Eriocalyxin B (Eri-B), a natural diterpenoid, with the well-established anti-inflammatory drugs, Dexamethasone and Indomethacin. The following sections detail their mechanisms of action, present available quantitative data from relevant studies, and outline the experimental protocols used to generate this data. This document aims to be a valuable resource for researchers investigating novel anti-inflammatory therapeutics.
Mechanism of Action: A Tale of Two Pathways
This compound primarily exerts its anti-inflammatory effects through the potent inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2] In contrast, Dexamethasone, a synthetic glucocorticoid, also targets the NF-κB pathway but through a different mechanism, while Indomethacin, a non-steroidal anti-inflammatory drug (NSAID), primarily acts by inhibiting cyclooxygenase (COX) enzymes.
This compound: This compound directly interferes with the DNA binding of both the p65 and p50 subunits of the NF-κB complex.[1][2] This action is non-competitive and effectively blocks the transcription of NF-κB downstream genes, such as those encoding for cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are key mediators of the inflammatory response.[1][2]
Dexamethasone: This corticosteroid inhibits NF-κB activity by inducing the synthesis of IκBα, an inhibitory protein that sequesters the NF-κB complex in the cytoplasm, preventing its translocation to the nucleus.[3] Dexamethasone can also directly interact with the p65 subunit of NF-κB, further inhibiting its activity.[4]
Indomethacin: As a non-selective COX inhibitor, Indomethacin blocks the activity of both COX-1 and COX-2 enzymes. This prevents the conversion of arachidonic acid into prostaglandins, which are potent inflammatory mediators responsible for pain, fever, and swelling.
Quantitative Comparison of Anti-inflammatory Activity
The following tables summarize the available quantitative data for this compound, Dexamethasone, and Indomethacin from various in vitro and in vivo studies. It is important to note that a direct head-to-head comparative study under identical experimental conditions is not yet available in the published literature. Therefore, the data presented here is for an indirect comparison of their potencies.
| Drug | Assay | Cell Line/Model | IC50 / Effect | Citation |
| This compound | NF-κB Inhibition | Various human cancer cell types | ~ 0.1 - 1.0 µM | [1] |
| Dexamethasone | NF-κB Inhibition | A549 cells | 0.5 x 10⁻⁹ M (0.5 nM) | [5] |
| Dexamethasone | Nitric Oxide Production Inhibition | RAW 264.7 macrophages | 34.60 µg/mL | [6] |
| Indomethacin | Carrageenan-induced paw edema | Rats | 46.87% inhibition at 2h (10 mg/kg) | [7] |
| Indomethacin | Carrageenan-induced paw edema | Rats | 65.71% inhibition at 3h (10 mg/kg) | [7] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the replication and further investigation of these anti-inflammatory agents.
NF-κB Inhibition Assay
-
Objective: To determine the inhibitory effect of a compound on NF-κB transcriptional activity.
-
Methodology:
-
Cells (e.g., HepG2, A549) are transiently transfected with an NF-κB-dependent luciferase reporter plasmid.
-
Following transfection, cells are pre-treated with various concentrations of the test compound (e.g., this compound, Dexamethasone) for a specified period.
-
Inflammation is induced by adding an inflammatory stimulus such as Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS).
-
After incubation, cells are lysed, and luciferase activity is measured using a luminometer.
-
The percentage of inhibition is calculated relative to the stimulated, untreated control. The IC50 value, the concentration of the compound that causes 50% inhibition of NF-κB activity, is then determined.
-
Carrageenan-Induced Paw Edema in Rats
-
Objective: To evaluate the in vivo anti-inflammatory activity of a compound in an acute inflammation model.
-
Methodology:
-
Wistar rats are fasted overnight before the experiment.
-
The initial paw volume of the right hind paw is measured using a plethysmometer.
-
The test compound (e.g., Indomethacin) or vehicle is administered orally or intraperitoneally.
-
After a specific time (e.g., 1 hour), acute inflammation is induced by injecting a 1% solution of carrageenan in saline into the sub-plantar surface of the right hind paw.
-
Paw volume is measured at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
The percentage of inhibition of edema is calculated for each time point using the formula: % Inhibition = [1 - (Vt / Vc)] x 100, where Vt is the mean increase in paw volume in the treated group, and Vc is the mean increase in paw volume in the control group.[8]
-
LPS-Induced Nitric Oxide (NO) Production in Macrophages
-
Objective: To assess the inhibitory effect of a compound on the production of the pro-inflammatory mediator, nitric oxide.
-
Methodology:
-
RAW 264.7 macrophage cells are seeded in 96-well plates and allowed to adhere.
-
Cells are pre-treated with various concentrations of the test compound (e.g., Dexamethasone) for 1 hour.
-
Inflammation is stimulated by adding LPS (e.g., 1 µg/mL).
-
After 24 hours of incubation, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
-
The absorbance is read at 540 nm, and the nitrite concentration is determined from a standard curve.
-
The percentage of inhibition of NO production is calculated, and the IC50 value is determined.
-
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the complex biological processes discussed, the following diagrams have been generated using the DOT language.
Caption: Comparative signaling pathways of this compound and Dexamethasone in NF-κB inhibition.
Caption: Experimental workflow for the carrageenan-induced paw edema assay.
Caption: Experimental workflow for LPS-induced nitric oxide production assay.
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. This compound inhibits nuclear factor-kappaB activation by interfering with the binding of both p65 and p50 to the response element in a noncompetitive manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Immunosuppression by glucocorticoids: inhibition of NF-kappa B activity through induction of I kappa B synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dexamethasone attenuates NF-kappa B DNA binding activity without inducing I kappa B levels in rat brain in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ligand-induced differentiation of glucocorticoid receptor (GR) trans-repression and transactivation: preferential targetting of NF-kappaB and lack of I-kappaB involvement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. thaiscience.info [thaiscience.info]
- 8. Anti-Inflammatory Activity of Lactobacillus on Carrageenan-Induced Paw Edema in Male Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Eriocalyxin B's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Eriocalyxin B (EriB), a natural diterpenoid compound, with established inhibitors targeting key oncogenic signaling pathways. By presenting experimental data, detailed protocols, and visual pathway diagrams, this document aims to facilitate a deeper understanding of EriB's mechanism of action and its potential as a therapeutic agent.
Comparative Analysis of Inhibitory Activity
This compound has been shown to exert its anti-cancer effects by modulating multiple signaling pathways critical for tumor cell proliferation, survival, and metastasis. This section compares the inhibitory potency of EriB with that of well-characterized inhibitors of the STAT3, NF-κB, and PI3K/Akt/mTOR pathways. The half-maximal inhibitory concentration (IC50) values are presented to provide a quantitative benchmark of their respective activities.
It is important to note that direct comparisons of IC50 values across different studies should be interpreted with caution due to variations in experimental conditions, including cell lines, assay duration, and specific endpoints measured.
Table 1: Comparison of this compound and Stattic (STAT3 Inhibitor)
| Compound | Target | Cell Line | Assay | IC50 | Reference |
| This compound | STAT3 Pathway | STAT3-dependent cancer cells | Apoptosis Induction | Not explicitly defined as IC50 for STAT3 inhibition, but induces apoptosis in STAT3-dependent cells.[1][2][3][4] | [1][2][3][4] |
| Stattic | STAT3 SH2 domain | Cell-free assay | Inhibition of STAT3 activation | 5.1 µM | [5][6][7] |
| A549 cells | Proliferation | 2.5 µM | [5] | ||
| UM-SCC-17B cells | Proliferation | 2.562 ± 0.409 μM | [8] | ||
| OSC-19 cells | Proliferation | 3.481 ± 0.953 μM | [8] | ||
| Cal33 cells | Proliferation | 2.282 ± 0.423 μM | [8] | ||
| UM-SCC-22B cells | Proliferation | 2.648 ± 0.542 μM | [8] |
Table 2: Comparison of this compound and BAY 11-7082 (NF-κB Inhibitor)
| Compound | Target | Cell Line/System | Assay | IC50 | Reference |
| This compound | NF-κB Pathway | HEK293T cells | p65-Luc Reporter Assay | Potent inhibition observed, specific IC50 not provided.[9] | [9] |
| SMMC-7721 cells | Cytotoxicity (MTT) | ~0.3-3.1 µM (across various cell lines)[10] | [10] | ||
| BAY 11-7082 | IκBα phosphorylation | Tumor cells | Inhibition of TNFα-induced IκBα phosphorylation | 10 µM | [11][12] |
| Human endothelial cells | Inhibition of adhesion molecule expression | 5-10 µM | [13] |
Table 3: Comparison of this compound and PI3K/Akt/mTOR Pathway Inhibitors
| Compound | Target | Cell Line | Assay | IC50 | Reference |
| This compound | Akt/mTOR Pathway | PC-3 cells | Cell Viability (MTT, 48h) | 0.46 µM | [14] |
| 22RV1 cells | Cell Viability (MTT, 48h) | 1.20 µM | [14] | ||
| Rapamycin | mTORC1 | HEK293 cells | mTOR activity | ~0.1 nM | [15] |
| T98G cells | Cell Viability | 2 nM | [15] | ||
| U87-MG cells | Cell Viability | 1 µM | [15] | ||
| Pictilisib (GDC-0941) | PI3Kα/δ | Cell-free assay | Kinase activity | 3 nM | [16][17][18] |
| U87MG cells | Akt phosphorylation | 46 nM | [18] | ||
| PC3 cells | Akt phosphorylation | 37 nM | [18] | ||
| MDA-MB-361 cells | Akt phosphorylation | 28 nM | [18] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental procedures, the following diagrams are provided in the DOT language for use with Graphviz.
This compound's Impact on the STAT3 Signaling Pathway
References
- 1. This compound Inhibits STAT3 Signaling by Covalently Targeting STAT3 and Blocking Phosphorylation and Activation of STAT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Inhibits STAT3 Signaling by Covalently Targeting STAT3 and Blocking Phosphorylation and Activation of STAT3 | PLOS One [journals.plos.org]
- 3. This compound Inhibits STAT3 Signaling by Covalently Targeting STAT3 and Blocking Phosphorylation and Activation of STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pjps.pk [pjps.pk]
- 5. Stattic | STAT3 Inhibitor V | STAT3 inhibitor | TargetMol [targetmol.com]
- 6. selleckchem.com [selleckchem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. apexbt.com [apexbt.com]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. This compound Induces Apoptosis and Autophagy Involving Akt/Mammalian Target of Rapamycin (mTOR) Pathway in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. selleckchem.com [selleckchem.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. adooq.com [adooq.com]
- 18. selleckchem.com [selleckchem.com]
Eriocalyxin B: A Comparative Analysis of its Anti-Cancer Efficacy Across Various Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Eriocalyxin B (EriB), a natural diterpenoid extracted from Isodon eriocalyx, has emerged as a potent anti-cancer agent, demonstrating significant cytotoxic and anti-proliferative effects against a range of malignancies. This guide provides a comparative overview of EriB's efficacy in different cancer cell lines, supported by experimental data, detailed methodologies, and visualizations of its molecular interactions.
Quantitative Efficacy of this compound
The inhibitory concentration (IC50) is a key measure of a compound's potency. The following table summarizes the reported IC50 values for this compound across various human cancer cell lines, highlighting its broad-spectrum activity.
| Cancer Type | Cell Line | Treatment Duration | IC50 (µM) | Key Findings & Affected Pathways |
| Prostate Cancer | PC-3 (Androgen-independent) | 24 - 48 h | 0.46 - 0.88 | Induces apoptosis and autophagy via inhibition of the Akt/mTOR pathway.[1] |
| Prostate Cancer | 22RV1 (Androgen-dependent) | 24 - 48 h | 1.20 - 3.26 | Induces apoptosis and autophagy; less sensitive to EriB compared to PC-3 cells.[1] |
| Breast Cancer | MDA-MB-231 (TNBC) | 24 - 72 h | 0.35 - 2.25 | Induces apoptosis and autophagy; inhibits STAT3 and NF-κB signaling.[2] |
| Breast Cancer | MCF-7 | 48 h | 0.3 - 3.1 | Induces apoptosis and autophagy via inhibition of the Akt/mTOR/p70S6K pathway.[2] |
| Hepatocellular Carcinoma | SMMC-7721 | 48 h | 0.3 - 3.1 | Induces apoptosis through inhibition of NF-κB signaling.[2] |
| Colon Carcinoma | SW-480 | 48 h | 0.3 - 3.1 | Demonstrates cytotoxic effects.[2] |
| Lung Carcinoma | A-549 | 48 h | 0.3 - 3.1 | Demonstrates cytotoxic effects.[2] |
| Promyelocytic Leukemia | HL-60 | 48 h | 0.3 - 3.1 | Demonstrates cytotoxic effects.[2] |
| Pancreatic Adenocarcinoma | PANC-1, SW1990, CAPAN-1, CAPAN-2 | Not Specified | Potent Cytotoxicity | Induces caspase-dependent apoptosis and G2/M cell cycle arrest; activates p53 pathway.[3][4] |
| Lymphoma | B- and T-lymphoma cells | Not Specified | Significant Inhibition | Induces apoptosis via caspase activation and modulation of Bcl-2 family proteins; inhibits NF-κB and AKT pathways.[5] |
Note: IC50 values can vary based on experimental conditions such as treatment duration and specific assay used.
Key Signaling Pathways Modulated by this compound
This compound exerts its anti-cancer effects by targeting multiple critical signaling pathways involved in cell survival, proliferation, and apoptosis. The diagram below illustrates the primary molecular targets of EriB.
Caption: this compound inhibits key pro-survival pathways like Akt, STAT3, and NF-κB, leading to reduced cell proliferation and survival, and promoting apoptosis and cell cycle arrest.
General Experimental Protocols
The following methodologies are commonly employed to evaluate the efficacy of this compound in cancer cell lines.
Cell Viability and Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Drug Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0.25 to 8.0 µM). A control group is treated with vehicle (e.g., DMSO) only.[1]
-
Incubation: Cells are incubated with EriB for specified durations, typically 24, 48, or 72 hours.
-
MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 4 hours. Viable cells with active mitochondrial dehydrogenases convert MTT into a purple formazan product.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Data Acquisition: The absorbance is measured using a microplate reader at a wavelength of 570 nm. The IC50 value is calculated from the dose-response curve.
Apoptosis Analysis (Annexin V/PI Staining by Flow Cytometry)
-
Cell Treatment: Cells are treated with a selected concentration of EriB (often near the IC50 value) for 24 or 48 hours.
-
Cell Harvesting: Both floating and adherent cells are collected, washed with cold phosphate-buffered saline (PBS).
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol, typically for 15 minutes in the dark.
-
Flow Cytometry: The stained cells are analyzed using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Western Blot Analysis for Signaling Proteins
-
Protein Extraction: Following treatment with EriB, cells are lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay.
-
Electrophoresis: Equal amounts of protein (e.g., 20-40 µg) are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk) and then incubated overnight at 4°C with primary antibodies specific to the target proteins (e.g., phospho-STAT3, Akt, Bcl-2, caspase-3).
-
Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Standard Experimental Workflow
The diagram below outlines a typical workflow for assessing the anti-cancer properties of a compound like this compound, from initial in vitro screening to mechanistic studies.
Caption: A standard workflow for evaluating this compound, progressing from cell culture and treatment to in vitro functional assays and mechanistic analysis.
References
- 1. This compound Induces Apoptosis and Autophagy Involving Akt/Mammalian Target of Rapamycin (mTOR) Pathway in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound induces apoptosis and cell cycle arrest in pancreatic adenocarcinoma cells through caspase- and p53-dependent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound induces apoptosis and cell cycle arrest in pancreatic adenocarcinoma cells through caspase- and p53-dependent pathways (Journal Article) | ETDEWEB [osti.gov]
- 5. This compound induces apoptosis in lymphoma cells through multiple cellular signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating TCEA3's Role in Eriocalyxin B's Anti-Osteosarcoma Effect: A Comparative Guide
For Immediate Release
A recent study has illuminated the potential of Eriocalyxin B (EriB), a natural compound, in the treatment of osteosarcoma, the most common type of bone cancer. Research suggests that EriB exerts its anti-tumor effects by downregulating Transcription Elongation Factor A3 (TCEA3). This guide provides a comprehensive comparison of EriB's performance with standard and emerging osteosarcoma therapies, supported by experimental data, to assist researchers, scientists, and drug development professionals in this field.
This compound vs. Alternative Osteosarcoma Therapies: A Data-Driven Comparison
The following table summarizes the in vitro and in vivo efficacy of this compound compared to standard chemotherapy and a representative targeted therapy for osteosarcoma.
| Treatment | Mechanism of Action | Cell Lines | In Vitro Efficacy (IC50) | In Vivo Efficacy (Tumor Growth Inhibition) | Citation(s) |
| This compound (EriB) | Downregulation of TCEA3 | MG63, U2OS | MG63: ~1.5 µM U2OS: ~2.0 µM | Significant tumor growth suppression in xenograft models. | [1] |
| Standard Chemotherapy (MAP Regimen: Methotrexate, Doxorubicin, Cisplatin) | DNA damage, inhibition of DNA synthesis and repair | Various Osteosarcoma Cell Lines | Doxorubicin: 10-100 nM Cisplatin: 1-5 µM Methotrexate: >10 µM | Standard of care with ~70% 5-year survival for localized disease. | [2][3][4] |
| Targeted Therapy (e.g., Sorafenib - multi-kinase inhibitor) | Inhibition of multiple kinases involved in tumor progression (e.g., VEGFR, PDGFR) | Various Osteosarcoma Cell Lines | 5-10 µM | Modest tumor growth inhibition in preclinical models. | [5][6] |
| Immunotherapy (e.g., Anti-PD-1) | Blocks the PD-1/PD-L1 immune checkpoint, enabling T-cell-mediated anti-tumor response. | N/A (Evaluated in vivo) | N/A | Limited efficacy as a monotherapy in "cold" osteosarcoma tumors. Combination with EriB shows enhanced anti-tumor activity. | [7] |
Delving into the Science: Experimental Protocols
The validation of TCEA3 as the target of this compound in osteosarcoma involved a series of key experiments. Detailed methodologies are provided below to facilitate replication and further investigation.
In Vitro Validation
1. Cell Culture and EriB Treatment:
-
Human osteosarcoma cell lines (MG63, U2OS) and a normal human osteoblast cell line (hFOB1.19) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cells were treated with varying concentrations of this compound for specified durations to assess its effects on cell viability, proliferation, and migration.
2. Cell Proliferation and Viability Assays:
-
Cell Counting Kit-8 (CCK-8) Assay: To determine the half-maximal inhibitory concentration (IC50) of EriB, cells were seeded in 96-well plates, treated with a gradient of EriB concentrations, and cell viability was measured spectrophotometrically.
-
Colony Formation Assay: To assess the long-term proliferative capacity, cells were seeded at low density, treated with EriB, and colonies were stained and counted after a designated incubation period.
3. Cell Migration Assay:
-
Wound Healing Assay: A scratch was made in a confluent monolayer of cells. The rate of wound closure in the presence or absence of EriB was monitored and quantified to evaluate cell migration.
4. Western Blot Analysis:
-
To investigate the effect of EriB on protein expression, whole-cell lysates were prepared from treated and untreated cells.
-
Proteins were separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against TCEA3 and a loading control (e.g., GAPDH).
-
Horseradish peroxidase-conjugated secondary antibodies were used for detection via chemiluminescence.
5. TCEA3 Knockdown and Overexpression:
-
To confirm the role of TCEA3, osteosarcoma cells were transfected with siRNAs targeting TCEA3 (knockdown) or with a TCEA3 expression vector (overexpression).
-
The effect of EriB on these genetically modified cells was then assessed using the proliferation and migration assays described above.
In Vivo Validation
1. Xenograft Mouse Model:
-
Immunocompromised mice were subcutaneously injected with human osteosarcoma cells (e.g., MG63).
-
Once tumors reached a palpable size, mice were randomly assigned to treatment groups: vehicle control and this compound.
-
EriB was administered intraperitoneally at a specified dosage and schedule.
2. Tumor Growth Measurement:
-
Tumor volume was measured regularly using calipers throughout the treatment period.
-
At the end of the study, tumors were excised, weighed, and photographed.
3. Immunohistochemistry (IHC):
-
Tumor tissues were fixed, sectioned, and stained with antibodies against Ki-67 (a proliferation marker) and TCEA3 to assess their expression levels in vivo.
4. Combination Therapy Model:
-
To evaluate the synergistic effect of EriB with immunotherapy, immunocompetent mice were used.
-
Mice bearing osteosarcoma tumors were treated with EriB, an anti-PD-1 antibody, or a combination of both.
-
Tumor growth and immune cell infiltration (e.g., CD8+ T cells) were analyzed.
Visualizing the Mechanisms and Workflows
To further clarify the scientific underpinnings of this research, the following diagrams illustrate the proposed signaling pathway and the experimental workflow.
Caption: Proposed signaling pathway of this compound in osteosarcoma.
Caption: Experimental workflow for validating TCEA3's role.
Conclusion and Future Directions
The presented data strongly support the role of TCEA3 as a mediator of this compound's anti-tumor effects in osteosarcoma. EriB's ability to downregulate TCEA3 leads to decreased cell proliferation, migration, and tumor growth. Furthermore, the synergistic effect observed when combining EriB with an immune checkpoint inhibitor suggests a promising new therapeutic strategy for this challenging disease.
Future research should focus on elucidating the precise molecular mechanisms by which EriB regulates TCEA3 expression. Additionally, further preclinical studies are warranted to optimize dosing and delivery methods for EriB, both as a monotherapy and in combination with other agents, to pave the way for potential clinical trials. This comparative guide provides a foundational resource for researchers dedicated to advancing osteosarcoma treatment.
References
- 1. Natural product this compound exerts anti-tumor effects by downregulating TCEA3 expression and sensitizes immune checkpoint blockade therapy in osteosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. advances.umw.edu.pl [advances.umw.edu.pl]
- 4. The efficacy and safety comparison of first-line chemotherapeutic agents (high-dose methotrexate, doxorubicin, cisplatin, and ifosfamide) for osteosarcoma: a network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploring targeted therapy of osteosarcoma using proteomics data - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeted therapy for osteosarcoma: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advances on immunotherapy for osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of Eriocalyxin B's Anti-Angiogenic Properties: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-angiogenic properties of Eriocalyxin B (EriB), a natural diterpenoid, with established anti-angiogenic agents, Bevacizumab and Sunitinib. The information is compiled from preclinical studies to support independent verification and further research.
Executive Summary
This compound has demonstrated significant anti-angiogenic activity in both in vitro and in vivo models.[1][2][3] Its mechanism of action involves the direct inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) signaling, a critical pathway in angiogenesis.[1][2][3] This guide presents a comparative analysis of EriB's efficacy against Bevacizumab, a monoclonal antibody targeting VEGF-A, and Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor. The data, summarized from various preclinical studies, suggests that EriB is a promising candidate for further investigation as an anti-angiogenic therapeutic agent.
Comparative Efficacy Data
The following tables summarize the quantitative data on the anti-angiogenic effects of this compound, Bevacizumab, and Sunitinib on Human Umbilical Vein Endothelial Cells (HUVECs). It is crucial to note that the experimental conditions, such as VEGF concentration and incubation times, may vary between studies, making direct comparisons of IC50 values challenging.
Table 1: Inhibition of HUVEC Proliferation
| Compound | Concentration | Inhibition of VEGF-induced Proliferation | Experimental Conditions |
| This compound | 50 nM | Significant Inhibition | VEGF (10 ng/mL), 48h incubation |
| 100 nM | Significant Inhibition | VEGF (10 ng/mL), 48h incubation | |
| Bevacizumab | Dose-dependent | Effective inhibition at various concentrations | VEGF (10 ng/mL), 24h incubation[4] |
| Sunitinib | ~1.5 µM (IC50) | Cytotoxic effect | 48h incubation[5] |
| 4.6 nM (IC50) | VEGF-dependent proliferation | - |
Table 2: Inhibition of HUVEC Migration (Wound Healing Assay)
| Compound | Concentration | Inhibition of Cell Migration | Experimental Conditions |
| This compound | 50 nM | Significant Inhibition | 24h incubation[1] |
| 100 nM | Significant Inhibition | 24h incubation[1] | |
| Bevacizumab | Time and Dose-dependent | - | VEGF (10 ng/mL) stimulation[4] |
| Sunitinib | 1 µM | ~15-20% inhibition | 4-6h incubation[5] |
Table 3: Inhibition of HUVEC Tube Formation
| Compound | Concentration | Inhibition of Tube Formation | Experimental Conditions |
| This compound | 50 nM | ~40% inhibition | 11h incubation[1] |
| 100 nM | ~60% inhibition | 11h incubation[1] | |
| Bevacizumab | Dose-dependent | - | VEGF (10 ng/mL), 24h incubation[4] |
| Sunitinib | 2.5 µM | Significant decrease | -[5] |
Mechanism of Action: Targeting the VEGF Signaling Pathway
This compound exerts its anti-angiogenic effects by directly targeting VEGFR-2, the primary receptor for VEGF-A, which is a key mediator of angiogenesis. By inhibiting the phosphorylation of VEGFR-2, EriB effectively blocks the downstream signaling cascade that leads to endothelial cell proliferation, migration, and tube formation.[1][2][3]
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
In Vitro Angiogenesis Assays
1. HUVEC Proliferation Assay (MTT Assay)
-
Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere overnight.
-
Treatment: Cells are then treated with various concentrations of the test compound (this compound, Bevacizumab, or Sunitinib) in the presence or absence of a pro-angiogenic stimulus, typically VEGF (10 ng/mL).
-
Incubation: The plates are incubated for a specified period (e.g., 48 hours) at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Following incubation, MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours to allow for the formation of formazan crystals.
-
Solubilization: The medium is removed, and the formazan crystals are dissolved in DMSO.
-
Quantification: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control.
2. Wound Healing (Scratch) Assay for Cell Migration
-
Cell Monolayer: HUVECs are grown to confluence in 6-well plates.
-
Scratch Creation: A sterile pipette tip is used to create a uniform scratch or "wound" across the center of the cell monolayer.
-
Washing: The wells are gently washed with PBS to remove detached cells.
-
Treatment: Fresh medium containing the test compound at various concentrations is added to the wells.
-
Imaging: The wound area is imaged at 0 hours and at subsequent time points (e.g., every 6-8 hours for 24 hours) using a phase-contrast microscope.
-
Analysis: The rate of wound closure is quantified by measuring the change in the width of the scratch over time using image analysis software.
3. HUVEC Tube Formation Assay
-
Matrigel Coating: 96-well plates are coated with Matrigel and allowed to solidify at 37°C for 30-60 minutes.
-
Cell Seeding: HUVECs are seeded onto the Matrigel-coated wells at a density of 2 x 10⁴ cells/well.
-
Treatment: The cells are treated with various concentrations of the test compound in the presence of a pro-angiogenic stimulus like VEGF.
-
Incubation: The plates are incubated for a period that allows for the formation of capillary-like structures (e.g., 6-12 hours).
-
Imaging: The formation of tubular networks is observed and photographed using a phase-contrast microscope.
-
Quantification: The degree of tube formation is quantified by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software.
In Vivo Angiogenesis Assay
Matrigel Plug Assay
-
Matrigel Preparation: Matrigel is mixed with a pro-angiogenic factor (e.g., VEGF or bFGF) and the test compound at desired concentrations on ice.
-
Injection: The Matrigel mixture is subcutaneously injected into the flank of immunodeficient mice. The Matrigel solidifies at body temperature, forming a plug.
-
Incubation: The mice are monitored for a specific period (e.g., 7-14 days) to allow for neovascularization within the Matrigel plug.
-
Plug Excision: The Matrigel plugs are excised from the mice.
-
Analysis: The extent of angiogenesis is quantified by:
-
Hemoglobin content: Measuring the amount of hemoglobin within the plug using a Drabkin's reagent kit, which correlates with the density of blood vessels.
-
Immunohistochemistry: Staining sections of the plug with antibodies against endothelial cell markers (e.g., CD31) to visualize and quantify the microvessel density.
-
Conclusion
The available preclinical data strongly support the anti-angiogenic potential of this compound. Its targeted inhibition of the VEGFR-2 signaling pathway provides a clear mechanism for its observed effects on endothelial cell function. While direct comparative studies with established agents like Bevacizumab and Sunitinib are limited, the existing evidence positions this compound as a compelling candidate for further development in the field of anti-angiogenic cancer therapy. Researchers are encouraged to utilize the provided protocols for independent verification and to further explore the therapeutic potential of this natural compound.
References
- 1. This compound, a natural diterpenoid, inhibited VEGF-induced angiogenesis and diminished angiogenesis-dependent breast tumor growth by suppressing VEGFR-2 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] this compound, a natural diterpenoid, inhibited VEGF-induced angiogenesis and diminished angiogenesis-dependent breast tumor growth by suppressing VEGFR-2 signaling | Semantic Scholar [semanticscholar.org]
- 3. oncotarget.com [oncotarget.com]
- 4. Inhibitory effects of bevacizumab on angiogenesis and corneal neovascularization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differential sensitivity of prostate tumor derived endothelial cells to sorafenib and sunitinib - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Therapeutic Index: A Comparative Analysis of Eriocalyxin B and Doxorubicin
In the landscape of oncological research, the quest for novel therapeutic agents with improved safety profiles and enhanced efficacy is paramount. This guide provides a detailed comparison of the therapeutic index of Eriocalyxin B, a natural diterpenoid, and doxorubicin, a widely used chemotherapeutic agent. By examining their cytotoxic effects on cancer cells alongside their systemic toxicity, this document aims to offer researchers, scientists, and drug development professionals a comprehensive resource for evaluating the potential of this compound as a viable alternative or adjunct to conventional chemotherapy.
Quantitative Assessment of Efficacy and Toxicity
The therapeutic index (TI) of a drug is a quantitative measurement of its safety, representing the ratio between the dose that produces a therapeutic effect and the dose that elicits toxicity. A higher TI indicates a wider margin of safety. This section presents a compilation of experimental data on the efficacy (IC50 values) and toxicity (LD50 and MTD values) of this compound and doxorubicin.
Table 1: Comparative Cytotoxicity (IC50) of this compound and Doxorubicin in Various Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The values presented below were determined using the MTT assay and represent the concentration of the drug required to inhibit the growth of 50% of the cancer cell population.
| Cancer Cell Line | Drug | IC50 (µM) | Reference |
| Breast Cancer | |||
| MCF-7 | This compound | 0.3 - 3.1 | [1] |
| Doxorubicin | 0.1 - 2.5 | [2][3] | |
| MDA-MB-231 | This compound | Not explicitly stated, but effective at inhibiting migration | [4] |
| Doxorubicin | 2.1 | [2] | |
| Prostate Cancer | |||
| PC-3 | This compound | 0.46 - 0.88 (24-48h) | |
| Doxorubicin | Not specified | ||
| 22RV1 | This compound | 1.20 - 3.26 (24-48h) | |
| Doxorubicin | Not specified | ||
| Lung Cancer | |||
| A549 | This compound | 0.3 - 3.1 | [1] |
| Doxorubicin | > 20 | [2] | |
| NCI-H1299 | Doxorubicin | Significantly higher than other lung cancer cell lines | [5] |
| Leukemia | |||
| HL-60 | This compound | 0.3 - 3.1 | [1] |
| Doxorubicin | Not specified | ||
| Hepatocellular Carcinoma | |||
| SMMC-7721 | This compound | 0.3 - 3.1 | [1] |
| Doxorubicin | Not specified | ||
| HepG2 | Doxorubicin | 12.2 | [2] |
| Huh7 | Doxorubicin | > 20 | [2] |
| Colon Cancer | |||
| SW-480 | This compound | 0.3 - 3.1 | [1] |
| Doxorubicin | Not specified | ||
| Bladder Cancer | |||
| TCCSUP | Doxorubicin | 12.6 | [2] |
| BFTC-905 | Doxorubicin | 2.3 | [2] |
| UMUC-3 | Doxorubicin | 5.1 | [2] |
| VMCUB-1 | Doxorubicin | > 20 | [2] |
| Cervical Cancer | |||
| HeLa | Doxorubicin | 2.9 | [2] |
| Melanoma | |||
| M21 | Doxorubicin | 2.8 | [2] |
Table 2: Comparative Systemic Toxicity of this compound and Doxorubicin in Animal Models
The median lethal dose (LD50) is the dose of a substance that is lethal to 50% of a tested animal population. The maximum tolerated dose (MTD) is the highest dose of a drug that does not cause unacceptable toxicity.
| Drug | Animal Model | Route of Administration | LD50 | MTD | Reference |
| This compound | |||||
| Mouse | Intraperitoneal | Not explicitly stated | > 10 mg/kg (no significant adverse effects observed) | [1] | |
| Doxorubicin | |||||
| Mouse | Intravenous | 12.5 - 17 mg/kg | Not specified | [6][7] | |
| Mouse | Intraperitoneal | 4.6 mg/kg | Not specified | [6] | |
| Mouse | Subcutaneous | 13.5 mg/kg | Not specified | [6] | |
| Mouse | Oral | 570 mg/kg | Not specified | [6] | |
| Rat | Intravenous | ~10.5 mg/kg | 2.5 mg/kg (in a four-cycle study) | [8] | |
| Dog | Intravenous | Not specified | 1.5 mg/kg | [7] |
Experimental Protocols
Determination of Half-Maximal Inhibitory Concentration (IC50) using MTT Assay
Objective: To determine the concentration of a drug that inhibits cell growth by 50%.
Materials:
-
Cancer cell lines
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well plates
-
Test compounds (this compound, Doxorubicin) dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest exponentially growing cells and seed them into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate the plates overnight at 37°C in a humidified atmosphere with 5% CO2 to allow cell attachment.
-
Drug Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (medium with the solvent used to dissolve the drugs) and a blank control (medium only).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.
-
Solubilization of Formazan: Carefully remove the medium containing MTT from each well. Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the vehicle control. Plot the percentage of cell viability against the drug concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
Determination of Median Lethal Dose (LD50) and Maximum Tolerated Dose (MTD) in Animal Models
Objective: To determine the dose of a substance that is lethal to 50% of the test animals (LD50) and the highest dose that does not cause unacceptable toxicity (MTD).
Animals:
-
Healthy, young adult rodents (e.g., mice, rats) of a specific strain and sex.
Procedure for LD50 (Up-and-Down Procedure - a refined method):
-
Dose Selection: Start with a dose estimated to be near the LD50.
-
Single Animal Dosing: Administer the selected dose to a single animal.
-
Observation: Observe the animal for a defined period (e.g., 48 hours to 14 days) for signs of toxicity and mortality.
-
Dose Adjustment:
-
If the animal survives, the next animal receives a higher dose (e.g., by a factor of 1.3-1.5).
-
If the animal dies, the next animal receives a lower dose.
-
-
Iteration: Continue this process until a sufficient number of animals (typically 4-6) have been tested around the estimated LD50.
-
LD50 Calculation: The LD50 is calculated using statistical methods based on the pattern of survivals and deaths.
Procedure for MTD:
-
Dose Range Finding: Administer a wide range of doses to small groups of animals (e.g., 3 animals per group).
-
Observation: Monitor the animals daily for a set period (e.g., 7-14 days) for clinical signs of toxicity, including changes in body weight, food and water consumption, behavior, and appearance. A weight loss of more than 15-20% is often considered a sign of significant toxicity.
-
Endpoint: The MTD is defined as the highest dose that does not cause mortality, significant clinical signs of toxicity, or a substantial decrease in body weight.
Signaling Pathways and Mechanisms of Action
The therapeutic efficacy and toxicity of a drug are intrinsically linked to its mechanism of action and the signaling pathways it modulates.
This compound Signaling Pathways
This compound exerts its anti-tumor effects through the modulation of multiple signaling pathways, primarily leading to the induction of apoptosis and autophagy in cancer cells.
Recent studies have shown that this compound can suppress the growth of various cancer cell lines by inducing apoptosis and autophagy.[7] It has been demonstrated to inhibit the Akt/mTOR signaling pathway, a critical regulator of cell growth and survival.[7] Furthermore, this compound has been found to downregulate the JAK2/STAT3 signaling pathway, which is often constitutively active in many cancers and promotes cell proliferation and survival.
Doxorubicin Mechanism of Action
Doxorubicin is a well-established anthracycline antibiotic with a multi-faceted mechanism of action that contributes to both its potent anti-cancer activity and its significant side effects, particularly cardiotoxicity.
The primary anti-tumor effects of doxorubicin are attributed to its ability to intercalate into DNA, thereby inhibiting macromolecular biosynthesis, and its inhibition of topoisomerase II, an enzyme critical for DNA replication and repair. This leads to DNA damage and ultimately triggers apoptosis in rapidly dividing cancer cells. However, doxorubicin also generates reactive oxygen species (ROS), which can cause oxidative stress and damage to cellular components, including lipids, proteins, and DNA. This ROS generation is a major contributor to its dose-limiting cardiotoxicity.[2]
Experimental Workflow for Therapeutic Index Assessment
The determination of a drug's therapeutic index is a critical step in preclinical development. The following diagram outlines a general workflow for this assessment.
Conclusion
This comparative guide provides a foundational assessment of the therapeutic indices of this compound and doxorubicin. The available data suggests that while doxorubicin is a potent and broadly effective anti-cancer agent, its clinical utility is hampered by a narrow therapeutic index, primarily due to cardiotoxicity. This compound, on the other hand, demonstrates significant cytotoxic activity against a range of cancer cell lines, often at concentrations comparable to or lower than doxorubicin, while in vivo studies suggest a more favorable safety profile.
The inhibition of distinct and critical cancer-promoting pathways by this compound, coupled with its apparent lower systemic toxicity, positions it as a promising candidate for further preclinical and clinical investigation. Future studies should focus on obtaining definitive LD50 and MTD values for this compound to allow for a more precise calculation of its therapeutic index and a direct quantitative comparison with doxorubicin and other standard chemotherapeutic agents. Such data will be instrumental in guiding the development of this natural compound as a potentially safer and more effective cancer therapy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. tis.wu.ac.th [tis.wu.ac.th]
- 3. In Vitro Cell Toxicity and Intracellular Uptake of Doxorubicin Exposed as a Solution or Liposomes: Implications for Treatment of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Natural product this compound suppressed triple negative breast cancer metastasis both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. [Toxicity, pharmacokinetics and pharmacodynamics of Soviet-made doxorubicin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preclinical toxicology study of liposome encapsulated doxorubicin (TLC D-99): comparison with doxorubicin and empty liposomes in mice and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Acute and repeat-dose toxicity studies of the (6-maleimidocaproyl)hydrazone derivative of doxorubicin (DOXO-EMCH), an albumin-binding prodrug of the anticancer agent doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
Replicating Key Findings from Seminal Eriocalyxin B Papers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Quantitative Data Summary
The following tables summarize the key quantitative findings from seminal studies on Eriocalyxin B, providing a comparative overview of its efficacy across various cancer cell lines and experimental models.
Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference Paper |
| MDA-MB-231 | Triple Negative Breast Cancer | ~3 | 24 | Riaz et al., 2019[1] |
| MCF-7 | Breast Cancer | >100 | 24 | Riaz et al., 2019[1] |
| PC-3 | Prostate Cancer | ~0.5 | 48 | Wang et al., 2019[2] |
| 22RV1 | Prostate Cancer | ~2.0 | 48 | Wang et al., 2019[2] |
| A549 | Lung Adenocarcinoma | Not specified | - | Yu et al., 2015[3][4] |
| MDA-MB-468 | Breast Cancer | Not specified | - | Yu et al., 2015[3][4] |
| PANC-1 | Pancreatic Adenocarcinoma | Not specified | - | Li et al., 2014[5] |
| SW1990 | Pancreatic Adenocarcinoma | Not specified | - | Li et al., 2014[5] |
| CAPAN-1 | Pancreatic Adenocarcinoma | Not specified | - | Li et al., 2014[5] |
| CAPAN-2 | Pancreatic Adenocarcinoma | Not specified | - | Li et al., 2014[5] |
| SMMC-7721 | Hepatocellular Carcinoma | Not specified | - | Li et al., 2013 |
| Jurkat | T-cell Leukemia | Not specified | - | Zhang et al., 2010[6] |
| Raji | B-cell Lymphoma | Not specified | - | Zhang et al., 2010[6] |
Table 2: In Vitro Apoptosis Induction by this compound
| Cell Line | Concentration (µM) | Exposure Time (h) | Apoptotic Cells (%) | Assay Method | Reference Paper |
| MDA-MB-231 | 1.5 | 12 | Increased vs. control | Annexin V/PI | Riaz et al., 2019[1] |
| MDA-MB-231 | 3.0 | 12 | Increased vs. control | Annexin V/PI | Riaz et al., 2019[1] |
| PC-3 | 0.5 | 48 | 42.1 | Annexin V/PI | Wang et al., 2019[2] |
| 22RV1 | 2.0 | 48 | 31.0 | Annexin V/PI | Wang et al., 2019[2] |
Table 3: In Vitro Angiogenesis Inhibition by this compound
| Assay | Cell Line | Concentration (nM) | Incubation Time (h) | Inhibition (%) | Reference Paper |
| Tube Formation | HUVEC | 50 | 11 | ~40 | Zhou et al., 2016[7] |
| Tube Formation | HUVEC | 100 | 11 | ~60 | Zhou et al., 2016[7] |
Table 4: In Vivo Tumor Growth Inhibition by this compound
| Xenograft Model | Treatment | Duration | Tumor Growth Inhibition | Reference Paper |
| Lymphoma | EriB | Not specified | Remarkable inhibition | Zhang et al., 2010[6] |
| Pancreatic Cancer | 2.5 mg/kg EriB | Not specified | Significant reduction in tumor weight | Li et al., 2014[5] |
| Breast Cancer | Not specified | Not specified | Significant anti-tumor effect | Wang et al., 2017[8] |
| Triple Negative Breast Cancer | Not specified | Not specified | Potent anti-metastatic efficacies | Yue et al., 2023[9] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in seminal this compound papers, enabling researchers to replicate the findings.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells (e.g., MDA-MB-231, MCF-7) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in DMEM supplemented with 10% FBS and 1% antibiotics.
-
Treatment: After 24 hours of incubation to allow for cell attachment, treat the cells with various concentrations of this compound (e.g., 0.37, 0.75, 1.5, 3, 6, 12, 25, 50, and 100 µM) for the desired exposure time (e.g., 24 or 48 hours).[1]
-
MTT Addition: Following treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the untreated control. The IC50 value is determined as the concentration of EriB that causes 50% inhibition of cell growth.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentrations and for the specified duration.
-
Cell Harvesting: Harvest the cells by trypsinization and wash twice with ice-cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Add 400 µL of 1X binding buffer to each sample and analyze by flow cytometry within one hour.
-
Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Western Blot Analysis
-
Cell Lysis: Treat cells with this compound, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-STAT3, STAT3, p-NF-κB p65, NF-κB p65, Bcl-2, Bax, Cleaved Caspase-3, β-actin) overnight at 4°C.[1][3][4]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vitro Angiogenesis Assay (Tube Formation Assay)
-
Plate Coating: Coat a 96-well plate with Matrigel and allow it to solidify at 37°C for 30 minutes.
-
Cell Seeding: Seed Human Umbilical Vein Endothelial Cells (HUVECs) onto the Matrigel-coated wells.
-
Treatment: Treat the cells with different concentrations of this compound in the presence or absence of a pro-angiogenic factor like VEGF.[7]
-
Incubation: Incubate the plate for 6-12 hours to allow for tube formation.
-
Imaging: Visualize and capture images of the tube-like structures using a microscope.
-
Quantification: Quantify the extent of tube formation by measuring parameters such as the number of branch points, total tube length, or the area covered by the tubes.
In Vivo Xenograft Tumor Model
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10⁶ cells in PBS) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize the mice into control and treatment groups. Administer this compound (e.g., intraperitoneally at a specific dosage and schedule) or vehicle control.[5]
-
Tumor Measurement: Measure the tumor dimensions (length and width) with calipers every few days and calculate the tumor volume using the formula: (Length x Width²)/2.[10]
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, Western blotting).
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound and the general workflows of the crucial experiments.
Signaling Pathway Diagrams
Caption: this compound inhibits the NF-κB signaling pathway.
Caption: this compound inhibits the STAT3 signaling pathway.
Caption: this compound inhibits the Akt/mTOR signaling pathway.
Experimental Workflow Diagrams
Caption: General workflow for Western Blot analysis.
Caption: General workflow for in vivo xenograft studies.
References
- 1. pjps.pk [pjps.pk]
- 2. This compound Induces Apoptosis and Autophagy Involving Akt/Mammalian Target of Rapamycin (mTOR) Pathway in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Inhibits STAT3 Signaling by Covalently Targeting STAT3 and Blocking Phosphorylation and Activation of STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Inhibits STAT3 Signaling by Covalently Targeting STAT3 and Blocking Phosphorylation and Activation of STAT3 | PLOS One [journals.plos.org]
- 5. This compound-induced apoptosis in pancreatic adenocarcinoma cells through thiol-containing antioxidant systems and downstream signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound induces apoptosis in lymphoma cells through multiple cellular signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, a natural diterpenoid, inhibited VEGF-induced angiogenesis and diminished angiogenesis-dependent breast tumor growth by suppressing VEGFR-2 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound, a novel autophagy inducer, exerts anti-tumor activity through the suppression of Akt/mTOR/p70S6K signaling pathway in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Natural product this compound suppressed triple negative breast cancer metastasis both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tumor growth monitoring in breast cancer xenografts: A good technique for a strong ethic | PLOS One [journals.plos.org]
Eriocalyxin B: A Preclinical Meta-analysis for Researchers and Drug Development Professionals
Eriocalyxin B (EriB), a natural diterpenoid isolated from Isodon eriocalyx, has demonstrated significant potential as an anti-cancer agent in a variety of preclinical studies. This guide provides a comprehensive meta-analysis of the available preclinical data on EriB, offering a comparative overview of its efficacy across different cancer types and experimental models. The information is tailored for researchers, scientists, and drug development professionals to facilitate an objective evaluation of EriB's therapeutic potential.
Quantitative Analysis of this compound's Anti-Cancer Activity
The following tables summarize the in vitro and in vivo efficacy of this compound across various cancer cell lines and animal models.
Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)
| Cancer Type | Cell Line | IC50 (µM) | Duration of Treatment | Citation |
| Prostate Cancer | PC-3 | 0.46 - 0.88 | 24 - 48 hours | [1] |
| Prostate Cancer | 22RV1 | 1.20 - 3.26 | 24 - 48 hours | [1] |
| Triple-Negative Breast Cancer | MDA-MB-231 | Not explicitly stated, but significant anti-proliferative effect observed at concentrations from 0.37 to 100 µM | 24 hours | [2] |
| Colon Cancer | SW1116 | ~1 µM (effective concentration) | Not specified | [3] |
Table 2: In Vivo Efficacy of this compound
| Cancer Type | Animal Model | Dosage | Treatment Duration | Key Findings | Citation |
| Breast Cancer | 4T1 breast tumor model (BALB/c mice) | 5 mg/kg/day | Not specified | Decreased tumor vascularization and suppression of tumor growth and angiogenesis. | [4][5] |
| Pancreatic Cancer | Pancreatic tumor xenografts (nude mice) | 2.5 mg/kg | Not specified | Significantly reduced pancreatic tumor weights. | [6] |
| Lymphoma | Murine xenograft B- and T-lymphoma models | Not specified | Not specified | Remarkably inhibited tumor growth and induced in situ tumor cell apoptosis. | [7] |
| Osteosarcoma | K7M2 subcutaneous tumor model (immunocompetent mice) | Not specified | Not specified | Inhibited tumor growth and enhanced the efficacy of immune checkpoint blockade. | [8] |
Signaling Pathways Modulated by this compound
This compound exerts its anti-cancer effects by modulating multiple critical signaling pathways involved in cell proliferation, survival, angiogenesis, and metastasis.
VEGFR-2 Signaling Pathway in Angiogenesis
EriB has been shown to inhibit angiogenesis by directly targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). This inhibition blocks downstream signaling cascades crucial for new blood vessel formation.
EriB inhibits VEGF-induced angiogenesis via VEGFR-2.
Akt/mTOR Signaling Pathway in Cell Survival and Autophagy
EriB induces apoptosis and autophagy in cancer cells by inhibiting the phosphorylation of Akt and the mammalian target of rapamycin (mTOR), key regulators of cell survival and growth.[1]
EriB induces apoptosis and autophagy via Akt/mTOR.
STAT3 Signaling Pathway in Cell Proliferation and Survival
EriB has been identified as a specific inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3), a key transcription factor in promoting cancer cell proliferation and survival.
EriB inhibits STAT3 signaling.
NF-κB Signaling Pathway in Inflammation and Cell Survival
EriB also targets the Nuclear Factor-kappa B (NF-κB) signaling pathway, which is crucial for inflammatory responses and promoting cell survival in cancer.
EriB inhibits NF-κB signaling.
Experimental Protocols
This section provides an overview of the key experimental methodologies employed in the preclinical evaluation of this compound.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Plating: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.
-
Compound Treatment: Treat cells with various concentrations of this compound and incubate for the desired period (e.g., 24 or 48 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[9]
-
Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well.[10]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[10]
MTT Assay Workflow.
Western Blotting
Western blotting is used to detect specific proteins in a sample of tissue or cells.
-
Sample Preparation: Lyse cells treated with EriB and a control group to extract proteins. Determine protein concentration using a BCA or Bradford assay.
-
Gel Electrophoresis: Separate protein samples by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (nitrocellulose or PVDF).
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., p-Akt, total Akt, p-STAT3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
Western Blot Workflow.
In Vivo Xenograft Mouse Model
Xenograft models are used to evaluate the anti-tumor efficacy of a compound in a living organism.
-
Cell Preparation: Culture and harvest cancer cells. Resuspend the cells in a suitable medium, often mixed with Matrigel, to a final concentration for injection.[11]
-
Animal Model: Use immunocompromised mice (e.g., nude or SCID mice) to prevent rejection of human tumor cells.
-
Tumor Implantation: Subcutaneously inject the cancer cell suspension into the flank of the mice.[12]
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation and measure tumor volume using calipers.
-
Drug Administration: Once tumors reach a certain volume (e.g., 100-200 mm³), randomize the mice into control and treatment groups. Administer this compound (e.g., via oral gavage or intraperitoneal injection) at a predetermined dose and schedule.[12]
-
Efficacy Evaluation: Measure tumor volume and body weight throughout the study. At the end of the study, excise the tumors and weigh them. Further analysis, such as immunohistochemistry, can be performed on the tumor tissue.[12]
Xenograft Model Workflow.
References
- 1. This compound Induces Apoptosis and Autophagy Involving Akt/Mammalian Target of Rapamycin (mTOR) Pathway in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pjps.pk [pjps.pk]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a natural diterpenoid, inhibited VEGF-induced angiogenesis and diminished angiogenesis-dependent breast tumor growth by suppressing VEGFR-2 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a natural diterpenoid, inhibited VEGF-induced angiogenesis and diminished angiogenesis-dependent breast tumor growth by suppressing VEGFR-2 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound-induced apoptosis in pancreatic adenocarcinoma cells through thiol-containing antioxidant systems and downstream signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound induces apoptosis in lymphoma cells through multiple cellular signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Natural product this compound exerts anti-tumor effects by downregulating TCEA3 expression and sensitizes immune checkpoint blockade therapy in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. In vivo tumor models | Transgenic, Knockout, and Tumor Model Center | Stanford Medicine [med.stanford.edu]
- 12. Xenograft mouse model in vivo study and tumor tissue analysis [bio-protocol.org]
Safety Operating Guide
Personal protective equipment for handling Eriocalyxin B
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive, immediate safety and logistical information for the handling of Eriocalyxin B, a diterpenoid compound with notable anti-cancer properties. Adherence to these procedures is critical to ensure personnel safety and maintain experimental integrity.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory when handling this compound to minimize exposure. The required level of protection depends on the specific task being performed.
| Task | Required Personal Protective Equipment |
| Routine Handling (Weighing, Reconstituting) | Double Nitrile Gloves, Disposable Gown, Safety Goggles with Side Shields, N95 Respirator |
| Cell Culture and In Vitro Experiments | Nitrile Gloves, Lab Coat, Safety Glasses |
| In Vivo Experiments (Animal Handling) | Double Nitrile Gloves, Disposable Gown, Safety Glasses, N95 Respirator |
| Spill Cleanup | Double Nitrile Gloves, Impervious Gown, Chemical Splash Goggles, Face Shield, N95 or higher Respirator |
| Waste Disposal | Double Nitrile Gloves, Disposable Gown, Safety Goggles |
Note: Always consult the specific Safety Data Sheet (SDS) for this compound for the most up-to-date PPE recommendations.[1] Gloves should be changed frequently, especially if contamination is suspected.[2]
Operational and Disposal Plans
A clear and well-defined operational plan is essential for the safe handling and disposal of this compound.
Operational Plan
1. Ordering and Receiving:
-
Before ordering, ensure that the laboratory is equipped for the safe handling and storage of cytotoxic compounds.
-
Upon receipt, inspect the package for any signs of damage or leakage. If the package is compromised, do not open it and contact the supplier and your institution's Environmental Health and Safety (EHS) office immediately.
-
Transport the intact package to the designated storage area in a sealed, leak-proof secondary container.
2. Storage:
-
Store this compound powder at -20°C in a tightly sealed container, protected from light and moisture.[1][3]
-
Stock solutions should be stored at -20°C for up to one month or at -80°C for up to six months.[4] Avoid repeated freeze-thaw cycles.[4]
-
Clearly label all containers with the compound name, concentration, date of preparation, and a hazard symbol.[5]
3. Solution Preparation:
-
All manipulations of solid this compound should be performed in a certified chemical fume hood or a biological safety cabinet to avoid inhalation of the powder.[1]
-
To prepare a stock solution, dissolve this compound powder in a suitable solvent such as dimethyl sulfoxide (DMSO). For cell culture experiments, a stock solution is typically prepared in DMSO.[6]
-
For in vivo experiments, further dilution of the stock solution with appropriate vehicles like saline, or a mixture of saline, ethanol, and polyethylene glycol may be necessary.
4. Transportation within the Laboratory:
-
When transporting this compound, whether in solid form or in solution, always use a sealed, shatter-resistant secondary container to prevent spills.
Disposal Plan
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and exposure to personnel.
1. Solid Waste:
-
Dispose of unused this compound powder, contaminated gloves, gowns, and other solid materials in a designated hazardous waste container labeled "Cytotoxic Waste."
-
This waste must be disposed of through an approved hazardous waste disposal facility.[1]
2. Liquid Waste:
-
Collect all liquid waste containing this compound, including unused solutions and cell culture media, in a clearly labeled, leak-proof hazardous waste container.
-
Do not pour any liquid waste containing this compound down the drain.[1]
-
Consult your institution's EHS office for specific guidelines on the disposal of cytotoxic liquid waste.
3. Contaminated Materials:
-
All labware, such as pipette tips, tubes, and flasks, that has come into contact with this compound should be considered contaminated.
-
Decontaminate reusable glassware by soaking in a suitable inactivating solution (e.g., a high pH solution or a solution of sodium hypochlorite, if compatible) before washing.
-
Dispose of single-use plasticware in the designated cytotoxic waste stream.
Experimental Protocols
This compound has been utilized in a variety of in vitro and in vivo studies to investigate its anti-cancer properties.
In Vitro Studies
-
Cell Lines: this compound has been tested on a wide range of cancer cell lines, including breast cancer (MCF-7, MDA-MB-231), colorectal carcinoma (RKO), and pancreatic adenocarcinoma cells.[6][7][8]
-
Typical Concentrations: The effective concentration of this compound in cell culture can vary depending on the cell line and the duration of treatment. Typical concentrations range from 0.35 to 2.25 µM for 24-72 hour treatments.[4]
-
Methodology:
-
Cell Seeding: Plate cells at a desired density in a multi-well plate and allow them to adhere overnight.
-
Treatment: Prepare a working solution of this compound by diluting the stock solution in cell culture medium to the final desired concentrations. Replace the existing medium with the medium containing this compound.
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
-
Analysis: Assess cell viability, apoptosis, or other cellular processes using appropriate assays (e.g., MTT assay, flow cytometry for apoptosis).[6]
-
In Vivo Studies
-
Animal Models: Xenograft models using immunodeficient mice are commonly used to evaluate the anti-tumor efficacy of this compound in vivo.[9][10]
-
Dosage and Administration: A typical dosage for in vivo studies is 2.5 mg/kg, administered via intraperitoneal injection.[10]
-
Methodology:
-
Tumor Implantation: Subcutaneously inject cancer cells into the flank of the mice.
-
Treatment Initiation: Once tumors reach a palpable size, randomize the mice into control and treatment groups.
-
Drug Administration: Administer this compound at the predetermined dosage and schedule.
-
Tumor Monitoring: Measure tumor volume regularly using calipers.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis.
-
Workflow for Safe Handling of this compound
References
- 1. This compound|84745-95-9|MSDS [dcchemicals.com]
- 2. hospitalpharmacyeurope.com [hospitalpharmacyeurope.com]
- 3. This compound CAS No.84745-95-9 - Ruixibiotech [ruixibiotech.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pjps.pk [pjps.pk]
- 7. This compound, a novel autophagy inducer, exerts anti-tumor activity through the suppression of Akt/mTOR/p70S6K signaling pathway in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Natural diterpenoid this compound covalently modifies glutathione and selectively inhibits thioredoxin reductase inducing potent oxidative stress-mediated apoptosis in colorectal carcinoma RKO cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Natural product this compound suppressed triple negative breast cancer metastasis both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound-induced apoptosis in pancreatic adenocarcinoma cells through thiol-containing antioxidant systems and downstream signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
